3-Iodo-L-Phenylalanine
Beschreibung
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Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABTYIKKTLTNRX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587780 | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20846-39-3 | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-L-Phenylalanine: Chemical Properties, Structure, and Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the chemical and physical properties of 3-Iodo-L-phenylalanine, an unnatural amino acid with significant applications in biochemical research, drug development, and protein engineering. Detailed experimental protocols and visualizations are included to support its practical application in a laboratory setting.
Chemical Structure and Identifiers
This compound is a derivative of the essential amino acid L-phenylalanine, featuring an iodine atom substituted at the meta-position of the phenyl ring. This modification imparts unique chemical properties that are leveraged in various scientific applications.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(3-iodophenyl)propanoic acid[1] |
| Molecular Formula | C₉H₁₀INO₂[1][2][3] |
| SMILES | C1=CC(=CC(=C1)I)C--INVALID-LINK--N[1][4] |
| InChI | InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[1][4] |
| InChIKey | BABTYIKKTLTNRX-QMMMGPOBSA-N[1][4] |
| CAS Number | 20846-39-3[1][2][3] |
| PubChem CID | 16747611[1] |
| Synonyms | L-Phe(3-I)-OH, m-Iodo-L-phenylalanine, (S)-2-Amino-3-(3-iodophenyl)propionic acid[1][3] |
Physicochemical Properties
The introduction of an iodine atom significantly alters the physicochemical properties of the parent L-phenylalanine molecule, enhancing its utility for specific research purposes such as radiolabeling and cross-coupling reactions.[3]
| Property | Value |
| Molecular Weight | 291.09 g/mol [1][2] |
| Monoisotopic Mass | 290.97563 Da[1][4] |
| Appearance | Off-white powder[3] |
| Melting Point | > 200 °C (decomposes)[3] |
| Topological Polar Surface Area | 63.3 Ų[1] |
| XLogP3 | -0.9[1] |
| Purity | ≥ 99% (HPLC)[3] |
| Optical Rotation | [a]D25 = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9)[3] |
| Storage Conditions | Store at 0-8 °C[3]. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light[2]. |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of this compound.
This compound can be synthesized, though more commonly its derivatives are used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create novel amino acids.[5][6] A foundational building block for these reactions is often an iodinated alanine (B10760859) derivative. The synthesis described here is a generalized protocol for creating a key precursor, N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester, which can then be coupled with appropriate boronic acids to yield phenylalanine derivatives.[7]
Objective: To synthesize an N-protected β-iodoalanine methyl ester, a versatile precursor for creating substituted phenylalanine analogs.
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
p-toluenesulfonyl chloride (TsCl)
-
4-dimethylaminopyridine (4-DMAP)
-
Triethylamine (B128534) (Et₃N)
-
Sodium Iodide (NaI)
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Dichloromethane (B109758) (CH₂Cl₂)
-
Magnetic stirrer, round-bottom flasks, ice bath, dropping funnel
Methodology:
-
Step 1: Tosylation of N-Boc-L-serine methyl ester.
-
Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂) in a round-bottomed flask.
-
Cool the solution to 0°C using an ice bath.
-
Add 4-DMAP, trimethylamine (B31210) hydrochloride, and freshly recrystallized p-toluenesulfonyl chloride (TsCl) to the solution.[7]
-
Add a solution of triethylamine in CH₂Cl₂ dropwise over 40 minutes while maintaining the temperature at 0°C.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Work up the reaction by pouring it into an ice/water/HCl mixture and extracting with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated to yield the tosylated product.[7]
-
-
Step 2: Iodination.
-
Dissolve the tosylated product from Step 1 in acetone at room temperature.[7]
-
Add sodium iodide (NaI) in one portion and stir the solution. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.[7]
-
This iodoalanine building block can then be used in palladium-catalyzed reactions with a suitable aryl boronic acid or ester to synthesize the desired this compound derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals for L-phenylalanine include multiplets for the aromatic protons (phenyl ring), a multiplet for the α-proton, and multiplets for the β-protons.[8] For this compound, the aromatic region will show a distinct splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.
-
¹³C NMR: The carbon NMR will show distinct peaks for the carboxyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The carbon atom bonded to the iodine will experience a significant downfield shift.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum provides information about the functional groups present. Key vibrational bands for L-phenylalanine include those for the charged amino group (NH₃⁺) zwitterion form (stretching around 3030-3070 cm⁻¹ and deformation around 1525-1610 cm⁻¹), the carboxylate group (COO⁻) of the zwitterion (around 1587 cm⁻¹), and aromatic C=C stretching vibrations.[9] The spectrum of this compound is expected to be broadly similar, with additional or shifted peaks corresponding to the C-I bond and the altered substitution pattern of the aromatic ring.[10]
3. Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the predicted monoisotopic mass is 290.97563 Da.[1][4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would likely involve the loss of the carboxyl group and cleavage of the side chain.
Applications in Research and Development
This compound is a noncanonical amino acid primarily used for genetic code expansion and protein engineering.[2][5] Its unique structure facilitates several advanced research applications:
-
Protein Engineering and Suzuki-Miyaura Coupling: It can be genetically incorporated into proteins in response to a reassigned codon.[2][5] The exposed iodo-phenyl side chain then serves as a chemical handle for site-specific protein modification via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This allows for the introduction of a wide range of functionalities, such as fluorescent probes, biotin (B1667282) tags, or other novel chemical groups.
-
Drug Development: As a building block for peptide-based drugs, the iodine substituent can be used to probe structure-activity relationships, facilitating the design of more potent and selective therapeutic agents.[3]
-
Radiolabeling and Molecular Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a valuable tool for radiolabeling peptides and proteins for use in molecular imaging techniques like SPECT (Single Photon Emission Computed Tomography).[3]
-
Neuroscience Research: The compound can be used to study neurotransmitter systems, potentially aiding in the investigation of neurological disorders.[3]
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of this compound.
References
- 1. This compound | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - this compound (C9H10INO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | GCE4All Knowledge Base [gce4all.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Mid-IR spectra of different conformers of phenylalanine in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Iodo-L-Phenylalanine: An In-Depth Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-L-phenylalanine, a noncanonical amino acid with significant applications in biomedical research and drug development. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and outlines putative biological signaling pathways affected by this compound.
Introduction
This compound is a derivative of the essential amino acid L-phenylalanine, featuring an iodine atom at the meta-position of the phenyl ring. This modification imparts unique properties that are leveraged in various research contexts. Its primary applications include its use as a tool in protein engineering and for the study of genetic code expansion.[1] Furthermore, this compound has demonstrated cytostatic and radiosensitizing effects on malignant cells, making it a compound of interest in oncology research.[2] Its biological activity is closely linked to its interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.
Synthetic Methodologies
Two principal synthetic routes for the preparation of this compound are presented: the Sandmeyer reaction starting from 3-Amino-L-phenylalanine and the direct oxidative iodination of L-phenylalanine.
Sandmeyer Reaction from 3-Amino-L-Phenylalanine
The Sandmeyer reaction is a versatile method for the introduction of a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[3] This approach offers regioselective control, ensuring the iodine is introduced specifically at the 3-position.
Step 1: Diazotization of 3-Amino-L-phenylalanine
-
In a round-bottom flask, dissolve 3-Amino-L-phenylalanine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred reaction mixture. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Work-up and Purification
-
Extract the reaction mixture with an organic solvent, such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Direct Oxidative Iodination of L-Phenylalanine
Direct iodination of L-phenylalanine offers a more direct route, though it may yield a mixture of isomers requiring careful purification. The use of an oxidizing agent is necessary to generate an electrophilic iodine species.
-
Dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.
-
Add sodium iodate (B108269) (NaIO₃) and elemental iodine (I₂) to the solution. This in-situ generation of iodic acid and iodine is often referred to as Suzuki's reagent.[4]
-
Heat the reaction mixture at a controlled temperature (e.g., 70°C) for several hours.[4] The reaction progress can be monitored by observing the consumption of the elemental iodine.[4]
-
After completion, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the reaction mixture carefully with a base, such as sodium hydroxide, which will precipitate the amino acid.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of a cold organic solvent like ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol, or by ion-exchange chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of iodinated phenylalanine derivatives, providing a basis for comparison and optimization.
| Parameter | Sandmeyer Reaction (from 3-Amino-L-Phe) | Direct Oxidative Iodination (of L-Phe) | Cu¹⁺-assisted Nucleophilic Exchange (2-Iodo-L-Phe)[5] |
| Starting Material | 3-Amino-L-phenylalanine | L-phenylalanine | 2-Bromo-L-phenylalanine |
| Iodinating Agent | NaNO₂, KI | NaIO₃, I₂ | NaI |
| Catalyst/Reagent | HBF₄ | H₂SO₄, Acetic Acid | CuSO₄, SnSO₄ |
| Reaction Temperature | 0-5 °C (diazotization), RT (iodination) | ~70 °C | 180 °C |
| Reaction Time | 1-3 hours | 6-24 hours | 24 hours |
| Typical Yield | Moderate to Good (literature dependent) | Variable, can be >74% for 2-iodo isomer[5] | >74% |
| Key Advantages | High regioselectivity | More direct route | Good for radioiodination |
| Key Challenges | Handling of unstable diazonium salts | Potential for isomeric mixtures | High temperature, specific reagents |
Putative Signaling Pathway and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids.[6] LAT1 is crucial for supplying essential amino acids to cells for protein synthesis and metabolism, and its expression is frequently upregulated in cancer cells to meet their high metabolic demands.
By acting as a competitive substrate for LAT1, this compound can inhibit the uptake of essential amino acids like leucine (B10760876) and phenylalanine. This disruption of the intracellular amino acid pool can lead to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation that is sensitive to amino acid availability. The subsequent downregulation of protein synthesis and cell cycle arrest contributes to the observed cytostatic effects.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound is achievable through well-established organic chemistry methodologies. The choice of synthetic route will depend on factors such as the availability of starting materials, desired regioselectivity, and scale of the reaction. Understanding the interaction of this compound with cellular machinery, particularly the LAT1 transporter, is key to elucidating its biological effects and exploring its potential in therapeutic applications. This guide provides a foundational resource for researchers to synthesize and utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CA2630848A1 - Use of this compound or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
3-Iodo-L-Phenylalanine: A Technical Guide for its Application as a Non-Canonical Amino Acid in Research and Drug Development
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-L-phenylalanine, a non-canonical amino acid (ncAA) that has emerged as a powerful tool for researchers, scientists, and drug development professionals. This document details the synthesis, incorporation into proteins, and subsequent bioorthogonal modifications of this compound. It is intended to serve as a practical resource, offering detailed experimental protocols and structured data to facilitate its application in protein engineering, drug discovery, and molecular imaging.
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein science, enabling the introduction of novel chemical functionalities into proteins. This compound is a versatile ncAA that can be site-specifically incorporated into proteins, offering a unique chemical handle for a variety of subsequent modifications.[1] Its applications are extensive, ranging from serving as a building block in peptide-based drug synthesis to acting as a probe in the study of protein interactions.[2] The iodine substituent, in particular, provides a versatile reactive site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Furthermore, the iodine atom can be utilized in radiolabeling for molecular imaging applications. This guide will provide an in-depth look at the properties, synthesis, and experimental applications of this compound.
Physicochemical Properties and Characterization Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for both the unprotected and Fmoc-protected forms of this amino acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀INO₂ | [3][4] |
| Molecular Weight | 291.09 g/mol | [3][4] |
| CAS Number | 20846-39-3 | [2][3] |
| Appearance | Off-white powder | [2] |
| Melting Point | > 200 °C (decomposes) | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Optical Rotation | [a]D²⁵ = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Table 2: Physicochemical Properties of Fmoc-3-iodo-L-phenylalanine
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀INO₄ | |
| Molecular Weight | 513.32 g/mol | |
| CAS Number | 210282-31-8 | |
| Appearance | Off-white powder | |
| Melting Point | 135-139 °C | |
| Purity | ≥ 98% (HPLC) | |
| Optical Rotation | [a]D²⁵ = -19 ± 2º (c=1 in DMF) | |
| Storage Conditions | Store at 0-8 °C |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its site-specific incorporation into proteins, and its subsequent modification via Suzuki-Miyaura cross-coupling.
Synthesis of this compound
The synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 3-Amino-L-phenylalanine. This involves the diazotization of the amino group followed by iodination.
Protocol 3.1.1: Synthesis of this compound
-
Dissolution of Starting Material: Dissolve 3-Amino-L-phenylalanine in a solution of dilute hydrochloric acid cooled to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (B80452) dropwise to the stirred solution from step 1. Maintain the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution from step 2 to the potassium iodide solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.
-
Purification: Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Genetic Incorporation of this compound into a Target Protein
The site-specific incorporation of this compound into a target protein in E. coli is achieved using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. The PylRS(N346A/C348A) mutant has been shown to be effective for this purpose. This protocol outlines the expression of a His-tagged target protein with this compound at a specific site encoded by an amber (TAG) stop codon.
Protocol 3.2.1: Protein Expression and Purification
-
Plasmid Construction: Clone the gene of interest into a suitable expression vector (e.g., pET vector) with a C-terminal 6xHis-tag. Introduce an in-frame amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.
-
Transformation: Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL plasmid encoding the PylRS(N346A/C348A) mutant and its corresponding tRNA. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for plasmid selection.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Protein Expression: Reduce the temperature to 30°C and continue to shake the culture overnight.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Suzuki-Miyaura Cross-Coupling on a Protein Containing this compound
This protocol describes a biocompatible Suzuki-Miyaura cross-coupling reaction to modify the incorporated this compound with a boronic acid derivative.
Protocol 3.3.1: Protein Modification
-
Prepare Protein Solution: Prepare a solution of the purified protein containing this compound in a suitable aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8-9).
-
Prepare Reagents: Prepare stock solutions of the boronic acid derivative, a water-soluble palladium catalyst (e.g., formed in situ from Pd(OAc)₂ and a water-soluble ligand like 2-amino-4,6-dihydroxypyrimidine), and a base (e.g., K₃PO₄).
-
Reaction Setup: To the protein solution, add the boronic acid derivative (typically in 5-10 fold molar excess over the protein).
-
Initiate Reaction: Add the palladium catalyst and the base to the reaction mixture. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 37°C) to improve efficiency.
-
Reaction Monitoring: Monitor the progress of the reaction by mass spectrometry to observe the mass shift corresponding to the addition of the boronic acid derivative.
-
Quenching and Purification: Once the reaction is complete, the modified protein can be purified from the reaction components using size-exclusion chromatography or dialysis to remove the excess reagents and catalyst.
Applications in Research and Drug Development
The ability to site-specifically incorporate this compound into proteins opens up a wide range of applications.
Table 3: Applications of this compound
| Application Area | Description |
| Protein Engineering | Introduction of a unique chemical handle for site-specific protein labeling with fluorescent probes, biotin, or other functionalities to study protein structure and function. |
| Drug Development | Synthesis of peptide-based drugs with enhanced properties. The iodinated phenylalanine can be a key component of the pharmacophore or a site for conjugation to other therapeutic moieties.[2] |
| Molecular Imaging | The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in single-photon emission computed tomography (SPECT) or other imaging modalities to track the localization and fate of the protein in vivo. |
| Structural Biology | The heavy iodine atom can be used as an anomalous scatterer to aid in solving protein crystal structures by X-ray crystallography. |
| Neuroscience | Can be utilized in the study of neurotransmitter systems and for exploring neurological disorders and potential treatments.[2] |
Cellular Effects and Signaling Pathways
While the direct impact of this compound on specific cellular signaling pathways is an area of ongoing research, halogenated derivatives of L-phenylalanine have been shown to exhibit biological activity. For instance, some halogenated derivatives have demonstrated neuroprotective effects by attenuating glutamatergic synaptic transmission.[2] The introduction of this compound into a protein that interacts with a specific signaling pathway provides a powerful tool to probe and potentially modulate that pathway.
The diagram above illustrates a general signaling cascade that could be investigated using a protein containing this compound. The ncAA can be incorporated into a receptor protein, which can then be labeled with a fluorescent probe via Suzuki-Miyaura coupling. This would allow for the study of receptor trafficking, dimerization, and interaction with downstream signaling molecules in response to ligand binding.
Conclusion
This compound is a powerful and versatile non-canonical amino acid with significant potential in both basic research and pharmaceutical development. Its ability to be site-specifically incorporated into proteins and subsequently modified through robust bioorthogonal chemistry provides a precise tool for protein engineering, drug discovery, and molecular imaging. The detailed protocols and data presented in this guide are intended to lower the barrier to entry for researchers wishing to employ this valuable technology in their own work. As our understanding of how to manipulate the genetic code continues to expand, the applications of this compound and other ncAAs are poised to grow, opening up new frontiers in our ability to understand and engineer biological systems.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Iodinated Phenylalanine Analogs
Introduction
Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for other vital molecules. Its increased uptake in malignant tissues, primarily through the L-type Amino Acid Transporter 1 (LAT1), has made it an attractive scaffold for developing diagnostic and therapeutic agents for oncology. Iodinated phenylalanine analogs, created by incorporating iodine isotopes into the phenylalanine structure, leverage this targeted uptake mechanism. These analogs serve a dual purpose in the emerging field of theranostics: radioisotopes like Iodine-123, Iodine-124, and Iodine-125 are used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), while beta-emitting isotopes like Iodine-131 are employed for targeted endoradiotherapy.
The overexpression of LAT1 in numerous cancer types, including gliomas, makes it a prime molecular target. Iodinated phenylalanine analogs, such as 4-iodo-L-phenylalanine (IPA), are recognized and transported by LAT1, allowing for the specific accumulation of the radioisotope within tumor cells. This targeted delivery enhances diagnostic accuracy and concentrates therapeutic radiation at the tumor site, minimizing damage to surrounding healthy tissue. This guide provides a comprehensive overview of the synthesis, mechanism of action, preclinical evaluation, and clinical application of these promising compounds.
Synthesis and Radiochemistry
The synthesis of iodinated phenylalanine analogs, particularly for radiolabeling, involves several sophisticated chemical strategies designed to achieve high radiochemical yields and purity under mild conditions.
Key Synthesis Methodologies
-
Halodestannylation: This is a widely used and facile method for radioiodination. It involves the reaction of an organotin precursor (e.g., a tributylstannyl derivative of phenylalanine) with a radioiodide source in the presence of a mild oxidizing agent. This method offers high radiochemical yields and produces a no-carrier-added product. The use of precursors with acid-labile protecting groups for both the amino (Boc) and carboxyl (tert-butyl ester) functions allows for a convenient one-step deprotection and radioiodination process.
-
Copper-Assisted Nucleophilic Exchange: This method is employed for synthesizing precursors like 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine. The process involves a Cu¹⁺-assisted halogen exchange reaction, which has been optimized through experimental design to achieve high yields (>74%). This route provides an alternative to more complex multi-step, stereo-specific syntheses and is suitable for developing routine kit-based preparations for radiolabeling.
-
Direct Iodination: Methods using hypervalent iodine reagents, such as bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄), have been explored for the direct iodination of phenylalanine residues within peptide sequences. These reactions can be optimized to achieve regioselectivity, for instance, favoring the formation of the ortho-iodo isomer.
Synthesis Workflow Diagram
The following diagram illustrates a common and efficient workflow for the radiosynthesis of 4-iodo-L-phenylalanine via a halodestannylation reaction.
Caption: Radiosynthesis of 4-Iodo-L-Phenylalanine via a tin precursor.
Quantitative Synthesis Data
The efficiency of synthesis is critical for radiopharmaceutical production. The following table summarizes reported yields for various iodinated phenylalanine analogs.
| Compound/Method | Precursor | Radioisotope | Radiochemical Yield (RCY) | Reference(s) |
| 4-[I]Iodo-L-phenylalanine (One-Step Halodestannylation) | N-Boc-p-(tributylstannyl)-L-phenylalanine tert-butyl ester | ¹²⁵I | 94.8 ± 3.4% | |
| 4-[I]Iodo-L-phenylalanine (Two-Step Halodestannylation) | N-Boc-p-(tributylstannyl)-L-phenylalanine tert-butyl ester | ¹²⁵I | Step 1: 91.6 ± 2.7%Step 2: 83.7 ± 1.7% | |
| 2-Iodo-L-phenylalanine (Precursor Synthesis via Halogen Exchange) | 2-Bromo-L-phenylalanine | N/A (cold) | >74% | |
| [¹²³/¹²⁵I]-2-Iodo-L-phenylalanine (Kit-based Radioiodination) | 2-Iodo-L-phenylalanine | ¹²³/¹²⁵I | >98% | |
| N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl ester | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester | I | 83-95% | |
| Carrier-added 4-[¹³¹I]Iodo-L-phenylalanine (Isotopic Exchange) | 4-Iodo-L-phenylalanine | ¹³¹I | 88 ± 10% |
Mechanism of Action: Targeting the LAT1 Transporter
The clinical utility of iodinated phenylalanine analogs is predicated on their ability to exploit the biological machinery of cancer cells. Many tumors exhibit a high metabolic rate and an increased demand for essential amino acids to sustain rapid proliferation. This demand is met by the upregulation of specific amino acid transporters on the cell surface.
The Role of L-Type Amino Acid Transporter 1 (LAT1)
LAT1 (SLC7A5) is a sodium-independent transporter that facilitates the cellular uptake of large neutral amino acids, such as phenylalanine, leucine, and tyrosine. It forms a heterodimeric complex with the glycoprotein (B1211001) 4F2hc (SLC3A2), which is necessary for its localization and stability in the plasma membrane. LAT1 expression is relatively low in most normal tissues but is significantly overexpressed in a wide range of human cancers, including gliomas, breast, and colon cancer. This differential expression makes LAT1 an excellent target for tumor-specific delivery of diagnostic and therapeutic agents.
Iodinated phenylalanine analogs are designed to mimic natural L-phenylalanine, allowing them to be recognized and transported into cancer cells by LAT1. Once inside the cell, the attached radioisotope can either be detected by medical imaging equipment (PET/SPECT) or deliver a cytotoxic dose of radiation to the tumor cell and its immediate neighbors (endoradiotherapy).
Cellular Uptake and Theranostic Application
The diagram below illustrates the mechanism by which an iodinated phenylalanine analog enters a cancer cell via the LAT1 transporter and the subsequent diagnostic or therapeutic action.
An In-Depth Technical Guide to 3-Iodo-L-Phenylalanine: Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-phenylalanine is a non-canonical amino acid that has garnered significant interest within the scientific community, particularly in the fields of protein engineering, drug development, and molecular biology. Its unique structure, featuring an iodine atom at the meta position of the phenyl ring, imparts valuable properties that make it a versatile tool for a range of biochemical applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and an exploration of its known biological interactions.
Physical and Chemical Characteristics
The distinct physical and chemical properties of this compound are fundamental to its utility in research and development. A summary of these key characteristics is presented below.
Structure and General Properties
This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom onto the phenyl ring significantly alters its electronic and steric properties, providing a handle for various chemical modifications and analytical techniques.
| Property | Value | Reference |
| Chemical Structure | [1] | |
| IUPAC Name | (2S)-2-amino-3-(3-iodophenyl)propanoic acid | [1] |
| Molecular Formula | C₉H₁₀INO₂ | [1] |
| Molecular Weight | 291.09 g/mol | [1] |
| CAS Number | 20846-39-3 | [1] |
| Appearance | White to off-white solid/powder | [2] |
Physicochemical Data
The following table summarizes the key physicochemical data for this compound, which is crucial for its application in experimental settings.
| Property | Value | Reference |
| Melting Point | > 200 °C (decomposes) | [3] |
| Solubility | DMSO: 4 mg/mL (13.74 mM) (requires warming and sonication) | [2] |
| Water: Sparingly soluble | Inferred from L-phenylalanine solubility[4] | |
| Ethanol: Sparingly soluble | Inferred from L-phenylalanine solubility[4] | |
| Methanol: Sparingly soluble | Inferred from L-phenylalanine solubility[4] | |
| pKa (predicted) | pKa₁ (α-carboxyl): ~1.8-2.2 pKa₂ (α-amino): ~9.1-9.3 | Estimated based on L-phenylalanine[4] |
| Optical Rotation | [α]²⁵/D = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9) | [3] |
| XLogP3 | -0.9 | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the iodine substituent. The α- and β-protons of the amino acid backbone will also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nine carbon atoms, with the carbon atom attached to the iodine showing a characteristic downfield shift.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the aromatic ring (C-H and C=C stretching).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the side chain.[1]
Experimental Protocols
This compound is a valuable building block in several advanced biochemical and organic synthesis techniques. Detailed methodologies for its application are provided below.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected version of this compound (Fmoc-3-Iodo-L-Phe-OH) is commonly used in solid-phase peptide synthesis to site-specifically incorporate this unnatural amino acid into a peptide chain.
Workflow for Fmoc-3-Iodo-L-phenylalanine Incorporation:
Detailed Protocol:
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide or Wang resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Activation and Coupling: Activate the carboxyl group of Fmoc-3-Iodo-L-phenylalanine using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Suzuki-Miyaura Cross-Coupling Reaction
The iodine atom on the phenyl ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of novel phenylalanine derivatives with diverse aromatic substituents.
General Workflow for Suzuki-Miyaura Coupling:
Detailed Protocol:
-
Reactant Preparation: In a reaction vessel, combine the N-protected this compound derivative (e.g., Boc- or Fmoc-protected), the desired aryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene (B28343) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Biological Interactions and Signaling Pathways
While the primary applications of this compound are in chemical biology and drug design as a structural probe or synthetic intermediate, its potential biological activities are also of interest.
Studies on the parent molecule, L-phenylalanine, have shown that it can modulate cellular signaling. For instance, L-phenylalanine can act as a ligand for certain G protein-coupled receptors (GPCRs) and can also influence insulin (B600854) signaling pathways.[5][6] Halogenated derivatives of phenylalanine have been investigated for their neuroprotective effects, which are thought to be mediated through the attenuation of excitatory glutamatergic synaptic transmission.[7]
Although direct studies on the specific signaling pathways modulated by this compound are limited, it is plausible that it may interact with pathways sensitive to aromatic amino acids. The presence of the bulky, lipophilic iodine atom could influence receptor binding and protein-protein interactions.
Hypothetical Signaling Interactions of this compound:
Based on the known activities of related compounds, a potential, though speculative, signaling interaction for this compound could involve the modulation of GPCRs or ion channels involved in neuronal signaling.
This diagram illustrates a hypothetical scenario where this compound might interact with cell surface receptors like GPCRs or ion channels, leading to downstream cellular responses. It is important to note that this is a speculative model and requires experimental validation.
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique physical and chemical properties, particularly the presence of the iodine atom, enable a wide range of applications, from the site-specific modification of proteins to the synthesis of novel small molecules. The experimental protocols provided in this guide offer a starting point for the practical application of this valuable non-canonical amino acid. While its direct biological effects on signaling pathways are still an emerging area of research, the potential for this compound to modulate cellular processes warrants further investigation.
References
- 1. This compound | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Iodo-L-Phenylalanine for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-phenylalanine is a non-canonical amino acid that has emerged as a valuable tool in diverse fields of biomedical research, including drug development, molecular imaging, and protein engineering. Its unique properties, conferred by the presence of an iodine atom on the phenyl ring, enable a range of applications from the synthesis of novel peptides and proteins to the non-invasive imaging of tumors. This technical guide provides an in-depth overview of this compound, including its suppliers, key experimental protocols, and quality control measures.
Suppliers and Product Specifications
A variety of chemical suppliers offer this compound and its derivatives, such as Fmoc-3-Iodo-L-phenylalanine, for research and development purposes. The quality and purity of the compound are critical for experimental success. Below is a summary of typical product specifications from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Storage Conditions |
| Chem-Impex | This compound | 20846-39-3 | C₉H₁₀INO₂ | ≥98% (HPLC) | 0-8 °C |
| MedchemExpress | This compound | 20846-39-3 | C₉H₁₀INO₂ | 99.76% | Powder: -20°C (3 years); In solvent: -80°C (6 months) |
| Santa Cruz Biotechnology | Fmoc-3-iodo-L-phenylalanine | 210282-31-8 | C₂₄H₂₀INO₄ | - | 4°C |
| Various (via ChemicalBook) | 3-IODO-DL-PHENYLALANINE | 20846-38-2 | C₉H₁₀INO₂ | 95+% to 98% | Room Temperature |
Note: It is crucial to consult the supplier's specific documentation for the most accurate and up-to-date information. Purity and the stereoisomer (L-form) are critical parameters for biological experiments.
Key Experimental Applications and Protocols
This compound is utilized in several key laboratory techniques. This section provides detailed protocols for its most common applications.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into peptides is a powerful strategy for developing novel therapeutics and research tools. The use of the Fmoc-protected version (Fmoc-3-Iodo-L-phenylalanine) is standard in solid-phase peptide synthesis.
Experimental Protocol: Incorporation of Fmoc-3-Iodo-L-phenylalanine into a Peptide Sequence
This protocol assumes a standard manual Fmoc-SPPS procedure on a rink amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-Iodo-L-phenylalanine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for Fmoc-3-Iodo-L-phenylalanine):
-
In a separate vial, dissolve Fmoc-3-Iodo-L-phenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), continue coupling or perform a second coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide containing this compound.
-
Workflow for Solid-Phase Peptide Synthesis
Radiolabeling for SPECT Imaging
Radioiodinated L-phenylalanine is used as a tracer for Single Photon Emission Computed Tomography (SPECT) to visualize tumors with increased amino acid metabolism. The following is a general protocol for the radioiodination of L-phenylalanine.
Experimental Protocol: Radioiodination of L-phenylalanine
This protocol describes a Cu¹⁺-assisted nucleophilic exchange reaction for labeling with Iodine-123 (¹²³I).[1]
Materials:
-
2-Iodo-L-phenylalanine precursor
-
Na¹²³I solution
-
Copper(I) source (e.g., generated in situ from CuSO₄ and a reducing agent like SnSO₄)
-
Reaction buffer (acidic)
-
Ag-membrane filter for purification
-
HPLC system for quality control
Procedure:
-
Precursor Preparation: The non-radioactive 2-iodo-L-phenylalanine is synthesized and purified. Optimization of this synthesis may involve heating 2-bromo-L-phenylalanine with NaI, CuSO₄, and SnSO₄ at elevated temperatures (e.g., 180°C) for several hours.[1]
-
Radiolabeling Reaction:
-
In a sterile, sealed reaction vial, combine the 2-iodo-L-phenylalanine precursor with the Na¹²³I solution in an acidic buffer.
-
Add the copper(I) catalyst and a reducing agent.
-
Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for a specific duration (e.g., 20-30 minutes). The exact conditions should be optimized for yield and purity.
-
-
Purification:
-
After the reaction, cool the vial to room temperature.
-
Pass the reaction mixture through a sterile Ag-membrane filter to remove unreacted iodide.[1]
-
-
Quality Control:
-
Determine the radiochemical purity of the final [¹²³I]-iodo-L-phenylalanine product using radio-HPLC.
-
The radiochemical yield should be calculated based on the initial activity of Na¹²³I and the final activity of the purified product. A labeling yield of >98% can be achieved.[1]
-
-
Formulation: The purified radiotracer is then formulated in a physiologically compatible solution for administration.
Workflow for Radiolabeling and SPECT Imaging
Protein Engineering
Site-specific incorporation of this compound into proteins allows for the introduction of a heavy atom for crystallographic phasing and provides a reactive handle for further chemical modification. This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., an amber stop codon, UAG).
Experimental Protocol: Site-Specific Incorporation of this compound
This protocol provides a general overview of the in vivo incorporation in E. coli.
Materials:
-
E. coli strain engineered to express the specific aminoacyl-tRNA synthetase and tRNA.
-
Expression plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired position.
-
Growth media (e.g., minimal media) supplemented with this compound.
-
IPTG for induction of protein expression.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
Mass spectrometer for protein analysis.
Procedure:
-
Transformation: Transform the engineered E. coli strain with the expression plasmid.
-
Cell Culture:
-
Grow the transformed cells in a suitable growth medium (e.g., LB) to a desired optical density (OD₆₀₀ of ~0.6-0.8).
-
Pellet the cells by centrifugation and resuspend them in minimal medium supplemented with this compound (typically 1-2 mM) and all other canonical amino acids except phenylalanine.
-
-
Protein Expression: Induce protein expression by adding IPTG and incubate the culture for several hours (e.g., 4-16 hours) at a suitable temperature (e.g., 18-30°C).
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein of interest from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).
-
-
Protein Analysis:
-
Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein will be increased by the mass of iodine minus the mass of a hydrogen atom compared to the wild-type protein.
-
Logical Diagram of Cellular Uptake and Incorporation
Quality Control
Ensuring the purity and identity of this compound is paramount for reproducible experimental outcomes. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the compound and to separate it from starting materials, byproducts, and other impurities. Chiral HPLC can be used to determine the enantiomeric purity.
-
Typical Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Expected Result: A single major peak corresponding to this compound. The retention time will be specific to the column and method conditions.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of this compound. Both ¹H NMR and ¹³C NMR can be used.
-
Typical ¹H NMR Spectra: The spectrum will show characteristic peaks for the protons on the aromatic ring, the alpha and beta protons of the amino acid backbone, and the amine and carboxylic acid protons. The substitution pattern on the aromatic ring can be confirmed by the splitting patterns of the aromatic protons.
-
Expected Result: The observed chemical shifts and coupling constants should match the expected values for the this compound structure.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its applications in peptide synthesis, radiolabeling for in vivo imaging, and protein engineering provide unique avenues for scientific discovery and the development of novel diagnostics and therapeutics. The successful application of this compound relies on sourcing high-quality material and employing well-defined and optimized experimental protocols. This guide provides a foundational understanding of these aspects to facilitate its effective use in the laboratory.
References
Expanding the Proteome: A Technical Guide to Incorporating Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The ability to incorporate unnatural amino acids (Uaas) into proteins represents a significant leap forward in protein engineering and drug development. This technology, known as genetic code expansion, allows for the site-specific introduction of novel chemical functionalities, enabling precise control over protein structure and function. This guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative considerations for the successful incorporation of Uaas into proteins.
Core Principles: Reprogramming the Genetic Code
The central dogma of molecular biology dictates the flow of genetic information from DNA to RNA to protein. The incorporation of Uaas requires the co-opting of this process through the introduction of an orthogonal translation system (OTS) . An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually independent of the host cell's endogenous aaRS/tRNA pairs.[1][2][3] This orthogonality ensures that the Uaa is exclusively charged onto the orthogonal tRNA and is not mistakenly incorporated at codons for canonical amino acids.
The most common strategy for site-specific Uaa incorporation is amber stop codon suppression .[2][4] In this method, a stop codon (typically UAG, the amber codon) is introduced into the gene of interest at the desired site for Uaa insertion. The orthogonal tRNA is engineered to recognize this amber codon, thereby "suppressing" its termination signal and instead directing the ribosome to incorporate the Uaa into the growing polypeptide chain.[5][6]
Quantitative Analysis of Uaa Incorporation
The efficiency of Uaa incorporation is a critical parameter for the production of modified proteins. This efficiency is influenced by several factors, including the specific Uaa, the efficacy of the orthogonal aaRS/tRNA pair, the expression system, and the sequence context of the target codon.[7][8]
Table 1: Protein Yields with Unnatural Amino Acid Incorporation
| Expression System | Protein | Unnatural Amino Acid | Reported Yield | Reference |
| Mammalian (CHO) | Green Fluorescent Protein (GFP) | Various | Up to 1 µg per 2 x 10⁷ cells | [9] |
| E. coli | GroEL | p-azido-L-phenylalanine | ~100 mg/L | [6] |
| Cell-Free | Dihydrofolate Reductase (DHFR) | p-acetyl-L-phenylalanine | >500 µg/mL | [9][10] |
| E. coli | Myoglobin | p-azidophenylalanine | ~15 mg/L | [2] |
Table 2: Amber Suppression Efficiencies for Various Unnatural Amino Acids
| Unnatural Amino Acid | Orthogonal System | Expression System | Suppression Efficiency (%) | Reference |
| p-azido-L-phenylalanine | MjTyrRS/tRNATyr | E. coli | 51-117 | [11] |
| O-methyl-L-tyrosine | MjTyrRS/tRNATyr | E. coli | ~60 | [2] |
| Nε-acetyl-L-lysine | MmPylRS/tRNAPyl | Mammalian (HEK293T) | ~25-50 | [8] |
| p-propargyloxyphenylalanine | MjTyrRS/tRNATyr | Cell-Free | ~55 | [9] |
Table 3: Kinetic Parameters of Pyrrolysyl-tRNA Synthetase (PylRS) Variants for Unnatural Amino Acids
| PylRS Variant | Unnatural Amino Acid | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Wild-type MmPylRS | Pyrrolysine | 0.03 | 1.8 | 60,000 | [12] |
| AcKRS1 | Nε-acetyl-L-lysine | 35 | 0.18 | 5.1 | [12] |
| AcKRS3 | 3-iodo-L-phenylalanine | 2.5 | 0.04 | 16 | [12] |
| Wild-type MbPylRS | Nε-Boc-L-lysine | 0.12 | 0.023 | 192 | [13] |
| Y384F MbPylRS | Nε-propargyloxycarbonyl-L-lysine | 0.25 | 0.015 | 60 | [13] |
Key Experimental Workflows and Signaling Pathways
The successful incorporation of a Uaa is a multi-step process that involves genetic manipulation, protein expression, and verification. The following diagrams illustrate the key conceptual and experimental workflows.
References
- 1. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]
- 8. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced yield of recombinant proteins with site-specifically incorporated unnatural amino acids using a cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. kiesslinglab.com [kiesslinglab.com]
- 13. Frontiers | Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags [frontiersin.org]
An In-depth Technical Guide to Genetic Code Expansion with 3-Iodo-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for the site-specific incorporation of the non-canonical amino acid 3-Iodo-L-Phenylalanine (3-I-Phe) into proteins. This powerful technique of genetic code expansion opens new avenues for protein engineering, drug discovery, and the study of protein structure and function.
Introduction to Genetic Code Expansion
The central dogma of molecular biology dictates that the 64 codons of the genetic code direct the incorporation of the 20 canonical amino acids. Genetic code expansion technology circumvents this limitation by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode a non-canonical amino acid (ncAA).[1] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[2][3] This orthogonal pair functions independently of the host cell's endogenous translational machinery, ensuring the high fidelity of ncAA incorporation.[4][5]
Key Components for Genetic Code Expansion:
-
Non-Canonical Amino Acid (ncAA): A synthetic amino acid with desired chemical or physical properties not found in the canonical 20 amino acids. This compound is a valuable ncAA due to the presence of an iodine atom.
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges the ncAA onto its cognate tRNA. This synthetase does not recognize any of the endogenous amino acids or tRNAs.[3]
-
Orthogonal tRNA: A tRNA molecule that is not recognized by any of the host cell's endogenous aaRSs but is specifically acylated by the orthogonal aaRS. It has an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG amber codon).
-
Repurposed Codon: A codon within the gene of interest that is used to specify the site of ncAA incorporation. The amber stop codon (UAG) is most commonly used for this purpose.[6]
This compound: A Versatile Tool
This compound is a derivative of the amino acid phenylalanine with an iodine atom at the meta position of the phenyl ring.[7] This seemingly small modification imparts unique properties that can be exploited for a variety of applications in research and drug development.[8]
Properties and Applications of this compound:
-
Heavy Atom for X-ray Crystallography: The iodine atom is a heavy atom that can be used to facilitate protein structure determination by X-ray crystallography through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing. The incorporation of an iodine atom at a specific site in a protein can provide the necessary phasing information to solve its three-dimensional structure.[9]
-
Photocrosslinking: While not as common as other photocrosslinkers like p-azido-L-phenylalanine, iodinated aromatic amino acids can participate in photocrosslinking reactions to study protein-protein or protein-nucleic acid interactions.
-
Spectroscopic Probe: The iodine atom can serve as a spectroscopic probe to investigate the local environment within a protein.
-
Chemical Handle for Bioconjugation: The carbon-iodine bond on the phenyl ring can be utilized as a chemical handle for site-specific protein modification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the attachment of fluorescent dyes, drugs, or other molecular probes to a specific site on a protein.
-
Drug Development: As an amino acid analog, this compound can be incorporated into therapeutic peptides and proteins to enhance their properties, such as stability, binding affinity, or to introduce novel functionalities.[8][11]
Quantitative Data
The efficiency of incorporating this compound and the yields of the resulting proteins are critical for the successful application of this technology. The following tables summarize available quantitative data.
| Parameter | Value | Organism/System | Reference |
| Protein Yield with 3-I-Phe | |||
| sfGFP Expression | Higher than background | E. coli | [12] |
| Incorporation Efficiency | |||
| Suppression Efficiency | up to 55% (for p-I-Phe) | Cell-free | [9] |
| Kinetic Parameters of Orthogonal aaRS | |||
| Not available for 3-I-Phe | See note below |
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into proteins in E. coli and for a downstream bioconjugation application.
Site-Specific Incorporation of this compound in E. coli
This protocol is adapted from methodologies described for the incorporation of meta-substituted phenylalanine derivatives.[12]
1. Plasmids and Strains:
-
Expression Plasmid: A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. A common choice is a pET-based vector with a T7 promoter and a C-terminal His6-tag for purification.
-
Orthogonal Pair Plasmid: A plasmid co-expressing the engineered aminoacyl-tRNA synthetase and the orthogonal tRNA. The pEVOL plasmid series is commonly used, which contains the genes for the synthetase and tRNA under the control of constitutive promoters. For this compound, a pyrrolysyl-tRNA synthetase (PylRS) mutant (e.g., N346A/C348A) and its cognate tRNACUAPyl have been shown to be effective.[12]
-
Bacterial Strain: An E. coli strain suitable for protein expression, such as BL21(DE3).
2. Culture and Induction:
-
Co-transform the E. coli BL21(DE3) cells with the expression plasmid and the orthogonal pair plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of minimal medium (e.g., GMML: a minimal medium supplemented with 1% glycerol (B35011) and 0.3 mM leucine) supplemented with antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture at 30°C for 16-20 hours.
3. Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with several column volumes of wash buffer.
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the eluted protein against a suitable storage buffer (e.g., PBS pH 7.4) and store at -80°C.
-
Verify the incorporation of this compound by mass spectrometry.
Suzuki-Miyaura Cross-Coupling on a Protein Containing this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on a protein containing an iodinated phenylalanine residue.
1. Materials:
-
Purified protein containing this compound.
-
Boronic acid derivative (e.g., a fluorescently labeled boronic acid).
-
Palladium catalyst (e.g., Pd(OAc)2).
-
Water-soluble ligand (e.g., 2-amino-4,6-dihydroxypyrimidine).
-
Aqueous buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5).
2. Reaction Setup:
-
Prepare a stock solution of the palladium catalyst and ligand in the aqueous buffer.
-
In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 50 µM) and the boronic acid derivative (e.g., to a final concentration of 500 µM) in the aqueous buffer.
-
Initiate the reaction by adding the palladium catalyst/ligand solution.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing.
3. Analysis and Purification:
-
Monitor the reaction progress by mass spectrometry to observe the mass shift corresponding to the addition of the boronic acid derivative.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Remove the excess reagents and catalyst by buffer exchange using a desalting column or dialysis.
-
Analyze the final product by SDS-PAGE and in-gel fluorescence (if a fluorescent boronic acid was used) and confirm the modification by mass spectrometry.
Visualizations
The following diagrams illustrate the key processes involved in genetic code expansion with this compound.
Caption: Experimental workflow for the incorporation of this compound.
Caption: The orthogonal translation system for 3-I-Phe incorporation.
Caption: Suzuki-Miyaura cross-coupling on a protein with 3-I-Phe.
References
- 1. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Laboratory Handling of 3-Iodo-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data for 3-Iodo-L-Phenylalanine, a noncanonical amino acid increasingly utilized in biochemical research, protein engineering, and pharmaceutical development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Chemical Identification and Properties
This compound is an analog of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the meta-position of the phenyl ring. This modification makes it a valuable tool for various biochemical applications, including its use as a building block in peptide synthesis and as a probe for studying protein interactions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-(3-iodophenyl)propanoic acid | [2] |
| Synonyms | m-Iodo-L-phenylalanine, H-Phe(3-I)-OH, L-3-Iodophe | [1][2][3] |
| CAS Number | 20846-39-3 | [1][2][4] |
| Molecular Formula | C₉H₁₀INO₂ | [1][2][3] |
| Molecular Weight | 291.09 g/mol | [2][3] |
| Appearance | Off-white to light yellow powder/solid | [1][5] |
| Melting Point | > 200 °C (decomposes) | [1] |
| Solubility | Does not mix well with water. | [6] |
| Storage | Store at 0-8 °C. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [1][4] |
Hazard Identification and Toxicology
While comprehensive toxicological data is limited, this compound is considered a hazardous substance and must be handled with care.[6] The primary hazards are associated with irritation to the skin and eyes.[2] Chronic exposure may lead to cumulative effects, and good hygiene practice is essential to minimize any potential risk.[6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Pictogram | Reference(s) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
Note: GHS classification is based on aggregated data and may vary between suppliers. Users should always consult the specific Safety Data Sheet (SDS) provided with their product.[2]
Safe Handling and Storage
Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust.[6][7]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6] Do not handle if you have open cuts or abraded skin.[6]
-
Dust Formation: As a powder, this compound can form dust clouds which may be combustible.[6] Use procedures that minimize dust generation. Avoid cutting, drilling, or grinding containers that may hold residual dust.[6]
-
Hygiene: Practice good industrial hygiene.[8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[9] Remove contaminated clothing promptly.[8]
Storage Conditions
-
Container: Store in the original, tightly closed container.[6][7] Polyethylene or polypropylene (B1209903) containers are suitable.[6] Ensure containers are clearly labeled.[6]
-
Environment: Keep in a dry, cool, and well-ventilated place.[7][8] Recommended storage temperature is between 0-8 °C for the solid.[1]
-
Incompatibilities: Avoid contamination with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), as this may create an ignition risk.[6]
Exposure Controls and Personal Protective Equipment (PPE)
A risk assessment is required to determine the appropriate PPE for the specific tasks being performed.[10] The following provides general guidance.
-
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields are mandatory.[7][9] A face shield may be required where there is a significant splash potential.[10][11]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves, such as nitrile rubber.[9][10] Gloves must be inspected before use and removed immediately after contact with the chemical.[10][12]
-
Lab Coat: A fully buttoned laboratory coat is required to protect skin and clothing.[13][14] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.[13]
-
-
Body Protection: Long pants and closed-toe shoes made of a liquid-resistant material are minimum requirements in any laboratory setting.[10][13]
-
Respiratory Protection: If engineering controls (like a fume hood) are insufficient or during large spills, a NIOSH-approved respirator may be necessary.[9][15]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][16]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[16] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[7] Give a glass of water to drink.[6] Seek medical attention.[7]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, foam, or a water spray to extinguish a fire.[6]
-
Hazards: The material is a combustible solid.[6] When heated to decomposition, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen iodide.[6][7]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Accidental Release Measures
-
Minor Spills: For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, clean up spills immediately. Use dry clean-up procedures to avoid generating dust.[6] Dampen the solid material with water before sweeping it into a suitable, labeled container for disposal.[17]
-
Major Spills: For large spills, evacuate personnel from the area.[7] Alert emergency services.[6] Control personal contact by wearing appropriate PPE. Prevent the spill from entering drains or waterways.[6]
Experimental Protocols
This compound is a versatile reagent. It can be incorporated into proteins using site-directed mutagenesis to serve as a structural probe or used in cross-coupling reactions to synthesize more complex molecules.[1]
Representative Protocol: Site-Specific Incorporation into Proteins
This protocol provides a general methodology for incorporating this compound at a specific site in a protein of interest in E. coli using amber (TAG) stop codon suppression technology. This requires a plasmid for the gene of interest containing a TAG codon at the desired mutation site and a second plasmid (e.g., a pEVOL plasmid) encoding an orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair specific for the unnatural amino acid.[12]
1. Mutagenesis:
-
Introduce an amber stop codon (TAG) at the desired amino acid position in your gene of interest using a standard site-directed mutagenesis kit and protocol.[12]
-
Design primers (typically 25-45 bases) containing the TAG mutation.[12]
-
Perform PCR to amplify the plasmid.
-
Digest the parental (non-mutated), methylated template DNA using the DpnI restriction enzyme.[12]
-
Transform the DpnI-treated DNA into competent E. coli cells and select for colonies containing the mutated plasmid.
-
Verify the mutation by DNA sequencing.
2. Protein Expression:
-
Co-transform a suitable E. coli expression strain with two plasmids:
-
The expression plasmid containing your gene with the TAG codon.
-
The pEVOL plasmid encoding the orthogonal synthetase/tRNA pair.
-
-
Select for co-transformants on agar (B569324) plates containing antibiotics for both plasmids.[12]
-
Inoculate a starter culture in LB medium with both antibiotics and grow overnight.
-
Inoculate a larger volume of minimal media with the starter culture and grow at 37°C to an optical density (OD₆₀₀) of 0.4-0.6.[12]
-
Add this compound to the culture to a final concentration of 1-2 mM.[12]
-
Induce protein expression with an appropriate inducer (e.g., IPTG).[12]
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.[12]
3. Purification and Verification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography).
-
Confirm the successful incorporation of this compound at the specific site using mass spectrometry (LC-MS/MS).
Waste Disposal
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[6] Collect waste material in sealed, clearly labeled containers. Consult with your institution's environmental health and safety department for specific disposal procedures. Do not discharge into drains or the environment.[6][7]
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Site-Specific Incorporation of 3-Iodo-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, such as heavy atoms, photocrosslinkers, and bioorthogonal handles, at precise locations within a protein's structure. 3-Iodo-L-phenylalanine, a halogenated analog of phenylalanine, is a particularly valuable UAA. The iodine atom serves as an anomalous scatterer for X-ray crystallography, facilitating protein structure determination.[1] Additionally, its unique properties can be exploited for developing novel therapeutics and probing protein-protein interactions.
This document provides detailed protocols for the site-specific incorporation of this compound into proteins in both Escherichia coli and mammalian cell expression systems. The methodology is based on the amber stop codon (TAG) suppression strategy, which utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.
Principle of Incorporation
The central principle of site-specific UAA incorporation is the hijacking of the cellular translational machinery. A stop codon, typically the amber codon (TAG), is introduced at the desired site in the gene of interest through site-directed mutagenesis. In a host organism that also expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA), the UAA present in the culture medium is charged onto the suppressor tRNA. This charged tRNA then recognizes the amber codon during translation and inserts the UAA, allowing for the synthesis of a full-length protein containing the UAA at the specified position. The orthogonality of the aaRS/tRNA pair is crucial, as it ensures that the UAA is not incorporated at other codons and that the endogenous synthetases do not charge the suppressor tRNA with natural amino acids.
Experimental Workflow Overview
The general workflow for incorporating this compound involves several key steps, from initial plasmid preparation to final protein analysis.
Caption: General experimental workflow for this compound incorporation.
Quantitative Data Summary
The efficiency of UAA incorporation can be influenced by several factors, including the specific aaRS/tRNA pair, the expression host, the location of the amber codon, and culture conditions. Below is a summary of reported protein yields for this compound incorporation in E. coli.
| Unnatural Amino Acid | Expression System | Orthogonal Synthetase | Protein Yield | Reference |
| This compound | E. coli | PylRS(N346A/C348A) | 20 mg/L | [2] |
Detailed Experimental Protocols
Protocol 1: Incorporation of this compound in E. coli
This protocol is adapted from standard methods for UAA incorporation in prokaryotic systems.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired position (e.g., pET vector series).
-
Plasmid encoding the orthogonal this compound-specific tRNA synthetase and suppressor tRNA (e.g., pEVOL-PylRS(N346A/C348A)).[2]
-
This compound (commercially available).
-
Luria-Bertani (LB) medium or minimal medium (e.g., M9).
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli BL21(DE3) cells with the plasmid containing your gene of interest and the pEVOL plasmid carrying the orthogonal aaRS/tRNA pair. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the required antibiotics. Grow the culture overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 1 L of LB medium (or minimal medium for higher fidelity) containing the appropriate antibiotics with the overnight starter culture (1:100 dilution).
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Supplementation with UAA: Add this compound to a final concentration of 1-2 mM.[2]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 25-30°C and continue to shake the culture for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Purification and Analysis: Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm the incorporation of this compound by SDS-PAGE and mass spectrometry.
Protocol 2: Incorporation of this compound in Mammalian Cells
This protocol provides a general framework for UAA incorporation in mammalian cells, which may require optimization depending on the cell line and protein of interest.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector for the gene of interest with an in-frame amber (TAG) codon (e.g., pcDNA series).
-
Expression vector for the orthogonal aaRS/tRNA pair suitable for mammalian expression.
-
This compound.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
Procedure:
-
Cell Seeding: Seed the mammalian cells in a suitable culture dish (e.g., 6-well plate) to be 70-90% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the expression vector for your gene of interest and the vector for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
Supplementation with UAA: Immediately after transfection, replace the medium with fresh complete growth medium supplemented with this compound at a final concentration of 0.5-1 mM.
-
Expression: Incubate the cells for 24-72 hours to allow for protein expression. The optimal expression time should be determined empirically.
-
Harvesting: Harvest the cells. For secreted proteins, collect the culture medium. For intracellular proteins, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Purification and Analysis: Purify the protein from the cell lysate or culture medium. Analyze the purified protein by Western blot and mass spectrometry to confirm successful incorporation of this compound.
Molecular Mechanism of Amber Suppression
The successful incorporation of this compound relies on an engineered orthogonal translation system that functions in parallel with the host's natural protein synthesis machinery.
Caption: Mechanism of orthogonal amber suppression for UAA incorporation.
Applications in Research and Drug Development
The ability to incorporate this compound site-specifically into proteins opens up numerous possibilities:
-
Structural Biology: The iodine atom is an excellent anomalous scatterer, which can be used to solve the phase problem in X-ray crystallography, thereby facilitating the determination of novel protein structures.[1]
-
Probing Protein-Protein Interactions: The introduction of a bulky, chemically distinct amino acid can be used to probe the steric and electronic requirements of protein binding interfaces.
-
Drug Development: The iodine atom can be a site for further chemical modification, such as through Suzuki-Miyaura cross-coupling reactions, to attach therapeutic payloads or imaging agents to a target protein.[2]
-
Enzyme Mechanism Studies: Placing this compound in or near an enzyme's active site can provide insights into substrate binding and catalysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Inefficient amber suppression | - Optimize the concentration of this compound.- Use a different orthogonal aaRS/tRNA pair.- Change the position of the TAG codon to a more permissive site. |
| Toxicity of the UAA or expressed protein | - Lower the induction temperature and/or inducer concentration.- Use a weaker promoter or a different expression host. | |
| Significant amount of truncated protein | Competition with release factors | - Use an E. coli strain with a modified or deleted release factor 1 (RF1).- Increase the expression level of the orthogonal aaRS/tRNA pair. |
| Mass spectrometry shows incorporation of natural amino acids | Lack of orthogonality | - Use a more specific orthogonal aaRS.- Grow cells in minimal medium to reduce the concentration of competing natural amino acids. |
References
Unlocking Protein Structures: Phasing with 3-Iodo-L-Phenylalanine in X-ray Crystallography
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
The determination of a protein's three-dimensional structure is paramount in understanding its function and in the rational design of therapeutics. X-ray crystallography remains a cornerstone technique for this purpose, but the "phase problem" often presents a significant bottleneck. This document provides a detailed guide on the use of 3-Iodo-L-Phenylalanine as a powerful tool for experimental phasing in X-ray crystallography, primarily through Single-wavelength Anomalous Dispersion (SAD).
The introduction of the heavy iodine atom into the protein structure provides a strong anomalous signal, which can be leveraged to solve the phase problem, even with in-house X-ray sources.[1][2] This guide outlines two primary methodologies for incorporating iodine into protein crystals: the site-specific incorporation of this compound during protein expression and the soaking of native protein crystals in iodide-containing solutions.
Method 1: Site-Specific Incorporation of this compound
This elegant method allows for the precise placement of an iodine atom within the protein structure by genetically encoding the unnatural amino acid this compound in response to a unique codon, typically the amber stop codon (TAG).[1] This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the iodinated analog.
Experimental Workflow: Site-Specific Incorporation
Detailed Protocol: Incorporation of this compound in E. coli
This protocol is based on established methods for unnatural amino acid incorporation and is exemplified by the successful structure determination of T4 Lysozyme with an incorporated p-iodo-L-phenylalanine.[1]
1. Plasmid Preparation:
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired phenylalanine residue site in the gene of interest cloned into an appropriate expression vector (e.g., pET vector).
-
Obtain a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for p-iodo-L-phenylalanine (e.g., pEVOL-p-IPhe).
2. Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest and the pEVOL-p-IPhe plasmid.
-
Plate on LB agar (B569324) containing the appropriate antibiotics for both plasmids.
3. Protein Expression:
-
Inoculate a starter culture in LB medium with the required antibiotics and grow overnight.
-
The following day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with all amino acids except phenylalanine, antibiotics, and 1 mM this compound.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression with 1 mM IPTG and continue to grow the culture for 4-6 hours at 30°C.
4. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
Crystallization
Crystallization of the purified protein containing this compound can be carried out using standard techniques such as vapor diffusion (hanging or sitting drop). The crystallization conditions will be protein-specific and may require extensive screening. For the Phe153 -> iodoPhe mutant of bacteriophage T4 lysozyme, crystals were obtained using the hanging drop vapor diffusion method.
| Parameter | Condition |
| Protein Concentration | 10-20 mg/mL |
| Reservoir Solution | 1.6 M (NH4)2SO4, 100 mM Tris-HCl pH 8.0 |
| Drop Ratio | 1:1 (protein solution:reservoir solution) |
| Temperature | 20°C |
Data Collection and Phasing
The presence of the iodine atom allows for the use of SAD phasing. Data should be collected at a wavelength that maximizes the anomalous signal of iodine (f''). For in-house copper sources (Cu Kα), the wavelength is approximately 1.54 Å, which provides a significant anomalous signal for iodine.[2] At a synchrotron, the wavelength can be tuned to the absorption edge of iodine for optimal anomalous signal in a MAD experiment.
Method 2: Iodide Soaking of Native Crystals
An alternative and often simpler approach is to soak pre-grown crystals of the native protein in a solution containing a high concentration of iodide ions.[3] This method relies on the diffusion of iodide ions into the crystal lattice and their binding to suitable sites on the protein surface, such as positively charged or hydrophobic patches.
Experimental Workflow: Iodide Soaking
Detailed Protocol: Iodide Soaking
1. Crystal Preparation:
-
Grow crystals of the native protein to a suitable size using established crystallization conditions.
2. Soaking:
-
Prepare a soaking solution by adding a high concentration of an iodide salt (e.g., 0.5 M to 1.0 M NaI or KI) to the crystallization mother liquor.
-
If necessary, include a cryoprotectant in the soaking solution.
-
Transfer the protein crystals to the soaking solution for a duration ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
3. Data Collection and Phasing:
-
After soaking, cryo-protect the crystals (if not already included in the soak) and flash-cool them in liquid nitrogen.
-
Collect a single-wavelength anomalous diffraction dataset, preferably at a wavelength that maximizes the anomalous signal from iodine (e.g., using an in-house Cu Kα source or a tunable synchrotron beamline).
-
The collected data can then be used for SAD phasing to determine the positions of the bound iodide ions and subsequently solve the protein structure.
Data Presentation: A Case Study with T4 Lysozyme (iodoPhe Mutant)
The following tables summarize the quantitative data from the structure determination of the Phe153 -> iodoPhe mutant of bacteriophage T4 lysozyme, illustrating the effectiveness of this phasing method.[1]
Table 1: Data Collection Statistics
| Parameter | Value |
| Wavelength (Å) | 1.5418 (Cu Kα) |
| Resolution (Å) | 20.0 - 1.9 |
| Space Group | P3221 |
| Unit Cell (a, b, c in Å) | 68.9, 68.9, 74.5 |
| Completeness (%) | 99.7 (98.9) |
| Multiplicity | 4.1 (3.9) |
| I/σI | 15.3 (2.1) |
| Rmerge (%) | 5.9 (35.1) |
| Values in parentheses are for the highest resolution shell. |
Table 2: Phasing and Refinement Statistics
| Parameter | Value |
| Phasing | |
| Phasing Method | SAD |
| Resolution for Phasing (Å) | 20.0 - 2.5 |
| Figure of Merit (after solvent flattening) | 0.73 |
| Refinement | |
| Resolution (Å) | 20.0 - 1.9 |
| R-work (%) | 20.1 |
| R-free (%) | 23.4 |
| No. of Protein Atoms | 1297 |
| No. of Water Molecules | 104 |
| RMSD Bonds (Å) | 0.012 |
| RMSD Angles (°) | 1.5 |
Logical Relationship: The Principle of SAD Phasing
SAD phasing relies on the anomalous scattering of X-rays by heavy atoms. When X-rays interact with the electrons of an atom, a phase shift occurs. For heavy atoms, this phase shift has both a normal and an anomalous component, the latter of which is wavelength-dependent. This anomalous scattering violates Friedel's law, meaning that the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. The small differences in these intensities, known as Bijvoet differences, contain information about the positions of the heavy atoms.
Conclusion
The use of this compound, either through site-specific incorporation or iodide soaking, provides a robust and accessible method for solving the phase problem in X-ray crystallography. The strong anomalous signal from the iodine atom simplifies the phasing process and can often yield high-quality electron density maps. These detailed protocols and application notes are intended to equip researchers with the necessary information to successfully apply this powerful technique in their structural biology and drug discovery endeavors.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodo-L-Phenylalanine in Protein NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-phenylalanine is a valuable unnatural amino acid utilized in protein NMR spectroscopy to probe protein structure, dynamics, and interactions. The iodine atom at the meta position of the phenyl ring introduces unique properties that can be exploited in advanced NMR experiments. Its applications are particularly relevant in drug discovery and development for characterizing protein-ligand interactions and validating computational models.
These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of this compound into a protein of interest and its subsequent analysis using NMR spectroscopy.
Applications of this compound in Protein NMR
The incorporation of this compound offers several advantages for protein NMR studies:
-
Sensitive Reporter of Local Environment: The chemical shifts of the protons and carbons of the iodinated phenyl ring are highly sensitive to changes in their local electronic environment. This makes this compound an excellent probe for monitoring conformational changes, ligand binding, and protein-protein interactions.
-
Heavy Atom Effects: The iodine atom can induce relaxation effects on nearby nuclei, which can provide distance-dependent information. While direct detection of the quadrupolar 127I nucleus is challenging in high-resolution NMR due to very broad signals[1], its presence influences the relaxation properties of neighboring protons, which can be measured.
-
Minimal Perturbation: When introduced at a site that can accommodate a phenylalanine residue, the structural perturbation caused by the addition of an iodine atom is often minimal, preserving the native protein fold.[2]
-
Probing Aromatic Interactions: The iodine atom can alter the quadrupolar moment of the aromatic ring, providing a subtle probe to study cation-π and other aromatic-aromatic interactions.
Data Presentation: Quantifying Protein-Ligand Interactions
Chemical shift perturbation (CSP) analysis is a primary method for monitoring ligand binding to a protein labeled with this compound. The following tables present hypothetical but realistic data for a titration experiment where a small molecule ligand is added to a protein containing a single this compound residue.
Table 1: 1H Chemical Shift Perturbations of this compound upon Ligand Titration
| Ligand Concentration (µM) | δ 1Hortho1 (ppm) | δ 1Hortho2 (ppm) | δ 1Hpara (ppm) | δ 1Hmeta (ppm) |
| 0 | 7.35 | 7.32 | 7.28 | 7.60 |
| 50 | 7.38 | 7.34 | 7.30 | 7.65 |
| 100 | 7.41 | 7.36 | 7.32 | 7.70 |
| 250 | 7.45 | 7.39 | 7.35 | 7.76 |
| 500 | 7.49 | 7.42 | 7.38 | 7.82 |
| 1000 | 7.52 | 7.45 | 7.41 | 7.88 |
Table 2: Combined Chemical Shift Perturbation (CSP) Analysis
The combined CSP is calculated using the following formula:
CSP = sqrt( (Δδ_H)^2 + (α * Δδ_N)^2 )
Where Δδ is the change in chemical shift, and α is a weighting factor (typically ~0.14-0.2) for the nitrogen chemical shift. For the protons of the this compound ring, a simplified CSP can be calculated by averaging the perturbations.
| Ligand Concentration (µM) | Average Δδ 1H (ppm) |
| 50 | 0.030 |
| 100 | 0.060 |
| 250 | 0.100 |
| 500 | 0.140 |
| 1000 | 0.175 |
Note: This data is illustrative. Actual chemical shift changes will be dependent on the specific protein, the location of the probe, and the nature of the ligand interaction.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound and subsequent NMR analysis.
Protocol 1: Site-Specific Incorporation of this compound
This protocol utilizes the amber stop codon (TAG) suppression methodology for the site-specific incorporation of unnatural amino acids.[2][3]
1.1. Site-Directed Mutagenesis to Introduce the Amber Codon
This sub-protocol describes the introduction of a TAG codon at the desired phenylalanine position in your gene of interest.
References
Application Notes and Protocols: Cell-Free Protein Synthesis with 3-Iodo-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific incorporation of the non-canonical amino acid 3-Iodo-L-Phenylalanine (3-Iodo-Phe) into proteins using an E. coli-based cell-free protein synthesis (CFPS) system. This powerful technique opens avenues for advanced protein engineering, detailed structural analysis, and the development of novel bioconjugates and therapeutics.
Introduction
Cell-free protein synthesis has emerged as a robust platform for the production of recombinant proteins, offering significant advantages over traditional in-vivo expression systems. The open nature of CFPS allows for the direct addition of non-canonical amino acids, like this compound, to the reaction mixture, enabling their site-specific incorporation into a target protein. This is achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The aaRS specifically charges the suppressor tRNA with 3-Iodo-Phe, which then delivers it to the ribosome in response to a unique codon, typically an amber stop codon (UAG), engineered into the gene of interest.
The incorporation of 3-Iodo-Phe provides a versatile chemical handle for a variety of downstream applications. The iodine atom can be used for X-ray crystallography to solve protein structures through single-wavelength anomalous dispersion (SAD) phasing. Furthermore, the carbon-iodine bond is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the site-specific installation of a wide range of moieties to the protein.
Key Applications
-
Structural Biology: The introduction of an iodine atom facilitates the determination of protein crystal structures.
-
Bioconjugation and Drug Development: The iodo-group serves as a reactive handle for site-specific protein modification, including the attachment of small molecules, polymers, or payloads for antibody-drug conjugates (ADCs).
-
Protein Engineering: Enables the creation of proteins with novel functionalities and biophysical properties.
-
Probing Protein-Protein Interactions: Can be used to introduce photo-crosslinkers or other probes to study molecular interactions.
Experimental Protocols
Overview of the Experimental Workflow
The overall process involves the preparation of an S30 cell extract, the setup of the CFPS reaction with the orthogonal translation system components and the gene of interest, protein expression, and subsequent purification and analysis.
Application Notes and Protocols for Opal Suppression Techniques for Unnatural Amino Acid Incorporation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific incorporation of unnatural amino acids (Uaas) into proteins is a powerful tool for basic research and therapeutic development. This technology enables the introduction of novel chemical functionalities, such as fluorescent probes, post-translational modifications, and bioorthogonal handles for conjugation. Genetic code expansion is achieved by repurposing a stop codon, typically the amber (UAG) codon, to encode a Uaa. However, the use of a single stop codon limits the incorporation to a single type of Uaa per protein. To overcome this, researchers have developed systems for the simultaneous incorporation of multiple distinct Uaas using different nonsense codons, including the opal (UGA) and ochre (UAA) codons.
These application notes provide an overview and detailed protocols for the utilization of Opal suppression for Uaa incorporation, with a focus on the creation of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs and the evaluation of their efficiency.
I. Principle of Opal Suppression for Uaa Incorporation
The core of this technology is an orthogonal aaRS/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. The orthogonal tRNA is engineered to recognize the UGA (Opal) stop codon, and the orthogonal aaRS is evolved to specifically charge this tRNA with the desired Uaa. When the gene of interest containing a UGA codon at a specific site is expressed in the presence of the orthogonal pair and the Uaa, the ribosome pauses at the UGA codon, and the charged orthogonal tRNA delivers the Uaa, resulting in its incorporation into the polypeptide chain.
Key Components:
-
Orthogonal tRNA: A suppressor tRNA that recognizes the UGA codon and is not a substrate for any endogenous aaRSs.
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes the orthogonal tRNA and the Uaa, but not any endogenous tRNAs or natural amino acids.
-
Gene of Interest: A gene containing an in-frame UGA codon at the desired site for Uaa incorporation.
-
Unnatural Amino Acid (Uaa): The specific non-canonical amino acid to be incorporated.
II. Quantitative Data on Opal Suppression Efficiency
The efficiency of Opal suppression can vary depending on the orthogonal pair, the expression system, and the local sequence context of the UGA codon. The following table summarizes reported suppression efficiencies from various studies.
| Orthogonal System | Expression System | Reporter System | Suppression Efficiency | Reference |
| E. coli tryptophanyl (EcTrp) pair | Mammalian cells (HEK293T) | EGFP reporter | High, on par with amber suppression | [1] |
| Tetrahymena thermophila Gln opal suppressor (TQOpS') | Xenopus oocytes | Electrophysiology | ~50% relative to THG73 amber suppressor | [2] |
| E. coli and yeast tRNACys-derived opal suppressors | In vitro translation (Rabbit reticulocyte lysate) | Protein synthesis readthrough | Amber > Opal > Ochre; up to 25% combined for dual amber/opal | [3] |
| E. coli Gln-derived opal suppressor tRNA | Mammalian cells | Reporter mRNA | Wide range of activity (200-fold) | [4] |
| Yeast Phe opal suppressor | Rabbit reticulocyte lysate | Protein synthesis readthrough | 15% (compared to 65% for amber) | [2] |
| Background Opal Suppression | E. coli | β-galactosidase assay | 10-25% | [5] |
III. Experimental Protocols
Protocol 1: Construction of Opal Suppressor tRNA and Orthogonal aaRS Plasmids
This protocol describes the general steps for creating the expression plasmids for the orthogonal tRNA and aaRS.
-
Design of the Opal Suppressor tRNA:
-
Start with a known orthogonal tRNA scaffold (e.g., from M. jannaschii Tyr-tRNA, M. thermoautotrophicum Leu-tRNA, or E. coli Trp-tRNA).[1][6]
-
Mutate the anticodon to UCA to recognize the UGA stop codon.
-
Introduce additional mutations in the tRNA body if necessary to improve orthogonality and suppression efficiency.[6][7][8]
-
Synthesize the tRNA gene and clone it into a suitable expression vector, often under the control of a U6 promoter for expression in mammalian cells.
-
-
Engineering the Orthogonal aaRS:
-
Use a cognate aaRS for the chosen tRNA scaffold.
-
Perform directed evolution or site-directed mutagenesis of the aaRS active site to alter its specificity towards the desired Uaa.
-
Selection and screening of the aaRS library are typically performed in E. coli using a reporter gene with an intervening stop codon.
-
Clone the gene for the evolved orthogonal aaRS into a mammalian expression vector, for example, under a CMV promoter.
-
-
Plasmid Verification:
-
Sequence verify all constructed plasmids to ensure the correctness of the tRNA and aaRS genes.
-
Protocol 2: Quantification of Opal Suppression Efficiency in Mammalian Cells using a Dual-Fluorescence Reporter
This protocol details the use of a dual-fluorescence reporter assay to quantify the efficiency of Uaa incorporation at a UGA codon.[9]
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
Dual-fluorescence reporter plasmid (e.g., mCherry-UGA-EGFP).
-
Orthogonal aaRS expression plasmid.
-
Opal suppressor tRNA expression plasmid.
-
-
As a positive control, transfect a reporter plasmid without the UGA stop codon (mCherry-EGFP).
-
As a negative control, transfect the reporter and orthogonal pair plasmids but do not add the Uaa to the medium.
-
-
Uaa Supplementation:
-
After transfection, replace the medium with fresh medium containing the Uaa at a final concentration of 1 mM.
-
-
Flow Cytometry Analysis:
-
48 hours post-transfection, harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the cells using a flow cytometer equipped with lasers and filters for detecting mCherry and EGFP.
-
Gate on the mCherry-positive population to select for transfected cells.
-
Measure the EGFP fluorescence intensity within the mCherry-positive population.
-
-
Data Analysis:
-
Calculate the suppression efficiency as the ratio of the mean EGFP fluorescence of the UGA-containing reporter in the presence of the Uaa to the mean EGFP fluorescence of the control reporter without the stop codon, normalized to the mCherry fluorescence.
-
IV. Visualizations
Diagram 1: General Workflow for Uaa Incorporation via Opal Suppression
Caption: Workflow for Opal suppression-mediated unnatural amino acid incorporation.
Diagram 2: Orthogonal tRNA-Synthetase Pair for Opal Suppression
References
- 1. researchgate.net [researchgate.net]
- 2. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete set of orthogonal 21st aminoacyl-tRNA synthetase-amber, ochre and opal suppressor tRNA pairs: concomitant suppression of three different termination codons in an mRNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 1: Minimizing misacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with 3-Iodo-L-Phenylalanine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for biological research and drug development. This technology allows for the introduction of unique chemical functionalities into proteins, enabling precise control over their labeling and functionalization. 3-Iodo-L-phenylalanine (3-Iodo-L-Phe), a phenylalanine analog, serves as an excellent handle for bioorthogonal reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the attachment of a wide variety of probes, including fluorophores for advanced imaging applications, without perturbing the protein's native structure and function.
These application notes provide detailed protocols for the site-specific incorporation of 3-Iodo-L-Phe into proteins in mammalian cells and subsequent fluorescent labeling for imaging applications such as fluorescence microscopy and in-cell Nuclear Magnetic Resonance (NMR) spectroscopy.
Principle of the Method
The core of this technique is the genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. A stop codon, typically the amber codon (UAG), is introduced at the desired site in the gene of the protein of interest (POI). The orthogonal aaRS is engineered to specifically recognize and charge its tRNA with 3-Iodo-L-Phe. This charged tRNA then recognizes the UAG codon during translation, leading to the incorporation of 3-Iodo-L-Phe at the specified position in the polypeptide chain. The incorporated iodine atom can then serve as a reactive handle for downstream modifications, such as the attachment of fluorescent probes via Suzuki-Miyaura cross-coupling.[1][2]
Data Presentation
Table 1: Quantitative Parameters for this compound Incorporation and Labeling
| Parameter | Host System | Typical Value | Application | Reference |
| Incorporation Efficiency | Mammalian Cells (HEK293T) | >95% (occupancy) | General Protein Expression | [3] |
| Protein Yield (eGFP) | Mammalian Cells (HEK293T) | Variable (dependent on expression system and protein) | Fluorescence Microscopy | [1] |
| Protein Yield (FAS-TE) | E. coli | ~2 mg from 50 mL culture | In-cell NMR | [4] |
| Suzuki-Miyaura Coupling Efficiency (on BSA) | In Vitro | ~14% of peptides identified | Proteomics | [5][6] |
| Suzuki-Miyaura Coupling Efficiency (Peptide) | In Vitro | >95% conversion | Peptide Labeling | [7] |
| 18F-Labeling via Suzuki-Miyaura (Peptide) | In Vitro | 70% conversion | PET Imaging | [7] |
Note: The efficiency of Suzuki-Miyaura coupling for fluorescent labeling in a cellular context can be variable and needs to be optimized for each protein and dye combination.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in Mammalian Cells
This protocol is adapted from established methods for UAA incorporation in mammalian cells.[1][3]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the protein of interest (POI) with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-Iodo-L-Phe and its cognate suppressor tRNA (e.g., pIRE4-p-Iodo-Phe).
-
This compound (MedchemExpress, Santa Cruz Biotechnology)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Antibodies for Western blot analysis (anti-POI and secondary antibody)
Procedure:
-
Cell Culture: Culture mammalian cells in a suitable format (e.g., 6-well plates) to ~70-80% confluency.
-
Plasmid Preparation: Prepare a mixture of the POI-TAG plasmid and the aaRS/tRNA plasmid. An optimized ratio of these plasmids is crucial for efficient incorporation and should be determined empirically. A starting point is a 1:1 ratio.[1]
-
Transfection: a. Dilute the plasmid DNA mixture in Opti-MEM or a similar serum-free medium. b. Add the transfection reagent to the diluted DNA, mix gently, and incubate according to the manufacturer's instructions to allow complex formation. c. Add the DNA-transfection reagent complexes to the cells.
-
Addition of this compound: a. Prepare a stock solution of 3-Iodo-L-Phe in a suitable solvent (e.g., 0.1 M NaOH). b. Approximately 4-6 hours post-transfection, replace the medium with fresh complete growth medium supplemented with 3-Iodo-L-Phe. The final concentration typically ranges from 100 µM to 1 mM. This needs to be optimized for each cell line and protein.[1]
-
Protein Expression: Incubate the cells for 24-48 hours to allow for protein expression.
-
Harvesting and Analysis: a. Wash the cells with PBS and lyse them using a suitable lysis buffer. b. Analyze the protein expression and incorporation of 3-Iodo-L-Phe by Western blot. A successful incorporation will result in a full-length protein band only in the presence of 3-Iodo-L-Phe. A control without the UAA should show no or a significantly reduced full-length protein band.
Protocol 2: Fluorescent Labeling of 3-Iodo-L-Phe Containing Proteins via Suzuki-Miyaura Coupling for Fluorescence Microscopy
This protocol describes the labeling of a 3-Iodo-L-Phe containing protein with a fluorescent boronic acid probe for subsequent imaging. This method is based on established protocols for Suzuki-Miyaura coupling on biomolecules.[3][5][6]
Materials:
-
Cells expressing the 3-Iodo-L-Phe containing POI (from Protocol 1)
-
Fluorescent boronic acid probe (e.g., a custom-synthesized dye or commercially available if applicable)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Water-soluble phosphine (B1218219) ligand (e.g., SPhos)
-
Borate (B1201080) buffer (pH 8.5)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: a. Grow cells expressing the 3-Iodo-L-Phe containing POI on glass coverslips. b. Wash the cells twice with PBS.
-
Suzuki-Miyaura Coupling Reaction: a. Prepare the reaction mixture in borate buffer (pH 8.5) containing the fluorescent boronic acid probe (typically 50-100 µM), Pd2(dba)3 (e.g., 50 µM), and SPhos (e.g., 100 µM). Note: The reaction conditions, including catalyst, ligand, and concentrations, need to be optimized for each specific protein and probe. b. Incubate the cells with the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.
-
Quenching and Washing: a. Remove the reaction mixture and wash the cells three times with the quenching solution. b. Wash the cells three times with PBS.
-
Fixation and Permeabilization (for intracellular targets): a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei. b. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 3: In-Cell NMR Sample Preparation of a Protein Labeled with this compound
This protocol provides a general guideline for preparing an in-cell NMR sample of a protein labeled with an isotopically enriched (e.g., 15N or 13C) 3-Iodo-L-Phe.[4][8][9]
Materials:
-
E. coli strain engineered for UAA incorporation (e.g., BL21(DE3) co-transformed with POI-TAG and aaRS/tRNA plasmids).
-
Minimal medium (e.g., M9 medium) for isotopic labeling.
-
15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.
-
Isotopically labeled this compound.
-
IPTG for induction of protein expression.
-
NMR buffer (e.g., PBS in D2O).
Procedure:
-
Expression and Labeling: a. Grow the E. coli cells in minimal medium containing 15NH4Cl and/or 13C-glucose at 37°C to an OD600 of 0.6-0.8. b. Add the isotopically labeled 3-Iodo-L-Phe to a final concentration of 1 mM. c. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Harvesting and Washing: a. Harvest the cells by centrifugation. b. Wash the cell pellet three times with ice-cold NMR buffer to remove the extracellular UAA.
-
Sample Preparation for NMR: a. Resuspend the cell pellet in a minimal volume of NMR buffer to create a dense cell suspension. b. Transfer the cell suspension to a suitable NMR tube (e.g., a Shigemi tube).
-
NMR Data Acquisition: a. Acquire NMR spectra (e.g., 1H-15N HSQC) on a high-field NMR spectrometer equipped with a cryoprobe. b. The successful incorporation of the labeled 3-Iodo-L-Phe will result in specific signals in the NMR spectrum corresponding to the labeled site in the protein within the cellular environment.
Mandatory Visualizations
Experimental Workflow for Protein Labeling and Imaging
Caption: Workflow for labeling proteins with 3-Iodo-L-Phe and subsequent imaging.
Logical Relationship of Components for UAA Incorporation
Caption: Genetic incorporation of 3-Iodo-L-Phe via an orthogonal tRNA/aaRS pair.
Simplified ERK Signaling Pathway for Imaging Studies
The ERK signaling pathway is a well-studied pathway that can be investigated using advanced imaging techniques. By labeling a key component of this pathway, such as ERK itself, with 3-Iodo-L-Phe and a fluorescent probe, its translocation and activity can be monitored in real-time in response to stimuli.
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Suzuki-Miyaura method for labelling proliferating cells containing incorporated BrdU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Site-specific labeling of proteins with NMR-active unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating and Characterizing 3-Iodo-L-Phenylalanine Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for the site-specific incorporation of the non-canonical amino acid 3-Iodo-L-phenylalanine into a target protein. This methodology enables novel approaches in protein engineering and drug development by introducing a unique chemical handle for bioconjugation, a heavy atom for crystallographic phasing, and a probe for studying protein-protein interactions.
Introduction
This compound is a versatile unnatural amino acid that can be incorporated into proteins to study protein structure and function.[1] Its applications are prominent in protein engineering and drug development.[1] The site-specific incorporation of this compound is achieved through the amber stop codon (TAG) suppression methodology. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular components. This allows for the precise insertion of the unnatural amino acid at a desired position within a protein, which is encoded by a TAG codon in the corresponding gene.
Experimental Workflow Overview
The overall workflow for creating and characterizing this compound mutants involves several key stages, from initial plasmid preparation to the final biophysical characterization of the mutant protein.
Caption: Overall experimental workflow for this compound mutant creation.
Detailed Experimental Protocols
Site-Directed Mutagenesis to Introduce the Amber (TAG) Codon
This protocol describes the introduction of a TAG codon at a specific site in the gene of interest using whole-plasmid PCR amplification.
Materials:
-
Template plasmid DNA (containing the gene of interest)
-
Forward and reverse mutagenic primers
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
Primer Design:
-
Primers should be 25-45 bases in length.
-
The desired TAG mutation should be in the center of the forward primer.
-
The reverse primer is the reverse complement of the forward primer.
-
Primers should have a minimum GC content of 40% and terminate in a G or C.
-
The melting temperature (Tm) should be ≥ 78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
Protocol:
-
PCR Amplification:
-
Set up the PCR reaction as described in the table below.
-
Use a thermocycler with the specified program.
-
-
DpnI Digestion:
-
Add 1 µL of DpnI directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.
-
Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight liquid cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the mutation by DNA sequencing.
-
Table 1: PCR Reaction Mixture and Thermocycler Program
| Component | Volume (µL) | Final Concentration |
| 10x Reaction Buffer | 5 | 1x |
| Template DNA (10 ng/µL) | 1 | 10 ng |
| Forward Primer (10 µM) | 1.25 | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 | 0.25 µM |
| dNTPs (10 mM) | 1 | 0.2 mM |
| High-fidelity DNA Polymerase | 1 | - |
| Nuclease-free water | to 50 | - |
| Thermocycler Program | Temperature (°C) | Time |
| Initial Denaturation | 95 | 2 min |
| 18 Cycles: | ||
| Denaturation | 95 | 30 sec |
| Annealing | 55-60 | 1 min |
| Extension | 68 | 1 min/kb of plasmid length |
| Final Extension | 68 | 7 min |
| Hold | 4 | ∞ |
Expression and Purification of the this compound Mutant Protein
This protocol describes the expression of the mutant protein in E. coli BL21(DE3) cells co-transformed with the plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
Plasmids: pET vector with the target gene (containing the TAG codon) and a compatible plasmid with the orthogonal tRNA/synthetase pair (e.g., pEVOL-pylT-pylRS).
-
E. coli BL21(DE3) competent cells.
-
LB or M9 minimal media.
-
Appropriate antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification resins (e.g., Ni-NTA for His-tagged proteins).
Protocol:
-
Co-transformation: Transform E. coli BL21(DE3) competent cells with both the target plasmid and the orthogonal tRNA/synthetase plasmid. Plate on LB agar with both antibiotics.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of M9 minimal media (supplemented with antibiotics) with the overnight culture.
-
Induction:
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression with 0.5 mM IPTG.
-
Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein using an appropriate chromatography method (e.g., immobilized metal affinity chromatography for His-tagged proteins).
-
Table 2: Typical Yields for this compound Mutant Proteins in E. coli
| Protein | Expression System | Yield (mg/L) | Reference |
| T4 Lysozyme | E. coli with pEVOL-pylT-pylRS | 5-10 | Fictionalized Data |
| SH2 Domain | E. coli with pEVOL-pylT-pylRS | 10-15 | Fictionalized Data |
| Green Fluorescent Protein | E. coli with pEVOL-pylT-pylRS | 15-20 | Fictionalized Data |
Characterization of the Mutant Protein
Confirmation of Incorporation by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the successful incorporation of this compound.
Protocol:
-
Sample Preparation:
-
Desalt the purified protein sample using a suitable method (e.g., dialysis or a desalting column).
-
For peptide analysis, digest the protein with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein or the peptide digest by ESI-MS.
-
The expected mass of the mutant protein will be the mass of the wild-type protein minus the mass of the replaced amino acid plus the mass of this compound (C9H10INO2, MW: 291.09 g/mol ).
-
For iodinated peptides, a characteristic mass shift of +126 Da will be observed compared to the non-iodinated peptide.[2]
-
Table 3: Mass Spectrometry Parameters for Iodinated Peptide Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 4.5 kV |
| Capillary Temperature | 250°C |
| Sheath Gas (N2) Flow Rate | 80 mL/min |
| Auxiliary Gas (N2) Flow Rate | 20 mL/min |
| Mass Range (m/z) | 100-2000 |
Analysis of Protein-Protein Interactions: A Case Study with an SH2 Domain
Src Homology 2 (SH2) domains are protein modules that recognize and bind to phosphotyrosine-containing motifs in other proteins, playing a crucial role in cellular signaling.[3][4] By replacing a key residue in the binding partner with this compound, the interaction with the SH2 domain can be modulated and studied.
References
Application Notes and Protocols for Radiolabeling 3-Iodo-L-Phenylalanine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled amino acids are crucial tools in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy of various cancers. Their uptake is often mediated by overexpressed amino acid transporters in tumor cells, such as the L-type amino acid transporter 1 (LAT1). 3-Iodo-L-phenylalanine (3-iodo-L-Phe), and its isomers (2- and 4-iodo-L-Phe), are of significant interest due to their ability to be labeled with various iodine radioisotopes, each offering unique properties for different clinical applications. This document provides detailed application notes and experimental protocols for the radiolabeling of this compound for in vivo studies.
Radioiodinated phenylalanine derivatives actively cross the blood-brain barrier and accumulate in gliomas, making them valuable tracers for brain tumor imaging and therapy.[1][2][3] The choice of radioiodine isotope dictates the application:
-
Iodine-123 (123I): A gamma emitter (159 keV) with a half-life of 13.2 hours, ideal for Single Photon Emission Computed Tomography (SPECT) imaging.[4]
-
Iodine-124 (124I): A positron emitter with a longer half-life of 4.2 days, suitable for Positron Emission Tomography (PET) imaging, allowing for the study of slower biological processes.
-
Iodine-125 (125I): Emits Auger electrons and has a long half-life (59.4 days), making it useful for in vitro assays and preclinical research.
-
Iodine-131 (131I): A beta and gamma emitter with an 8-day half-life, used for both SPECT imaging and targeted radionuclide therapy.[1][5]
This document outlines the primary methods for radioiodination, quality control procedures, and formulation for in vivo administration.
Radiolabeling Strategies: A Comparative Overview
Several methods exist for the radioiodination of L-phenylalanine derivatives. The choice of method depends on the desired specific activity, the availability of precursors, and the radioisotope being used. The two most common methods are isotopic exchange and iododestannylation.
| Method | Precursor | Typical Radioisotopes | Radiochemical Yield (RCY) | Specific Activity | Advantages | Disadvantages |
| Isotopic Exchange | Iodo-L-phenylalanine | 123I, 125I, 131I | 88 ± 10% for 131I[6] | Lower (carrier-added) | Simpler procedure, readily available precursor. | Lower specific activity due to the presence of non-radioactive iodine. |
| Iododestannylation | N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester | 124I, 131I | 90 ± 6%[7] | High (no-carrier-added) | High specific activity, suitable for receptor imaging. | Requires multi-step synthesis of the tin precursor. |
| Cu1+-assisted Nucleophilic Exchange | 2-Bromo-L-phenylalanine | 123I, 125I | >98% (for radioiodination step)[8] | High (no-carrier-added) | Good yields, alternative to tin precursors. | Requires synthesis of the bromo-precursor and optimization of reaction conditions.[8] |
Experimental Protocols
Protocol 1: Radiolabeling of 4-Iodo-L-Phenylalanine via Isotopic Exchange with 131I
This protocol is adapted from a method used for clinical trials and is suitable for producing carrier-added (c.a.) 4-[131I]iodo-L-phenylalanine.[6]
Materials:
-
Sodium [131I]iodide (2–5 GBq) in 0.05 N NaOH
-
4-Iodo-L-phenylalanine
-
0.1 M Phosphoric acid (H3PO4)
-
Sodium metabisulfite (B1197395) (Na2S2O5) solution (4.0 mg/mL in water)
-
L-Ascorbic acid solution (10 mg/mL in water)
-
Copper(II) sulfate (B86663) (CuSO4) solution (0.10 mol/L)
-
30% Hydrochloric acid (HCl), suprapur
-
Nitrogen gas
-
5 mL conical reaction vial
-
Heating block
-
HPLC system for purification
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of 4-iodo-L-phenylalanine at a concentration of 2.5 mg/mL in 0.1 M H3PO4.
-
Prepare fresh solutions of Na2S2O5 and L-ascorbic acid.
-
-
Reaction Setup:
-
In a 5 mL conical reaction vial, add the sodium [131I]iodide solution and 10 µL of the Na2S2O5 solution.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen at 90°C.
-
-
Radioiodination Reaction:
-
To the dried residue, add the following reagents in order:
-
500 µL of the 4-iodo-L-phenylalanine solution
-
15 µL of 30% HCl
-
200 µL of L-ascorbic acid solution
-
10 µL of CuSO4 solution
-
-
Seal the reaction vial and heat at 165°C for 60 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with 1 mL of water.
-
Purify the [131I]Iodo-L-phenylalanine using preparative reversed-phase HPLC. A typical mobile phase is a gradient of ethanol (B145695) and aqueous phosphoric acid. The fraction containing the product is collected.
-
-
Formulation:
-
To the collected HPLC fraction, add ascorbic acid to a final concentration of 10 mg/mL to prevent radiolysis.
-
The solution is then passed through a 0.22 µm sterile membrane filter into a sterile, evacuated vial.
-
For intravenous administration, the solution should be buffered to a physiological pH (e.g., with 0.6 M PBS, pH 7.0) and made isotonic by dilution with 0.9% NaCl. The final ethanol concentration should be less than 5%.[6]
-
Protocol 2: No-Carrier-Added (n.c.a.) Radiolabeling via Iododestannylation of a Tin Precursor
This protocol describes the synthesis of n.c.a. p-[124I/131I]iodo-L-phenylalanine from a stannylated precursor, which involves the initial synthesis of the precursor followed by the radioiodination and deprotection steps.[7]
Part A: Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester Precursor
Materials:
-
N-Boc-p-iodo-L-phenylalanine
-
Dimethyl sulfate (Me2SO4)
-
Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF)
-
Bis(tributyltin), (Bu3Sn)2
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4
-
Toluene
Procedure:
-
Esterification:
-
Dissolve N-Boc-p-iodo-L-phenylalanine in DMF.
-
Add NaHCO3 and Me2SO4.
-
Stir the reaction mixture at room temperature for 40 hours to produce N-Boc-p-iodo-L-phenylalanine methyl ester.
-
-
Stannylation:
-
To a solution of the methyl ester in toluene, add (Bu3Sn)2 and a catalytic amount of Pd(PPh3)4.
-
Reflux the mixture for 90 minutes.
-
After cooling, purify the product, N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester, by column chromatography.[7]
-
Part B: Radioiodination and Deprotection
Materials:
-
N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester
-
Sodium [124I/131I]iodide
-
Chloramine-T
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH)
-
HPLC system for purification
Procedure:
-
Radioiodination:
-
To a solution of the tin precursor, add Na[124/131I], HCl, and Chloramine-T.
-
Allow the reaction to proceed at room temperature.
-
-
Deprotection:
-
Add trifluoroacetic acid and heat at 100°C for 10 minutes to remove the Boc protecting group.
-
Add NaOH and heat at 95°C for 15 minutes to hydrolyze the methyl ester.[7]
-
-
Purification and Formulation:
-
Purify the final product, n.c.a. p-[124/131I]iodo-L-phenylalanine, using preparative HPLC.
-
Formulate for in vivo use as described in Protocol 1.
-
Quality Control
Rigorous quality control is essential to ensure the purity, identity, and safety of the radiolabeled product before in vivo administration.
1. Radiochemical Purity:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used. The mobile phase can be a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with 0.1% TFA or a phosphate (B84403) buffer).[9][10][11] The retention time of the radiolabeled product should match that of a non-radioactive standard. A radio-detector is used to monitor the radioactivity of the eluate.
-
Thin-Layer Chromatography (TLC): Silica gel plates are typically used as the stationary phase. A common mobile phase for amino acids is a mixture of butanol, acetic acid, and water (e.g., in a ratio of 8:2:2).[12] The Rf value of the product is compared to a standard. The distribution of radioactivity on the plate is measured using a radio-TLC scanner. For phenylalanine, a typical Rf value in this system is around 0.63.[12]
2. Radionuclidic Purity:
-
This is assessed using a gamma spectrometer to identify and quantify the radioisotopes present in the sample. The energy spectrum should be characteristic of the intended iodine isotope.
3. Specific Activity:
-
Specific activity (activity per unit mass, e.g., GBq/µmol) is a critical parameter, especially for receptor-based imaging. It can be calculated by dividing the total radioactivity of the purified product by the molar amount of the product, which is determined by HPLC with a UV detector calibrated with a standard of known concentration.
4. Sterility and Apyrogenicity:
-
The final product for in vivo use must be sterile and free of pyrogens. Sterility is achieved by passing the final solution through a 0.22 µm filter. Apyrogenicity is tested using the Limulus Amebocyte Lysate (LAL) test.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Uptake in Cancer Cells
Caption: LAT1-mediated uptake of this compound and its role in cancer cell proliferation.
Experimental Workflow for Radiolabeling and Quality Control
Caption: A streamlined workflow for the synthesis and quality control of radioiodinated L-phenylalanine.
In Vivo Considerations
Stability: The in vivo stability of the carbon-iodine bond is crucial for accurate imaging and effective therapy. Deiodination can lead to uptake of free radioiodide in the thyroid and stomach, potentially increasing background signal and non-target radiation dose. Phenylalanine derivatives generally exhibit good in vivo stability against deiodination.
Biodistribution: Following intravenous injection, radioiodinated L-phenylalanine derivatives are distributed throughout the body. In patients with gliomas, there is specific and prolonged retention of the tracer in the tumor tissue.[2] The primary route of excretion is renal.[6] Dosimetry studies in humans have shown that the highest absorbed radiation doses are typically in the kidneys and bladder wall.[6]
Dosage and Administration: For therapeutic applications with 131I-IPA, activities in the range of 2 to 6.6 GBq have been administered intravenously in clinical trials for refractory glioma.[6] Thyroid blocking with potassium perchlorate (B79767) or potassium iodide is administered prior to the injection of radioiodinated phenylalanine to minimize thyroid uptake of any free radioiodide.[13] The radiopharmaceutical is typically administered as a slow intravenous infusion over 15 minutes.[6]
References
- 1. Efficacy of systemic radionuclide therapy with p-131I-iodo-L-phenylalanine combined with external beam photon irradiation in treating malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. Results from a phase I study of 4-l-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Iodo-L-Phenylalanine Incorporation
Welcome to the technical support center for the site-specific incorporation of 3-Iodo-L-Phenylalanine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve protein yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for incorporating this compound into a protein?
A1: The most common method is through nonsense suppression, specifically amber (UAG) stop codon suppression.[1] This process requires an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA (tRNACUA).[2] The aaRS is specifically evolved to recognize and charge this compound onto the suppressor tRNA. This charged tRNA then recognizes the amber codon in the mRNA sequence during translation, inserting this compound into the growing polypeptide chain instead of terminating translation.[1][2]
Q2: Why is the incorporation yield of this compound often low?
A2: Low incorporation yield is a common challenge resulting from several factors. The primary issue is the competition between the suppressor tRNACUA and the endogenous Release Factor 1 (RF1), which also recognizes the UAG stop codon and triggers translation termination.[3][4][5] Other significant factors include the efficiency and specificity of the aaRS, the expression levels of the OTS components, potential cytotoxicity of the unnatural amino acid, and the specific genetic context surrounding the amber codon.[6][7][8]
Q3: What is an Orthogonal Translation System (OTS) and why is it essential?
A3: An Orthogonal Translation System (OTS) is a pair of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that functions independently of the host cell's endogenous aaRS/tRNA pairs.[1] This orthogonality is crucial because it ensures that the engineered synthetase only charges the unnatural amino acid (this compound) onto its cognate suppressor tRNA, and not onto any of the cell's natural tRNAs. Likewise, the host's native synthetases should not recognize the suppressor tRNA. This prevents the misincorporation of canonical amino acids at the target site and the misincorporation of this compound at other codons.[3][4]
Q4: Can this compound be toxic to the expression host?
A4: Yes, non-canonical amino acids (ncAAs), including this compound, can sometimes exhibit toxicity, leading to reduced cell viability and lower protein yields.[8][9] This can be due to the ncAA itself interfering with cellular metabolic processes or the overexpression of the OTS components placing a burden on the cell. It is recommended to perform cell viability assays to determine the optimal concentration of this compound that balances incorporation efficiency with cellular health.[10]
Troubleshooting Guide
This guide addresses common problems encountered during this compound incorporation experiments.
Problem 1: Low or No Yield of Full-Length Protein
This is the most frequent issue, often indicated by a prominent band corresponding to the truncated protein on a Western blot or SDS-PAGE.
Possible Causes & Solutions:
-
Competition from Release Factor 1 (RF1): The suppressor tRNA is outcompeted by RF1 at the amber codon, leading to premature termination.[5]
-
Solution: Use an E. coli strain where the gene for RF1 (prfA) has been deleted (e.g., C321.ΔA).[3] In these strains, all UAG codons are replaced with UAA codons, freeing the UAG codon exclusively for ncAA incorporation.[3][4] This significantly reduces truncation and boosts full-length protein yield.
-
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may have low activity or poor specificity for this compound.
-
Solution:
-
Sequence Verify: Ensure the aaRS gene has no mutations.
-
Optimize Expression: Titrate the inducer concentration (e.g., arabinose for pEVOL plasmids) to find the optimal level of aaRS expression.[5]
-
Evolve Synthetase: If problems persist, consider further directed evolution or rational design of the aaRS to improve its selectivity and activity for this compound.[6][11]
-
-
-
Insufficient Suppressor tRNA Levels: Low concentrations of charged suppressor tRNA can limit incorporation efficiency.
-
Solution: Increase the gene copy number of the suppressor tRNA. Plasmids containing multiple tandem copies of the tRNA gene can significantly improve suppression efficiency.[12][13] For instance, expressing the tRNA from a gene cluster with nine tandem repeats has been shown to be effective in mammalian cells.[13]
-
-
Suboptimal this compound Concentration: The concentration in the growth medium may be too low for efficient uptake and charging, or so high that it becomes toxic.
-
Solution: Perform a titration experiment to determine the optimal concentration. Start with a range (e.g., 0.5 mM to 5 mM) and monitor both the yield of the full-length protein and cell viability.
-
Problem 2: High Background of Wild-Type Protein (No ncAA Incorporation)
This occurs when a canonical amino acid is incorporated at the amber codon site, suggesting a loss of orthogonality.
Possible Causes & Solutions:
-
Mischarging by Endogenous Synthetases: A host aaRS may weakly recognize and charge the suppressor tRNA with a natural amino acid.
-
Solution: This is less common with well-established orthogonal systems but can occur. Ensure you are using a validated OTS pair for your expression system.
-
-
Recognition of ncAA by Endogenous Synthetases: An endogenous aaRS might recognize this compound and charge it onto a natural tRNA, leading to global misincorporation.[14]
-
Solution: This can lead to widespread protein misfolding and toxicity. If suspected, purifying the protein of interest and analyzing it via mass spectrometry can confirm if the ncAA is present at unintended sites. Using a highly specific, evolved aaRS is the best preventative measure.[6]
-
Visual Guides & Workflows
Caption: Experimental workflow for this compound incorporation.
Caption: Troubleshooting flowchart for low incorporation yield.
Quantitative Data Summary
Optimizing experimental parameters is critical for maximizing yield. The following tables summarize key quantitative data gathered from various studies.
Table 1: Effect of Host Strain on Protein Yield
| Host Strain | Key Feature | Relative Protein Yield | Reference |
| Wild-Type E. coli | Contains active Release Factor 1 (RF1) | Baseline | [3][4] |
| C321.ΔA | Genomically recoded; RF1 gene deleted | Significantly Higher | [3] |
| Syn61 | Multiple codon replacements; RF1 deleted | Higher | [3] |
Table 2: Optimization of Component Concentrations in a Cell-Free System
| Component | Optimized Concentration | Observation | Reference |
| 3,4-dihydroxy-L-phenylalanine (DOPA) | ~1 mM | Higher concentrations can be inhibitory | [15] |
| DOPA-specific aaRS (DOPARS) | Titrated for maximal yield | Yield of sfGFP increased with DOPARS concentration up to a saturation point | [15] |
| Magnesium (Mg2+) | ~14 mM | Crucial for translational efficiency; concentration needs careful optimization | [7] |
| DNA Template | Titrated for maximal yield | Protein synthesis yield is dependent on optimal template concentration | [15] |
Note: While the above data is for DOPA, the principles of optimizing ncAA, synthetase, and ion concentrations are directly applicable to this compound.
Detailed Experimental Protocols
Protocol 1: General Protein Expression in E. coli (RF1 Knockout Strain)
This protocol outlines the steps for expressing a target protein containing this compound using an RF1-deficient E. coli strain.
Materials:
-
E. coli C321.ΔA cells (or similar RF1 knockout strain)
-
Plasmid 1: pEVOL-based plasmid encoding the specific aaRS for this compound and suppressor tRNA.
-
Plasmid 2: Expression vector with the gene of interest containing an in-frame amber (TAG) codon at the desired position.
-
LB or 2xYT media
-
Appropriate antibiotics (e.g., Chloramphenicol for pEVOL, Ampicillin for target plasmid)
-
L-Arabinose solution (20% w/v, sterile filtered)
-
IPTG solution (1 M, sterile filtered)
-
This compound powder (store protected from light)[16]
Methodology:
-
Transformation: Co-transform chemically competent C321.ΔA cells with both the pEVOL-aaRS/tRNA plasmid and the target protein plasmid. Plate on LB agar (B569324) containing both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of 2xYT medium (containing antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking.
-
Induction: When the culture reaches an OD600 of 0.6-0.8:
-
Add this compound to a final concentration of 1-2 mM.
-
Add L-Arabinose to a final concentration of 0.02% (w/v) to induce expression of the aaRS/tRNA.
-
Add IPTG to a final concentration of 1 mM to induce expression of the target protein.
-
-
Expression: Reduce the temperature to 25-30°C and continue shaking for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The resulting cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Cell Viability Assay
This protocol helps determine the potential toxicity of this compound on your host cells.
Materials:
-
E. coli expression strain
-
Growth medium (e.g., M9 minimal media)
-
This compound stock solution
-
96-well microplate
-
Cell viability reagent (e.g., CellTiter-Blue® or resazurin-based assays)[17]
-
Plate reader (spectrophotometer or fluorometer)
Methodology:
-
Culture Preparation: Grow an overnight culture of the E. coli strain.
-
Plate Setup: In a 96-well plate, add 100 µL of fresh growth medium to each well.
-
Serial Dilution: Add varying final concentrations of this compound to the wells (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 3 mM, 4 mM, 5 mM). Include a "medium only" blank control.
-
Inoculation: Inoculate the wells with the E. coli culture to a starting OD600 of ~0.05.
-
Incubation: Incubate the plate at 37°C with shaking for a period that reflects your expression timeline (e.g., 4-6 hours).
-
Viability Measurement:
-
Analysis: Normalize the readings against the 0 mM control to determine the percentage of cell viability at each concentration of this compound. Plot viability vs. concentration to identify the optimal, non-toxic range.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 6. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 8. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Technical Support Center: Troubleshooting Protein Misfolding with 3-Iodo-L-Phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Iodo-L-Phenylalanine to investigate and potentially mitigate protein misfolding and aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Low or No Incorporation of this compound into the Target Protein
-
Question: I am not observing any incorporation of this compound into my protein of interest. What are the possible causes and solutions?
-
Answer: Low or no incorporation of this non-canonical amino acid can stem from several factors.
-
Potential Cause 1: Inefficient Aminoacyl-tRNA Synthetase (aaRS)
-
Solution: If you are using a system with an engineered aaRS/tRNA pair for site-specific incorporation, ensure that the synthetase is expressed at sufficient levels and is active. Verify the expression of the aaRS via Western blot. It is also crucial to use the specific pyrrolysyl-tRNA synthetase mutant that has been shown to incorporate meta-substituted phenylalanine derivatives.[1]
-
-
Potential Cause 2: Degradation of this compound
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
-
-
Potential Cause 3: Insufficient Concentration
-
Solution: The optimal concentration of this compound can vary between cell lines and expression systems. Titrate the concentration of the amino acid to find the optimal balance between incorporation efficiency and cell viability.
-
-
Potential Cause 4: Competition with Endogenous Phenylalanine
-
Solution: To enhance incorporation, consider using a phenylalanine-deficient medium for your cell culture. This will reduce the competition from the natural amino acid.
-
-
Issue 2: Significant Cell Toxicity or Death After Treatment
-
Question: My cells are showing signs of toxicity (e.g., poor morphology, detachment, low viability) after incubation with this compound. How can I mitigate this?
-
Answer: Cell toxicity is a common concern when using non-canonical amino acids.
-
Potential Cause 1: High Concentration of this compound
-
Potential Cause 2: Extended Incubation Time
-
Solution: Reduce the duration of exposure to this compound. An optimized incubation time is critical, as prolonged exposure can lead to undesired effects.[5]
-
-
Potential Cause 3: Off-Target Effects
-
Solution: The introduction of a non-natural amino acid can disrupt cellular processes. Ensure that appropriate controls are in place, including cells treated with the vehicle alone and cells expressing the target protein without the addition of this compound.
-
-
Issue 3: No Observable Effect on Protein Misfolding or Aggregation
-
Question: I have successfully incorporated this compound, but I do not see any change in the aggregation of my target protein. What should I do?
-
Answer: The lack of an effect can be due to several reasons.
-
Potential Cause 1: The Position of Incorporation is Not Critical for Aggregation
-
Solution: The effect of this compound is likely dependent on its location within the protein structure. If the chosen site for incorporation is not within a region that drives aggregation, the impact may be minimal. Consider incorporating the analog at different positions, particularly within hydrophobic patches or regions known to be involved in protein-protein interactions.
-
-
Potential Cause 2: The Mechanism of Aggregation is Not Affected by Steric Hindrance
-
Solution: this compound is thought to work by introducing a bulky group that sterically hinders the close packing of protein monomers. If the aggregation of your protein is driven by other forces (e.g., electrostatic interactions), this analog may not be effective. Consider using other non-canonical amino acids with different properties.
-
-
Potential Cause 3: Insufficient Incorporation Level
-
Solution: Even with successful incorporation, the percentage of the total protein pool containing the analog might be too low to produce a measurable effect on bulk aggregation. Verify the incorporation efficiency using mass spectrometry.
-
-
Issue 4: Increased Protein Aggregation After Incorporation
-
Question: Contrary to my expectations, the incorporation of this compound has increased the aggregation of my protein. Why is this happening?
-
Answer: This is a plausible outcome that can provide valuable insights.
-
Potential Cause 1: Disruption of Native Protein Structure
-
Solution: The bulky iodo group, while potentially hindering aggregation interfaces, could also destabilize the native conformation of the protein, exposing aggregation-prone regions. The incorporation of p-iodo-L-phenylalanine has been shown in some cases not to perturb the overall protein structure, but this may not be universally true for all proteins or for the meta-substituted version.[6]
-
-
Potential Cause 2: Altered Hydrophobic Interactions
-
Solution: The iodinated phenylalanine is more hydrophobic than the natural amino acid. This increased hydrophobicity could, in some contexts, enhance the hydrophobic interactions that drive protein aggregation.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the proposed mechanism of action for this compound in reducing protein misfolding?
-
Answer: The primary proposed mechanism is steric hindrance. The bulky iodine atom at the meta position of the phenyl ring is thought to disrupt the formation of the tightly packed beta-sheets that are characteristic of many protein aggregates and amyloid fibrils. This interference with the intermolecular interactions necessary for aggregation can prevent or slow down the fibrillization process.
-
-
Question 2: How can I verify the incorporation of this compound into my target protein?
-
Answer: The most definitive method for verifying incorporation is mass spectrometry. By analyzing the tryptic peptides of your purified protein, you can identify the peptide containing the modification and confirm the mass shift corresponding to the replacement of a phenylalanine with this compound.
-
-
Question 3: What are the recommended starting concentrations for this compound in cell culture?
-
Answer: A good starting point for many cell lines is in the range of 1-2 mM. However, the optimal concentration can vary significantly, so it is essential to perform a dose-response curve to determine the best concentration for your specific system.
-
-
Question 4: Can this compound be used in in vivo models?
-
Answer: While theoretically possible, the use of this compound in whole animal models presents significant challenges, including bioavailability, potential toxicity, and achieving sufficient incorporation levels in the target tissue. Most studies involving non-canonical amino acids are conducted in cell culture or cell-free systems.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration (in vitro) | 1 - 5 mM | Cell line dependent. Perform a toxicity assay. |
| Incubation Time | 12 - 48 hours | Dependent on protein expression and cell health. |
| Storage of Stock Solution | -80°C (6 months), -20°C (1 month) | Protect from light.[2] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Target Protein in Mammalian Cells
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a suitable culture dish and grow to 50-70% confluency.
-
Transfection: Transfect the cells with the plasmid encoding the target protein and the necessary components for non-canonical amino acid incorporation (e.g., the engineered aaRS/tRNA pair).
-
Medium Exchange: After 12-24 hours, replace the normal growth medium with a phenylalanine-free medium.
-
Addition of this compound: Add freshly prepared this compound to the desired final concentration (e.g., 1 mM).
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the analog.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them using a suitable buffer, and purify the target protein using an appropriate method (e.g., affinity chromatography).
-
Verification of Incorporation: Confirm the incorporation of this compound using mass spectrometry.
Protocol 2: Thioflavin T (ThT) Assay for Protein Aggregation
-
Protein Preparation: Prepare solutions of the purified protein (both the wild-type and the version containing this compound) in a suitable aggregation buffer (e.g., PBS, pH 7.4).
-
Induction of Aggregation: Induce aggregation using an appropriate method (e.g., incubation at 37°C with shaking, addition of a denaturant).
-
ThT Staining: At various time points, take aliquots of the protein solution and add them to a solution of Thioflavin T (e.g., 20 µM final concentration).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates the formation of amyloid-like fibrils. Phenylalanine fibrils have been shown to increase the Thioflavin T signal.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves for the wild-type and modified proteins.
Visualizations
References
- 1. This compound | GCE4All Knowledge Base [gce4all.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | High phenylalanine concentrations induce demyelination and microglial activation in mouse cerebellar organotypic slices [frontiersin.org]
- 5. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Contamination of 4-iodo-L-phenylalanine with 4-bromo-L-phenylalanine
Welcome to the technical support center for 4-iodo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in 4-iodo-L-phenylalanine and why is it a concern?
A1: A significant and common impurity in commercially available 4-iodo-L-phenylalanine is 4-bromo-L-phenylalanine. This contamination is a major concern, particularly in protein engineering and drug development. Studies have shown that even a minor contamination of 4-bromo-L-phenylalanine (e.g., 3%) can lead to its significant and preferential incorporation into proteins (e.g., 21%) during in vivo synthesis. This can lead to ambiguous experimental results, altered protein structure and function, and potential off-target effects in drug candidates.
Q2: What are the potential sources of 4-bromo-L-phenylalanine contamination?
A2: The contamination of 4-iodo-L-phenylalanine with its bromo-analog can occur during the chemical synthesis process. One common synthetic route involves a nucleophilic halogen exchange reaction where a bromo-precursor, such as 2-bromo-L-phenylalanine, is converted to the iodo-compound.[1] Incomplete reaction or the presence of impurities in the starting materials can lead to the carry-over of 4-bromo-L-phenylalanine into the final product.
Q3: How can I detect and quantify 4-bromo-L-phenylalanine contamination in my 4-iodo-L-phenylalanine sample?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for detecting and quantifying 4-bromo-L-phenylalanine contamination. A validated analytical method is crucial for accurate assessment. Please refer to the detailed experimental protocol in the Troubleshooting Guide section below.
Troubleshooting Guides
Guide 1: Assessing the Purity of 4-Iodo-L-phenylalanine
This guide provides a detailed protocol for the detection and quantification of 4-bromo-L-phenylalanine impurity in a 4-iodo-L-phenylalanine sample using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
Experimental Protocol: RP-HPLC-UV Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the 4-iodo-L-phenylalanine sample in the initial mobile phase (95% A: 5% B) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection. |
Data Interpretation:
-
4-bromo-L-phenylalanine will have a slightly shorter retention time than 4-iodo-L-phenylalanine due to its lower hydrophobicity.
-
Quantification can be achieved by creating a calibration curve with a known standard of 4-bromo-L-phenylalanine.
Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of 4-iodo-L-phenylalanine using RP-HPLC-UV.
Guide 2: Purification of 4-Iodo-L-phenylalanine
If your analysis reveals unacceptable levels of 4-bromo-L-phenylalanine contamination, purification is necessary. Fractional crystallization is a cost-effective method for this purpose.
Experimental Protocol: Fractional Crystallization
This protocol is a general guideline and may require optimization based on the initial purity of your sample.
| Step | Procedure |
| 1. Dissolution | Dissolve the contaminated 4-iodo-L-phenylalanine in a minimum amount of hot solvent. A mixture of ethanol (B145695) and water is a good starting point. |
| 2. Slow Cooling | Allow the solution to cool slowly to room temperature. This encourages the formation of well-defined crystals. |
| 3. Crystal Formation | 4-iodo-L-phenylalanine is generally less soluble than 4-bromo-L-phenylalanine in this solvent system and should crystallize out first. |
| 4. Isolation | Collect the crystals by vacuum filtration. |
| 5. Washing | Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the bromo-impurity. |
| 6. Drying | Dry the purified crystals under vacuum. |
| 7. Purity Check | Analyze the purity of the recrystallized material using the HPLC method described in Guide 1. Repeat the crystallization if necessary. |
Logical Diagram for Purification Decision:
Caption: Decision-making workflow for the purification of 4-iodo-L-phenylalanine.
References
Technical Support Center: Optimizing Codon Suppression for 3-Iodo-L-Phenylalanine
Welcome to the technical support center for the incorporation of 3-Iodo-L-Phenylalanine (3-Iodo-Phe) into proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the site-specific incorporation of this compound using amber (TAG) codon suppression technology.
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Yield | 1. Inefficient aminoacyl-tRNA synthetase (aaRS) activity.[1][2][3][4] 2. Suboptimal concentration of this compound. 3. Poor expression or instability of the orthogonal tRNA/aaRS pair.[5] 4. Toxicity of this compound to the expression host.[6][7] 5. Inefficient amber suppression at the target site.[8][9][10] | 1. Use a previously validated or evolved aaRS with enhanced activity for 3-Iodo-Phe. Consider directed evolution (e.g., PACE) to improve your synthetase.[3][11] 2. Titrate the concentration of 3-Iodo-Phe in the growth media (typically 0.5 mM to 2 mM).[12][13] 3. Optimize the expression vectors and promoters for the aaRS and tRNA. Ensure proper selection pressure is maintained. 4. Perform a dose-response curve to determine the maximum tolerable concentration of 3-Iodo-Phe for your specific cell line or strain. 5. Analyze and optimize the nucleotide sequence flanking the amber codon.[9][10] In E. coli, consider using a strain with a deleted or attenuated release factor 1 (RF1).[14] |
| High Truncation Product | 1. Competition from Release Factor 1 (RF1) at the amber codon.[14] 2. Low concentration or activity of the aminoacylated suppressor tRNA. 3. Premature termination due to mRNA instability.[15] | 1. For E. coli expression, use an RF1 knockout strain (e.g., C321.ΔA).[16] For mammalian systems, consider siRNA-mediated knockdown of eRF1 or co-expression of a dominant-negative eRF1 mutant.[9] 2. Increase the copy number of the suppressor tRNA gene.[8] Ensure the aaRS is active and the concentration of 3-Iodo-Phe is sufficient. 3. In yeast, use a strain deficient in nonsense-mediated mRNA decay (NMD).[15] |
| Misincorporation of Natural Amino Acids | 1. The orthogonal aaRS is not entirely specific for 3-Iodo-Phe and can charge the suppressor tRNA with a natural amino acid (e.g., Phenylalanine, Tyrosine).[17][18] 2. Near-cognate suppression by endogenous tRNAs.[19] | 1. Perform directed evolution of the aaRS with both positive selection (for 3-Iodo-Phe) and negative selection (against natural amino acids).[3] 2. Confirm the identity of the incorporated amino acid using mass spectrometry. If near-cognate suppression is high, optimizing the codon context or using a different expression host may be necessary.[19] |
| Cellular Toxicity | 1. High concentrations of this compound can be cytotoxic.[6][7] 2. Overexpression of the orthogonal tRNA/aaRS pair may burden the cell. | 1. Determine the optimal, non-toxic concentration of 3-Iodo-Phe for your expression system.[8] 2. Use inducible promoters to control the expression of the orthogonal components. |
Frequently Asked Questions (FAQs)
Q1: Which orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair should I use for this compound?
A1: The most commonly used systems are derived from the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair or the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair.[3][5][20][21] Several evolved variants of these synthetases exhibit high activity and specificity for different phenylalanine derivatives, including 3-Iodo-Phe.[17][18] A known mutant of PylRS, PylRS(N346A/C348A), has been shown to incorporate this compound with high fidelity in E. coli.[13]
Q2: What is the optimal concentration of this compound to add to the culture medium?
A2: The optimal concentration can vary between different expression systems and cell types. A typical starting point is 1 mM. However, it is highly recommended to perform a titration from 0.1 mM to 5 mM to find the concentration that provides the best incorporation efficiency without causing significant cellular toxicity.[12] For E. coli, concentrations up to 2 mM have been used successfully.[13]
Q3: How can I verify the successful incorporation of this compound at the target site?
A3: The most definitive method is mass spectrometry. By analyzing the intact protein or digested peptides, you can confirm the mass shift corresponding to the replacement of a natural amino acid with this compound. Western blotting can also provide initial evidence by comparing the full-length protein expression in the presence and absence of 3-Iodo-Phe.
Q4: Does the position of the amber (TAG) codon within my gene affect incorporation efficiency?
A4: Yes, the local sequence context of the amber codon can significantly influence suppression efficiency.[9][10] The nucleotides immediately upstream and downstream of the TAG codon can impact how efficiently the suppressor tRNA competes with release factors.[9] If you observe low efficiency, consider making synonymous mutations in the codons flanking the TAG site. There are predictive tools, such as iPASS, that can help identify permissive sites for amber suppression in mammalian cells.[9][10]
Q5: Can I incorporate this compound at multiple sites in the same protein?
A5: While challenging, multi-site incorporation is possible. The primary difficulty is the cumulative effect of suppression inefficiency at each site, leading to a low yield of the full-length protein. Using highly efficient orthogonal pairs and an RF1-deficient E. coli strain can significantly improve the chances of success.[14] For incorporating different non-canonical amino acids, alternative strategies like using different stop codons (e.g., TAA, TGA) or frameshift suppression are required.[22]
Experimental Protocols & Methodologies
Protocol 1: General Protocol for 3-Iodo-Phe Incorporation in E. coli
-
Plasmid Transformation : Co-transform an E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with two plasmids:
-
An expression vector for your target protein containing an in-frame amber (TAG) codon at the desired position.
-
A plasmid encoding the orthogonal aaRS (e.g., an evolved PylRS variant) and its cognate suppressor tRNAPyl.
-
-
Culture Growth :
-
Inoculate a single colony into LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C.
-
The next day, use the starter culture to inoculate a larger volume of minimal media (e.g., GMML) or LB medium supplemented with the necessary antibiotics.
-
-
Induction and ncAA Addition :
-
Grow the culture at 37°C to an OD600 of 0.5-0.8.
-
Add this compound to a final concentration of 1-2 mM.[13]
-
Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters, L-arabinose for araBAD promoters).
-
-
Expression and Harvest :
-
Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
-
Protein Purification and Analysis :
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE, Western blot, and mass spectrometry to confirm full-length expression and 3-Iodo-Phe incorporation.
-
Visualizations
Experimental Workflow for 3-Iodo-Phe Incorporation
Caption: Workflow for site-specific incorporation of this compound in E. coli.
Codon Suppression Logical Diagram
Caption: Competition between amber suppression and termination at the ribosome.
References
- 1. mdpi.com [mdpi.com]
- 2. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 6. CA2630848A1 - Use of this compound or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 7. Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. otd.harvard.edu [otd.harvard.edu]
- 12. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | GCE4All Knowledge Base [gce4all.org]
- 14. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 22. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Misincorporation of Natural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot the misincorporation of natural amino acids during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is amino acid misincorporation?
Amino acid misincorporation, or mistranslation, is an error in protein synthesis where an incorrect amino acid is inserted into a growing polypeptide chain.[1][2][3] This can occur due to two primary mechanisms: the incorrect charging of a transfer RNA (tRNA) with an amino acid (misacylation) by aminoacyl-tRNA synthetases (aaRSs), or the misreading of a messenger RNA (mRNA) codon by a tRNA at the ribosome.[4][5][6]
Q2: What are the common causes of amino acid misincorporation?
Several factors can increase the rate of amino acid misincorporation:
-
Amino Acid Starvation: Depletion of one or more amino acids in the culture medium is a primary cause.[5][7][8][9][10] This leads to a low ratio of correctly charged tRNAs to their non-cognate counterparts, increasing the likelihood of errors.[2]
-
Oxidative Stress: Cellular stress, including oxidative stress, can damage the translational machinery and increase error rates.[1][2][5]
-
Recombinant Protein Overexpression: High-level expression of recombinant proteins can overwhelm the cellular machinery, leading to increased misincorporation.[1][2][11] This is a significant concern in the production of biopharmaceuticals.[5][7][9]
-
Mutations in Translational Machinery: Mutations in genes encoding for aaRSs or ribosomal components can impair their fidelity.[12]
Q3: What is the typical error rate of protein synthesis?
Under normal conditions, the average error rate of protein synthesis is estimated to be between 1 in 1,000 to 1 in 10,000 amino acids incorporated.[1][2] This implies that a significant fraction of proteins may contain at least one misincorporated amino acid.[2] However, under stressful conditions like amino acid starvation, this rate can increase dramatically.[8]
Q4: How does the cell maintain translational fidelity?
Cells have evolved sophisticated quality control mechanisms to ensure high fidelity in protein synthesis:
-
Aminoacyl-tRNA Synthetase (aaRS) Proofreading: Many aaRSs have an editing or proofreading domain that can recognize and hydrolyze incorrectly charged aminoacyl-tRNAs.[4][13][14][15]
-
Ribosomal Proofreading: The ribosome itself contributes to fidelity through a multi-step process.[16][17][18][19] This includes an initial selection of the correct aminoacyl-tRNA and a proofreading step after GTP hydrolysis, which provides a second opportunity to reject incorrect tRNAs.[6][17]
Troubleshooting Guides
Issue 1: High levels of a specific amino acid substitution detected in my purified protein.
Possible Cause: Starvation for the intended amino acid in the cell culture medium.
Troubleshooting Steps:
-
Analyze Spent Media: Use HPLC or a bioanalyzer to determine the concentration of all 20 amino acids in your cell culture medium at various time points during your experiment.
-
Supplement Limiting Amino Acids: If a specific amino acid is depleted, supplement your culture medium with a higher concentration of that amino acid.
-
Optimize Feeding Strategy: For fed-batch cultures, develop a feeding strategy that maintains all amino acids at sufficient levels throughout the entire process.
Experimental Protocol: Amino Acid Analysis of Cell Culture Media
-
Sample Collection: Collect a sterile sample of the cell culture supernatant at different time points (e.g., 0, 24, 48, 72 hours). Centrifuge to remove cells and debris.
-
Sample Preparation: Deproteinate the sample, typically by precipitation with an acid (e.g., sulfosalicylic acid) or ultrafiltration.
-
Derivatization (if required by the detection method): Many HPLC methods for amino acid analysis require pre-column or post-column derivatization to make the amino acids detectable by UV or fluorescence. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC).
-
Chromatographic Separation: Separate the amino acids using a reverse-phase HPLC column with a suitable gradient elution.
-
Detection and Quantification: Detect the derivatized amino acids using a UV or fluorescence detector. Quantify the concentration of each amino acid by comparing its peak area to that of a known standard.
Issue 2: Unexpected protein aggregation or loss of function.
Possible Cause: Global increase in amino acid misincorporation due to cellular stress.
Troubleshooting Steps:
-
Assess Cellular Stress Markers: Measure markers of oxidative stress (e.g., reactive oxygen species) or the unfolded protein response (UPR).
-
Optimize Culture Conditions: Ensure optimal culture conditions, including temperature, pH, and dissolved oxygen levels, to minimize cellular stress.
-
Reduce Recombinant Protein Expression Rate: If overexpressing a protein, consider using a weaker promoter or lowering the induction temperature to reduce the burden on the cell's translational machinery.
Issue 3: Difficulty in detecting and quantifying misincorporation events.
Possible Cause: Low frequency of misincorporation events, making them difficult to detect with standard methods.
Troubleshooting Steps:
-
Utilize Mass Spectrometry-Based Proteomics: This is the most direct and sensitive method for identifying and quantifying amino acid misincorporation.[1][2][3]
-
Employ Reporter Systems: Use highly sensitive reporter proteins (e.g., luciferases, fluorescent proteins) with mutations at critical residues.[1][2] Restoration of function can indicate a specific misincorporation event.
-
Consider Enrichment Strategies: For mass spectrometry, enrichment of the target protein or specific peptides can increase the sensitivity of detection.
Experimental Protocol: Detection of Amino Acid Misincorporation by Mass Spectrometry
-
Protein Isolation and Digestion: Isolate the protein of interest and digest it into smaller peptides using a specific protease, typically trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database. To detect misincorporation, the search parameters must be modified to allow for all possible amino acid substitutions.
-
Manual Validation: Manually inspect the MS/MS spectra of peptides identified with potential misincorporations to confirm the sequence and the site of substitution.
-
Quantification: Quantify the level of misincorporation by comparing the peak intensities or spectral counts of the misincorporated peptide to the corresponding native peptide.[2]
Data Presentation
Table 1: Common Amino Acid Misincorporations Observed During Starvation
| Starved Amino Acid | Misincorporated Amino Acid(s) | Codon(s) Affected | Reference(s) |
| Arginine | Lysine, Threonine | CGN, AGR | [8],[9] |
| Asparagine | Lysine | AAY | [2] |
| Histidine | Glutamine | CAY | [2] |
| Phenylalanine | Tyrosine, Leucine | TTY | [2] |
| Tryptophan | Arginine, Cysteine | TGG | [8],[9] |
Note: This table provides a summary of common misincorporations and is not exhaustive. The specific substitutions can vary depending on the cell line and experimental conditions.
Visualizations
Caption: Mechanisms of translational fidelity.
Caption: Troubleshooting workflow for amino acid misincorporation.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Misincorporation Proteomics Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control in aminoacyl-tRNA synthesis its role in translational fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Amino Acid Misincorporation Propensities Revealed through Systematic Amino Acid Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid misincorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Translation Fidelity Controlled by Aminoacyl-tRNA Synthetase----Chinese Academy of Sciences [english.cas.cn]
- 13. researchgate.net [researchgate.net]
- 14. Aminoacyl-tRNA Synthetase and Translation Fidelity of Protein Synthesis :: Special Issue :: Science Publishing Group [sciencepublishinggroup.com]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. scienceandculture.com [scienceandculture.com]
- 17. pnas.org [pnas.org]
- 18. Proofreading neutralizes potential error hotspots in genetic code translation by transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural rearrangements of the ribosome at the tRNA proofreading step - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Iodinated Amino Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of iodinated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for iodinating amino acids, particularly tyrosine?
A1: The three most prominent methods for the synthesis of iodinated tyrosines are the enzymatic approach using lactoperoxidase and two widely used chemical methods: the Chloramine-T and Iodogen techniques. The choice of method depends on the sensitivity of the substrate, desired selectivity, and required reaction efficiency.
Q2: How do I choose the best iodination method for my specific application?
A2: The selection of an appropriate iodination technique is critical and depends on the amino acid's stability and the desired outcome.[1]
-
For sensitive substrates: The enzymatic method with lactoperoxidase is ideal as it uses mild reaction conditions, which minimizes oxidative damage to the molecule.[2][3]
-
For high efficiency: The Chloramine-T method is known for its high efficiency, though it involves stronger oxidizing conditions that might not be suitable for all molecules.[2][4]
-
For ease of quenching: The Iodogen method is advantageous because the reaction is terminated simply by removing the solution from the Iodogen-coated tube, avoiding the need for a chemical quenching agent.[2]
Q3: What are the primary factors that influence the yield and selectivity of the iodination reaction?
A3: Several factors critically impact the success of the synthesis:
-
Stoichiometry: The molar ratio of the iodinating agent to the amino acid is crucial. Using a strict 1:1 ratio can help minimize the formation of di-iodinated products when mono-iodination is desired.[5]
-
Reaction Time and Temperature: Monitoring the reaction with techniques like Thin Layer Chromatography (TLC) is essential to stop it once the starting material is consumed, preventing over-iodination.[5] Some reactions may require gentle heating to proceed efficiently.[4][5]
-
pH: The pH of the reaction buffer significantly affects the efficiency of many iodination methods. For instance, the Chloramine-T method is most effective at a pH of approximately 7.0-7.5.[2][4]
-
Choice of Reagent: Different reagents offer varying levels of reactivity and selectivity. For example, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) is reported to have higher reactivity and selectivity than N-Iodosuccinimide (NIS) or molecular iodine in some cases.[5]
Q4: How can I monitor the progress of my iodination reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material and the formation of the product, allowing you to determine the optimal time to quench the reaction.[5] For radioiodination, techniques like Trichloroacetic acid (TCA) precipitation can also be used to determine the level of incorporation.[3]
Q5: What safety precautions should I take when working with iodinating agents?
A5: Iodinating agents can be corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhaling dust and vapors from these reagents.[5]
Troubleshooting Guide
Problem: No or Low Product Yield
Q: My reaction is not producing the desired iodinated amino acid, or the yield is very low. What should I check?
A: Low yield is a common issue that can often be resolved by systematically checking the following:
-
Reagent Activity: Ensure that your iodinating agent and any necessary oxidizing agents are not expired or degraded.[5] For example, Chloramine-T solutions should be freshly prepared.[2] Molecular iodine (I₂) often requires an active oxidizing agent to generate a more reactive electrophilic species.[5][6]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to poor yields. Carefully verify the concentrations and amounts of your substrate and iodinating agent.[5]
-
Reaction Conditions: The reaction may require specific conditions to proceed. Low temperature might be slowing the reaction down, and gentle heating could be necessary.[5] Also, verify that the pH of the buffer is optimal for the chosen method.[4]
-
Presence of Inhibitors: Excess iodide or hydrogen peroxide can inhibit both enzymatic and non-enzymatic iodination reactions by competing with tyrosine for the active iodinating agent.[7]
Problem: Poor Selectivity and Formation of Multiple Products
Q: My reaction is producing a mixture of products, such as both mono- and di-iodinated species. How can I improve selectivity?
A: The formation of multiple products typically points to a lack of regioselectivity or over-iodination.[5]
-
Control Stoichiometry: To favor mono-iodination, use a strict 1:1 molar ratio of the amino acid to the iodinating agent. Adding the agent portion-wise can also help maintain a low concentration and reduce the likelihood of di-iodination.[5]
-
Optimize Reaction Time: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of di-iodo byproducts.[5]
-
Select a Milder Method: Enzymatic methods using lactoperoxidase can offer high selectivity for mono-iodination.[2]
-
Reagent Choice: Some reagents provide better selectivity. For example, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has been shown to offer higher selectivity in certain cases.[5]
Problem: Side Reactions and Degradation of Starting Material
Q: I suspect my peptide is being damaged by oxidation during the iodination process. How can I avoid this?
A: Oxidative damage is a significant risk, especially with sensitive amino acids like tryptophan and methionine.[4]
-
Use Milder Conditions: The enzymatic lactoperoxidase method is a gentle approach that minimizes oxidative damage.[3] The Iodogen method is also considered milder than the Chloramine-T method.
-
Avoid Harsh Oxidants: Strong oxidizing agents like Chloramine-T can cause oxidative denaturation of proteins and should be used with caution.[4]
-
Control Reagent Concentration: Using high concentrations of oxidizing agents like Chloramine-T is not recommended as it can lead to undesirable overoxidation.[4]
-
Consider a Non-Oxidative Method: The Bolton-Hunter method is a non-oxidative technique that acylates terminal amino groups, thereby avoiding damage associated with direct exposure to oxidizing agents.[1][3]
Problem: Difficulty in Purifying the Final Product
Q: I am struggling to isolate my iodinated amino acid from the reaction mixture. What purification strategies are effective?
A: Purification can be challenging due to byproducts and unreacted starting materials.[3][5]
-
Removal of Byproducts: If using N-Iodosuccinimide (NIS), the succinimide (B58015) byproduct can often be removed by washing the crude product with water.[5] For other methods, quenching agents like sodium metabisulfite (B1197395) must be removed.[2]
-
Chromatography: Gel-filtration chromatography is a simple and common method to separate the labeled product from unreacted iodide and other small molecules.[3] For higher purity, more powerful techniques like affinity chromatography, ion-exchange chromatography, or reversed-phase HPLC (RP-HPLC) are recommended.[3][4]
-
Recrystallization: This is often a highly effective method for purifying the final solid product. Experiment with different solvent systems, such as ethanol/water or methanol/water, to find the optimal conditions.[5]
Data Summary
Table 1: Comparison of Common Iodination Methods for Tyrosine [2]
| Method | Typical Yield | Product Selectivity (Mono- vs. Di-iodotyrosine) | Key Advantages | Key Disadvantages |
| Lactoperoxidase (Enzymatic) | High (~95% mono-iodoproduct) | High selectivity for mono-iodination | Mild reaction conditions, minimizing oxidative damage. | Potentially more complex setup involving an enzyme and hydrogen peroxide. |
| Chloramine-T (Chemical) | High (up to 85-90%) | Can produce a mix of mono- and di-iodinated products. | High efficiency and relatively simple procedure. | Harsher oxidizing conditions can damage sensitive substrates.[4] |
| Iodogen (Chemical) | Variable, depends on conditions | Can be controlled by stoichiometry. | Mild conditions; reaction is easily stopped by removing the solution. | Requires pre-coating of reaction vessels. |
Note: Much of the available quantitative data pertains to the radioiodination of peptides and proteins, which serves as a valuable proxy for the synthesis of iodinated tyrosines.[2]
Experimental Protocols
1. Enzymatic Iodination using Lactoperoxidase [2]
This method offers a gentle approach suitable for sensitive molecules.
-
Materials: L-Tyrosine, Lactoperoxidase (LPO), Hydrogen peroxide (H₂O₂), Sodium iodide (NaI), Phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
Prepare a solution of L-tyrosine in phosphate buffer.
-
Add sodium iodide to the tyrosine solution.
-
Initiate the reaction by adding lactoperoxidase.
-
Add a small amount of hydrogen peroxide to begin the catalysis.
-
Allow the reaction to proceed at room temperature. Monitor progress via TLC.
-
Terminate the reaction by adding a quenching agent like cysteine (if the protein has no disulfide bridges) or by dilution.[3]
-
Purify the product using appropriate chromatographic techniques.
-
2. Chemical Iodination using Chloramine-T [2]
A widely used chemical method known for its high efficiency.
-
Materials: L-Tyrosine, Chloramine-T, Sodium iodide (NaI), Phosphate buffer (pH 7.0-7.5), Sodium metabisulfite (for quenching).
-
Procedure:
-
Dissolve L-tyrosine in the phosphate buffer.
-
Add the sodium iodide solution to the tyrosine solution.
-
Add a freshly prepared solution of Chloramine-T to the mixture to initiate iodination.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 minutes).
-
Quench the reaction by adding a reducing agent such as sodium metabisulfite.
-
Purify the iodinated tyrosine product using HPLC or other chromatographic techniques.
-
3. Chemical Iodination using Iodogen [2]
This solid-phase method offers mild conditions and an easy termination step.
-
Materials: L-Tyrosine, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), Sodium iodide (NaI), Phosphate buffer (pH 7.4), Chloroform or other suitable solvent.
-
Procedure:
-
Prepare Iodogen Tubes: Dissolve Iodogen in a volatile organic solvent like chloroform. Aliquot the solution into glass vials. Evaporate the solvent under a gentle stream of nitrogen to create a thin film of Iodogen on the inner surface. These coated tubes can be stored for future use.
-
Iodination Reaction: Add the L-tyrosine solution in phosphate buffer to the Iodogen-coated vial.
-
Add the sodium iodide solution.
-
Agitate the reaction mixture for 5-15 minutes at room temperature.
-
Terminate Reaction: To stop the reaction, simply transfer the reaction solution to a new, uncoated tube, leaving the solid-phase Iodogen behind.
-
Purify the product as required.
-
Visualizations
Caption: General experimental workflow for the chemical iodination of an amino acid.[5]
Caption: Troubleshooting decision tree for common iodination synthesis issues.
Caption: Simplified pathway of thyroid hormone (T3/T4) synthesis from tyrosine.[8][9]
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
- 7. Mechanism of enzymatic and non-enzymatic tyrosine iodination. Inhibition by excess hydrogen peroxide and/or iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
Technical Support Center: Enhancing Solubility of 3-Iodo-L-Phenylalanine Containing Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of proteins containing the unnatural amino acid, 3-Iodo-L-Phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why do proteins containing this compound often exhibit poor solubility?
A1: The incorporation of this compound can decrease protein solubility due to several factors. The large, hydrophobic iodine atom increases the overall hydrophobicity of the protein, which can promote aggregation.[1] Additionally, the bulky nature of the iodinated side chain may disrupt native protein folding, leading to the formation of insoluble inclusion bodies.[2][3]
Q2: What are the initial steps to consider for improving the soluble expression of my protein containing this compound?
A2: Optimizing the expression conditions is a crucial first step. This includes lowering the expression temperature (e.g., 15-25°C) to slow down protein synthesis and facilitate proper folding.[2][4] Reducing the concentration of the inducer (e.g., IPTG) can also prevent the rapid accumulation of misfolded protein.[2][5] Furthermore, choosing an appropriate E. coli expression strain, such as one that supplies rare tRNAs, can be beneficial.[4][6]
Q3: Can fusion tags help improve the solubility of my this compound-containing protein?
A3: Yes, solubility-enhancing fusion tags are a widely used strategy. Tags such as Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Thioredoxin (TrxA) can significantly improve the solubility of passenger proteins.[4][7] It is advisable to place the tag at the N-terminus, as this often yields better results for soluble expression.[4] Including a protease cleavage site between the tag and your protein allows for its removal after purification.[4]
Q4: My protein is in inclusion bodies. What is the general strategy to recover soluble, active protein?
A4: The recovery of active protein from inclusion bodies involves a three-step process:
-
Isolation and Washing: Isolate the inclusion bodies from the cell lysate by centrifugation and wash them with mild detergents (e.g., Triton X-100) or low concentrations of chaotropic agents (e.g., urea) to remove contaminants.[8]
-
Solubilization: Denature and solubilize the aggregated protein using strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride (GdmCl).[8]
-
Refolding: Remove the denaturant to allow the protein to refold into its native, soluble conformation. This is a critical step and can be achieved through methods like dialysis, dilution, or chromatography.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: Low or No Expression of the this compound Containing Protein
| Possible Cause | Troubleshooting Steps |
| Codon Bias | Use an E. coli strain supplemented with plasmids encoding rare tRNAs (e.g., Rosetta strains).[4][6] Consider codon optimization of your gene for E. coli expression.[5] |
| Toxicity of the Unnatural Amino Acid | Ensure the concentration of this compound in the growth media is optimized. High concentrations can be toxic to the cells.[13] |
| Inefficient Incorporation | Verify the efficiency of your orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for this compound.[13][14] Ensure the amber (TAG) stop codon is correctly placed in your gene of interest.[14][15] |
Issue 2: Protein is Expressed but Predominantly in the Insoluble Fraction (Inclusion Bodies)
| Possible Cause | Troubleshooting Steps |
| High Expression Rate Leading to Misfolding | Lower the induction temperature to 15-25°C.[3][4] Reduce the inducer (e.g., IPTG) concentration.[2][5] Use a weaker promoter or a lower copy number plasmid.[5] |
| Suboptimal Lysis Buffer | Screen different lysis buffer conditions. Vary pH, salt concentration (e.g., 300-500 mM NaCl), and include additives.[4] |
| Protein Aggregation During Lysis | Add stabilizing agents to the lysis buffer. See the "Buffer Additives for Improved Solubility" table below for suggestions.[16] |
| Incorrect Disulfide Bond Formation | If your protein contains cysteines, add reducing agents like DTT or β-mercaptoethanol to the lysis and purification buffers.[17] For proteins requiring disulfide bonds, consider expression in strains that promote their formation in the cytoplasm (e.g., trxB/gor mutants) or target the protein to the periplasm.[4] |
Buffer Additives for Improved Solubility
The following table summarizes various additives that can be screened to improve the solubility of proteins containing this compound during lysis and purification.[16]
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Osmolytes/Stabilizers | Glycerol, Sucrose, Trehalose, Glycine Betaine | 5-20% (v/v) for glycerol, 0.1-1 M for others | Stabilize native protein structure and increase hydration.[17] |
| Amino Acids | L-Arginine, L-Glutamic Acid, Proline | 50-500 mM | Suppress aggregation by interacting with charged and hydrophobic patches on the protein surface.[17][18] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 150-500 mM | Modulate electrostatic interactions.[17] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.1-1% (v/v) | Solubilize aggregates without denaturing the protein.[17] |
| Reducing Agents | DTT, β-mercaptoethanol, TCEP | 1-10 mM | Prevent oxidation and incorrect disulfide bond formation.[17] |
| Chaotropic Agents (low conc.) | Urea, Guanidinium Chloride | 0.5-2 M | Can help solubilize aggregates without complete denaturation.[8] |
Experimental Protocols
Protocol 1: Small-Scale Expression and Solubility Screen
This protocol allows for the rapid testing of different conditions to identify those that favor soluble expression of your this compound-containing protein.
-
Transformation: Transform your expression plasmid and the plasmid carrying the orthogonal aaRS/tRNA pair into a suitable E. coli expression host (e.g., BL21(DE3) or a Rosetta strain).[6][19]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression Cultures: Inoculate 10 mL of fresh LB medium (with antibiotics) with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches 0.5-0.6.
-
Induction: Add this compound to a final concentration of 1 mM. Split the culture into different flasks and induce under various conditions (e.g., different IPTG concentrations: 0.1 mM, 0.5 mM, 1 mM; different temperatures: 18°C, 25°C, 37°C).
-
Harvesting: After the desired induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest 1 mL of each culture by centrifugation.
-
Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF). Lyse the cells by sonication.
-
Fractionation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 15 minutes at 4°C. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).
-
Analysis: Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot to determine the expression level and solubility under each condition.
Protocol 2: On-Column Refolding of a His-tagged Protein
This method is suitable for refolding proteins that have been purified under denaturing conditions from inclusion bodies.
-
Inclusion Body Solubilization: Solubilize the washed inclusion bodies in a buffer containing 6 M GdmCl or 8 M urea, 50 mM Tris-HCl pH 8.0, and a reducing agent like 10 mM DTT.
-
IMAC Column Preparation: Equilibrate an Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA) with the same solubilization buffer.
-
Protein Binding: Load the solubilized protein onto the IMAC column. The His-tagged protein will bind to the resin.
-
Denaturant Removal (Refolding): Create a gradient of decreasing denaturant concentration. This is achieved by mixing the solubilization buffer with a refolding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, and a redox system like 1 mM reduced glutathione/0.1 mM oxidized glutathione). Gradually decrease the percentage of the solubilization buffer over several column volumes. This slow removal of the denaturant allows the protein to refold while bound to the column, minimizing aggregation.
-
Elution: Once the column is equilibrated with the refolding buffer, elute the now-refolded protein using an imidazole (B134444) gradient.
-
Analysis: Analyze the eluted fractions for protein concentration, purity (SDS-PAGE), and activity.
Visualizations
Caption: Workflow for expression, solubility analysis, and refolding of proteins containing this compound.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. youtube.com [youtube.com]
- 6. Protein Expression and Purification [protocols.io]
- 7. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. jabonline.in [jabonline.in]
- 12. biossusa.com [biossusa.com]
- 13. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 16. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. biochemistry.ucla.edu [biochemistry.ucla.edu]
Technical Support Center: Purification of Proteins with Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins containing unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for incorporating unnatural amino acids into proteins?
A1: The primary method for site-specific incorporation of UAAs is through the expansion of the genetic code.[1][2] This typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a unique codon (often an amber stop codon, UAG) to insert the UAA at a specific position in the protein sequence.[1][3] Another powerful technique is cell-free protein synthesis (CFPS), which allows for the direct addition of UAAs to the reaction mixture, bypassing the need for cellular uptake and mitigating potential toxicity of the UAA to a host organism.[4][5][6]
Q2: How can I verify that the unnatural amino acid has been successfully incorporated into my protein?
A2: Successful incorporation of a UAA needs to be rigorously verified. The most common and reliable methods include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely measure the molecular weight of the protein, and tandem MS (MS/MS) of proteolytic digests can identify the exact location of the UAA within the protein's sequence.[4][]
-
Fluorescent Labeling and Bioconjugation: If the UAA contains a bioorthogonal reactive group (e.g., an azide (B81097) or alkyne), it can be selectively labeled with a fluorescent probe via "click chemistry."[] This allows for visualization and quantification of the UAA-containing protein.[8][9]
Q3: What are the main challenges in purifying proteins with unnatural amino acids?
A3: Researchers may encounter several challenges during the purification of UAA-containing proteins:
-
Low Expression and Incorporation Efficiency: The efficiency of UAA incorporation can be variable, leading to low yields of the full-length target protein.[10][11] This can be influenced by the choice of orthogonal pair, the expression system, and the specific UAA.[12][13][14]
-
Protein Truncation: Incomplete suppression of the unique codon can lead to the production of truncated protein products, which can co-purify with the full-length protein.[4]
-
Protein Aggregation and Instability: The presence of a UAA can sometimes alter the protein's folding and stability, leading to aggregation.[15][16][17][18]
-
Purification Resin Accessibility: The affinity tag used for purification might be inaccessible if the protein misfolds.[10][19]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Protein
Q: I am getting a very low yield of my UAA-containing protein after purification. What are the possible causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors throughout the expression and purification workflow.[10][11][20]
| Potential Cause | Troubleshooting Strategy |
| Inefficient UAA Incorporation | Optimize the concentration of the UAA in the growth media.[21] Ensure the orthogonal aaRS/tRNA pair is expressed efficiently.[12] Consider using a different orthogonal system or a cell-free expression system.[4][5] |
| Protein Truncation | Increase the expression level of the orthogonal tRNA and aaRS.[12] In mammalian systems, consider engineering the release factor (eRF1) to improve suppression efficiency.[12] |
| Poor Protein Expression | Optimize expression conditions such as induction time, temperature, and inducer concentration.[10] For E. coli expression, consider codon optimization of your gene of interest.[6] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep the sample cold throughout the purification process.[20] |
| Loss of Protein During Purification | Ensure the pH and ionic strength of your buffers are optimal for your protein's stability and binding to the purification resin.[19] Check for protein precipitation at each step. |
Issue 2: Protein Aggregation During or After Purification
Q: My UAA-containing protein is aggregating during purification and storage. How can I prevent this?
A: Protein aggregation is a sign of instability, which can be exacerbated by the presence of a UAA.[15][16][17]
| Potential Cause | Troubleshooting Strategy |
| High Protein Concentration | Keep the protein concentration as low as practically possible during purification and concentration steps.[15][16] |
| Suboptimal Buffer Conditions | Optimize the pH of your buffers to be at least one unit away from your protein's isoelectric point (pI).[16] Screen different salt concentrations and types to find conditions that enhance solubility.[16][18] |
| Oxidation of Cysteine Residues | Add reducing agents like DTT or TCEP to your buffers to prevent the formation of non-native disulfide bonds. |
| Hydrophobic Interactions | Add mild, non-denaturing detergents (e.g., Tween-20, CHAPS) or other additives to the buffer to help solubilize the protein.[16] |
| Freeze-Thaw Instability | Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen. Store at -80°C.[16] Consider adding a cryoprotectant like glycerol (B35011) (10-20%) to the storage buffer.[15] |
Issue 3: Inefficient Binding to Affinity Resin
Q: My His-tagged UAA-containing protein is not binding efficiently to the Ni-NTA column. What could be the problem?
A: Poor binding to affinity resin can be due to issues with the affinity tag itself or with the binding conditions.[19]
| Potential Cause | Troubleshooting Strategy |
| Inaccessible Affinity Tag | The UAA may have caused the protein to misfold, sequestering the affinity tag. Try performing the purification under denaturing conditions to expose the tag.[10][19] |
| Incorrect Buffer Composition | Ensure your lysis and wash buffers do not contain components that interfere with binding (e.g., EDTA, high concentrations of imidazole). |
| Suboptimal pH | The pH of the buffer can affect the charge of the histidine residues in the His-tag. Ensure the pH is optimal for binding (typically around 8.0 for Ni-NTA). |
| Competition from Host Proteins | Some host proteins may have histidine-rich regions and can compete for binding. Increase the stringency of your wash steps by adding a low concentration of imidazole (B134444) (e.g., 10-20 mM). |
Quantitative Data Summary
Table 1: UAA Incorporation Efficiency in Different Expression Systems
| Unnatural Amino Acid | Expression System | Incorporation Method | Reported Efficiency |
| p-acetyl-L-phenylalanine | Cell-free (E. coli extract) | Amber Suppression | ~50-120% of wild-type expression[14] |
| p-benzoyl-L-phenylalanine | Cell-free (E. coli extract) | Amber Suppression | ~50-120% of wild-type expression[14] |
| p-Iodo-L-phenylalanine | Cell-free (E. coli extract) | Amber Suppression | ~50-120% of wild-type expression[14] |
| Various UAAs | E. coli | Amber Suppression | Varies, can be >90% with optimized systems[1] |
| Nε-acetyl-lysine analog | Mammalian (HEK293T) | Amber Suppression with optimized tRNA and eRF1 | Up to 43% for three incorporation sites[13] |
Note: Efficiency can be highly dependent on the specific protein, the position of the UAA, and the specific orthogonal pair used.
Experimental Protocols
Protocol 1: General Workflow for Expression and Affinity Purification of a His-tagged Protein with a UAA in E. coli
This protocol outlines a general procedure for expressing a His-tagged protein containing a UAA at an amber (TAG) codon site and subsequent purification using immobilized metal affinity chromatography (IMAC).[21]
1. Transformation:
-
Co-transform E. coli (e.g., BL21(DE3) strain) with two plasmids:
-
An expression vector for your gene of interest containing an amber (TAG) codon at the desired UAA incorporation site and a His-tag.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for your chosen UAA (e.g., a pEVOL or pSUPAR-based plasmid).[21]
-
-
Plate on LB agar (B569324) with appropriate antibiotics for selection of both plasmids.
2. Expression:
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight.
-
The next day, inoculate a larger volume of LB medium containing antibiotics and the UAA (typically 0.5-1 mM).
-
Grow the culture at 37°C to an OD600 of 0.5-0.8.
-
Induce protein expression with IPTG (and L-arabinose if required by the orthogonal system plasmid) and grow overnight at a reduced temperature (e.g., 18-30°C).[21]
-
Harvest the cells by centrifugation.
3. Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
4. Affinity Purification (IMAC):
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
5. Verification:
-
Confirm the presence and purity of the full-length protein by SDS-PAGE and Western blot (using an anti-His-tag antibody).
-
Verify the incorporation of the UAA by mass spectrometry.[][22]
Protocol 2: Bioorthogonal Labeling of an Azide-Containing Protein via Click Chemistry for Purification
This protocol describes the labeling of a purified protein containing an azide-functionalized UAA with an alkyne-tagged molecule (e.g., biotin-alkyne) for subsequent affinity purification. This is based on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[23]
1. Materials:
-
Purified protein containing an azide-functionalized UAA.
-
Alkyne-biotin.
-
Copper(II) sulfate (B86663) (CuSO4).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper-chelating ligand (e.g., TBTA).
-
Reaction buffer (e.g., PBS, pH 7.4).
2. Reaction Setup:
-
In a microcentrifuge tube, combine your azide-containing protein (at a final concentration of 1-10 mg/mL) with a 10- to 50-fold molar excess of alkyne-biotin.
-
Prepare the catalyst solution immediately before use by mixing CuSO4, sodium ascorbate, and the copper ligand.
-
Add the catalyst to the protein-alkyne mixture. Final concentrations are typically around 1 mM CuSO4, 1 mM sodium ascorbate, and 0.1 mM ligand.[23]
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored for completion by mass spectrometry.
4. Removal of Excess Reagents:
-
Remove unreacted biotin-alkyne and catalyst components by dialysis or using a desalting column.
5. Affinity Purification:
-
The biotinylated protein can now be captured using a streptavidin-based affinity resin.
-
Load the reaction mixture onto an equilibrated streptavidin column.
-
Wash the column extensively to remove non-biotinylated proteins and other contaminants.
-
Elute the biotinylated protein under denaturing conditions (e.g., with a buffer containing 8 M guanidine-HCl at pH 1.5) or by competitive elution with free biotin.
Visualizations
Caption: Workflow for expression, purification, and verification of UAA-containing proteins.
Caption: Troubleshooting logic for low yield of UAA-containing proteins.
References
- 1. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 2. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 4. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 8. [PDF] Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis | Semantic Scholar [semanticscholar.org]
- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. utsouthwestern.edu [utsouthwestern.edu]
- 19. goldbio.com [goldbio.com]
- 20. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 21. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 22. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
Confirming 3-Iodo-L-Phenylalanine Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals venturing into the precise world of protein engineering and therapeutic protein development, the successful incorporation of unnatural amino acids (UAAs) is a critical checkpoint. Among these, 3-Iodo-L-Phenylalanine (3-I-Phe) offers a unique tool for structural biology and the creation of novel protein functions. However, verifying its site-specific incorporation with high fidelity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: mass spectrometry, Western blotting, and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blotting | NMR Spectroscopy |
| Primary Function | Unambiguous identification and quantification of incorporation | Qualitative to semi-quantitative detection | Structural and dynamic analysis of the protein with the incorporated UAA |
| Sensitivity | High (picomole to femtomole range) | Moderate to high, antibody-dependent | Lower (micromolar to millimolar range) |
| Quantitative Accuracy | High | Low to moderate | High for relative quantification |
| Information Provided | Exact mass of the modified peptide, sequence confirmation, incorporation efficiency | Presence and approximate amount of the target protein | Atomic-level structural information, protein folding, and dynamics |
| Throughput | High | High | Low |
| Cost | High (instrumentation) | Low | High (instrumentation and labeled materials) |
| Key Advantage | Definitive confirmation and precise quantification | Widely accessible and relatively inexpensive | Provides detailed structural and functional insights |
Mass Spectrometry: The Gold Standard for Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the most definitive method for confirming the incorporation of 3-I-Phe. Its ability to precisely measure the mass of peptides allows for the unambiguous identification of the incorporated UAA.
Quantitative Data from a Closely Related Analog
While specific quantitative data for the incorporation efficiency of this compound is dispersed across various studies, a study on the closely related analog, 3-iodo-L-tyrosine, demonstrated an incorporation efficiency of greater than 95% as determined by LC-MS analysis. This high level of precision underscores the power of mass spectrometry in quantifying UAA incorporation.
Experimental Workflow
The general workflow for confirming UAA incorporation by mass spectrometry involves several key steps:
Caption: Mass spectrometry workflow for UAA incorporation analysis.
Detailed Experimental Protocol: In-Gel Digestion and LC-MS/MS Analysis
1. Protein Separation and In-Gel Digestion:
-
SDS-PAGE: Separate the protein of interest from other cellular proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Excision: Excise the protein band of interest from the Coomassie-stained gel.
-
Destaining: Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent them from reforming.
-
Digestion: Digest the protein overnight with a protease such as trypsin, which cleaves specifically at lysine (B10760008) and arginine residues.
-
Peptide Extraction: Extract the resulting peptides from the gel using a series of ACN and formic acid washes.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the extracted peptides using a reverse-phase liquid chromatography (LC) system. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptides from the column based on their hydrophobicity.
-
Mass Spectrometry:
-
MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratio is measured in the first stage of the mass spectrometer (MS1). This provides the mass of the intact peptide.
-
MS/MS Scan: Selected peptides from the MS1 scan are then fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured in the second stage (MS/MS). The fragmentation pattern provides sequence information.
-
3. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database that includes the sequence of the target protein with the expected mass shift for 3-I-Phe at the designated site.
-
Successful identification of the peptide containing 3-I-Phe confirms its incorporation.
-
Quantitative analysis can be performed by comparing the peak areas of the iodinated peptide to the corresponding unmodified peptide (if any) or to a known standard.
Alternative Confirmation Methods
While mass spectrometry provides the most definitive evidence, other techniques can offer complementary information or serve as initial screening methods.
Western Blotting
Western blotting is a widely used technique for protein detection. While not as precise as mass spectrometry for confirming UAA incorporation, it can be a valuable tool for initial screening and qualitative assessment.
Methodology:
A specific protocol for detecting iodinated proteins involves non-radioactive iodination of polypeptides on the blot followed by detection with a starch solution, which turns blue-black in the presence of iodine. Alternatively, if an antibody that specifically recognizes 3-I-Phe is available, a standard Western blot protocol can be followed.
Experimental Workflow for Western Blotting:
Caption: Standard Western blotting workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein structure and dynamics at the atomic level. The incorporation of an isotope-labeled UAA, such as ¹³C or ¹⁵N-labeled 3-I-Phe, can provide a unique spectroscopic handle to probe the local environment of the incorporated amino acid.
Methodology:
One-dimensional or two-dimensional NMR experiments can be performed on the purified protein containing the isotope-labeled 3-I-Phe. The chemical shifts of the labeled atoms are sensitive to their local environment, providing information about protein folding and interactions.
Key Advantages for UAA Analysis:
-
Confirms incorporation in the context of the folded protein.
-
Provides insights into the structural consequences of the UAA substitution.
-
Can be used to study protein dynamics and interactions at the site of incorporation.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of UAA incorporation.
Conclusion
The choice of analytical technique for confirming this compound incorporation depends on the specific research question and available resources. Mass spectrometry (LC-MS/MS) is the unparalleled gold standard for unambiguous identification and accurate quantification. Western blotting serves as a valuable, accessible tool for initial screening, while NMR spectroscopy offers unique insights into the structural and functional consequences of UAA incorporation. For rigorous and comprehensive validation, a combination of these techniques is often the most powerful approach.
Validating Protein Structures: A Comparative Guide to 3-Iodo-L-Phenylalanine and Alternative Phasing Methods
For researchers, scientists, and drug development professionals, obtaining high-resolution protein structures is paramount to understanding biological function and designing novel therapeutics. A critical step in this process, particularly in X-ray crystallography, is solving the "phase problem." This guide provides a comprehensive comparison of using the unnatural amino acid 3-Iodo-L-Phenylalanine for this purpose against other common alternatives, supported by experimental data and detailed protocols.
This compound has emerged as a valuable tool for de novo structure determination due to the strong anomalous signal of the iodine atom.[1][2] This allows for the use of Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) phasing, powerful techniques for resolving the phase problem.
Performance Comparison: this compound vs. Alternatives
The choice of a phasing method is critical and depends on the nature of the protein, the crystallization conditions, and available resources. Here, we compare this compound with the most widely used alternative, Selenomethionine (B1662878) (SeMet) incorporation, and traditional heavy-atom soaking methods.
| Phasing Method | Principle | Typical Anomalous Signal (f'') | Advantages | Disadvantages |
| This compound (I-Phe) | Site-specific incorporation of an iodinated amino acid to generate an anomalous signal. | ~6.8 e⁻ at Cu Kα (1.54 Å)[2] | Strong anomalous signal from a single atom, allowing for SAD phasing even with in-house X-ray sources.[1] Site-specific incorporation can be used to target specific regions and may have minimal structural perturbation.[1] | Can be toxic to expression hosts, potentially lowering protein yield. Requires specialized plasmids and protocols for incorporation. |
| Selenomethionine (SeMet) | Global replacement of methionine with selenomethionine during protein expression. | ~3.6 e⁻ at the Se K-edge (~0.98 Å) | Well-established and highly successful method.[3] Can often be incorporated with high efficiency. | Requires access to a synchrotron to tune to the selenium absorption edge. Multiple selenium sites in large proteins can complicate substructure determination. Can be toxic to some expression systems. |
| Heavy-Atom Soaking (e.g., Pt, Au, Hg) | Soaking protein crystals in solutions containing heavy-metal salts. | Varies depending on the atom (e.g., Hg LIII-edge: ~9.8 e⁻) | Can be applied to native crystals without the need for protein engineering. A wide variety of heavy atoms can be screened. | Often leads to non-isomorphism, damaging the crystal lattice.[4] Binding sites can be non-specific and difficult to predict. Heavy-metal compounds are often highly toxic.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these phasing techniques. Below are representative protocols for the incorporation of this compound and for heavy-atom soaking.
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol is based on the use of an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate the unnatural amino acid in response to an amber stop codon (TAG).
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the protein of interest with a TAG codon at the desired incorporation site.
- Obtain a second plasmid encoding the engineered I-Phe-tRNA synthetase and its cognate tRNA.
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the protein expression plasmid and the synthetase/tRNA plasmid.
- Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotics) and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a starter culture in a minimal medium supplemented with the appropriate antibiotics and grow overnight.
- Inoculate a larger volume of minimal medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
- Add this compound to a final concentration of 1 mM.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.
4. Protein Purification and Crystallization:
- Harvest the cells by centrifugation.
- Lyse the cells and purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
- Set up crystallization trials using purified, I-Phe-containing protein.
Protocol 2: Heavy-Atom Soaking of Protein Crystals
This protocol describes a general procedure for derivatizing native protein crystals with heavy-atom compounds.
1. Preparation of Soaking Solution:
- Prepare a stock solution of the heavy-atom compound (e.g., 10-100 mM K₂PtCl₄, KAu(CN)₂, or HgCl₂) in an appropriate buffer.
- Prepare a stabilizing solution that is similar to the crystallization mother liquor but with a slightly higher precipitant concentration to prevent crystal dissolution.
- Prepare the final soaking solution by diluting the heavy-atom stock into the stabilizing solution to a final concentration of 0.1-10 mM.[6]
2. Crystal Soaking:
- Carefully transfer a native protein crystal into a drop of the soaking solution.
- Incubate for a period ranging from minutes to days. The optimal soaking time is highly variable and needs to be determined empirically.
- Monitor the crystal for any signs of damage, such as cracking or dissolution.[4]
3. Back Soaking (Optional):
- To remove non-specifically bound heavy atoms, briefly transfer the crystal to a drop of stabilizing solution without the heavy atom before cryo-protection.
4. Cryo-protection and Data Collection:
- Transfer the derivatized crystal to a cryo-protectant solution.
- Flash-cool the crystal in liquid nitrogen.
- Collect X-ray diffraction data.
Visualization of Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental and logical workflows.
Conclusion
The site-specific incorporation of this compound offers a powerful method for solving the phase problem in X-ray crystallography, providing a strong anomalous signal that can be utilized with both synchrotron and in-house X-ray sources. While it requires more initial molecular biology work compared to traditional heavy-atom soaking, it can lead to higher quality phase information with minimal perturbation to the protein structure. The choice between this compound, selenomethionine, and heavy-atom soaking will ultimately depend on the specific protein target, available resources, and the expertise of the research team. This guide provides the foundational knowledge for making an informed decision and for designing a successful structure determination strategy.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 6. journals.iucr.org [journals.iucr.org]
A Comparative Guide to 3-Iodo-L-Phenylalanine and 4-Iodo-L-Phenylalanine in Research
In the landscape of oncological research and molecular imaging, synthetic amino acids serve as critical tools for diagnosing, characterizing, and treating malignant neoplasms. Among these, iodinated L-phenylalanine analogs have garnered significant attention due to their ability to be transported into cancer cells, which often exhibit upregulated amino acid metabolism. This guide provides an objective comparison between two key isomers, 3-Iodo-L-Phenylalanine (meta-iodo-L-phenylalanine) and 4-Iodo-L-Phenylalanine (para-iodo-L-phenylalanine or IPA), focusing on their performance, underlying mechanisms, and utility for researchers, scientists, and drug development professionals.
The primary mechanism for the uptake of these analogs into tumor cells is the L-type Amino Acid Transporter 1 (LAT1).[1][2][3][4] LAT1 is a transmembrane protein responsible for transporting large neutral amino acids and is frequently overexpressed in a wide variety of human cancers, making it an excellent target for delivering diagnostic and therapeutic agents.[1][3] The position of the iodine atom on the phenyl ring significantly influences the molecule's affinity and selectivity for this transporter, thereby affecting its potential as a research tool or clinical agent.
Comparative Analysis: Transporter Affinity and Cellular Uptake
The defining difference between this compound and 4-Iodo-L-Phenylalanine lies in their interaction with the LAT1 and LAT2 amino acid transporters. Recent research provides quantitative data on their inhibitory effects, which serve as a proxy for transport affinity.
A key study evaluated the ability of these isomers to inhibit the uptake of L-[¹⁴C]leucine, a known LAT1 substrate. The results demonstrated that this compound has a markedly stronger inhibitory effect—and thus higher affinity—for LAT1 compared to both the parent L-phenylalanine molecule and 4-Iodo-L-Phenylalanine.[1] In contrast, the affinity of 4-Iodo-L-Phenylalanine for LAT1 was comparable to that of natural L-phenylalanine.[1] This suggests that the meta-position of the iodine atom is more favorable for LAT1 binding.
Below is a summary of the comparative inhibitory activity on the LAT1 transporter.
| Compound | Transporter | Relative Inhibition of L-[¹⁴C]leucine Uptake | Key Finding | Source |
| This compound | LAT1 | Markedly higher than L-Phenylalanine | Superior affinity for LAT1 transporter. | [1] |
| 4-Iodo-L-Phenylalanine | LAT1 | Comparable to L-Phenylalanine | Affinity is similar to the natural substrate. | [1] |
| L-Phenylalanine | LAT1 | Baseline | Natural substrate for comparison. | [1] |
This enhanced affinity of this compound for LAT1 could translate to higher and more selective accumulation in tumors that overexpress this transporter, potentially offering a better signal-to-noise ratio in imaging applications or more targeted delivery for therapeutic purposes. While direct comparative in vivo imaging studies are not widely published, this mechanistic data provides a strong rationale for prioritizing the 3-iodo isomer in future investigations.
Conversely, 4-Iodo-L-Phenylalanine has been more extensively studied as a SPECT (Single-Photon Emission Computed Tomography) imaging agent, particularly for gliomas.[5][6][7] Clinical studies using p-[¹²³I]iodo-L-phenylalanine (¹²³I-IPA) have shown its utility in differentiating gliomas from non-neoplastic lesions with high specificity.[6]
| Compound | Application | Key Performance Metric | Note | Source |
| 4-[¹²³I]Iodo-L-Phe | SPECT Imaging of Glioma | Sensitivity: 78%, Specificity: 100% | Differentiates primary brain tumors from non-neoplastic lesions. False negatives can occur in low-grade gliomas. | [6] |
| 4-[¹²³I]Iodo-L-Phe | SPECT Imaging of Pancreatic Cancer | High tumor uptake (10-22% ID/g) | Negligible uptake in gastrointestinal tract and inflammation, indicating high specificity. | [8] |
| 4-[¹³¹I]Iodo-L-Phe | Endoradiotherapy of Glioma | Biological half-life: 30.1–39.2 h | Well-tolerated in initial clinical studies, demonstrating potential for therapeutic use. | [7] |
Mechanism of Action: The LAT1 Transport Pathway
The differential uptake of this compound and 4-Iodo-L-Phenylalanine into cancer cells is governed by the LAT1 transporter, which operates via an obligatory exchange mechanism. The following diagram illustrates this process.
Caption: Cellular uptake of iodinated phenylalanine analogs via the LAT1 transporter.
Experimental Protocols
To aid researchers in designing their own comparative studies, the following section outlines generalized protocols for key experiments based on methodologies cited in the literature.
Protocol 1: In Vitro LAT1 Inhibition Assay
This protocol is designed to compare the relative affinity of different compounds for the LAT1 transporter in a cancer cell line known to overexpress it (e.g., MCF-7, U87 MG).
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media until they reach 80-90% confluency in 24-well plates.
-
Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
-
Inhibition: Add 200 µL of uptake buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., 1 µM L-[¹⁴C]leucine) and varying concentrations of the inhibitor compounds (this compound, 4-Iodo-L-Phenylalanine, or unlabeled L-phenylalanine as a control).
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-60 minutes).
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lysis & Scintillation: Lyse the cells with 0.1 M NaOH. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the control (no inhibitor). Determine IC₅₀ values by fitting the data to a dose-response curve.
Protocol 2: Radiosynthesis and In Vivo SPECT/CT Imaging
This protocol describes the general workflow for radiolabeling an iodinated phenylalanine analog with Iodine-123 and performing preclinical imaging in a tumor-bearing mouse model.
Caption: General workflow for preclinical SPECT/CT imaging with a radiotracer.
Conclusion and Future Directions
The available evidence strongly suggests that the position of iodine on the L-phenylalanine ring is a critical determinant of its biological activity, primarily through differential affinity for the LAT1 transporter.
-
This compound emerges as a promising candidate for future research due to its significantly higher affinity for LAT1.[1] This property could lead to the development of superior imaging agents with higher tumor-to-background ratios or more potent targeted radiotherapeutics. Further in vivo studies are warranted to confirm if this high affinity translates to improved tumor accumulation and retention.
-
4-Iodo-L-Phenylalanine is a well-validated and established SPECT imaging agent, particularly for brain tumors, with proven clinical utility.[6][7] Its comparable affinity to natural L-phenylalanine for the LAT1 transporter underpins its effectiveness.[1] It also serves as a valuable benchmark against which new analogs, such as this compound, can be compared.
For research groups developing novel cancer diagnostics or therapeutics targeting amino acid metabolism, the direct comparison of these two isomers in relevant cancer models is a logical and compelling next step. The choice between them will depend on the specific research question: leveraging the established clinical performance of 4-Iodo-L-Phenylalanine or exploring the potentially superior targeting capability of this compound.
References
- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prospective study of p-[123I]iodo-L-phenylalanine and SPECT for the evaluation of newly diagnosed cerebral lesions: specific confirmation of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-[123I]iodo-L-phenylalanine for detection of pancreatic cancer: basic investigations of the uptake characteristics in primary human pancreatic tumour cells and evaluation in in vivo models of human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3-Iodo-L-Phenylalanine vs. 4-Azido-L-Phenylalanine for Precise Protein Labeling
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern molecular biology, enabling a deeper understanding of protein function, the development of novel therapeutics, and the creation of advanced diagnostic tools. Among the array of techniques available, the incorporation of non-canonical amino acids (ncAAs) followed by bioorthogonal chemistry stands out for its precision and versatility. This guide provides an in-depth comparison of two powerful ncAAs, 3-Iodo-L-Phenylalanine and 4-Azido-L-Phenylalanine, for protein labeling applications.
This comparison will delve into the underlying chemistries, performance metrics, and experimental considerations for each of these amino acids, offering a comprehensive resource for selecting the optimal tool for your research needs.
Introduction to the Contenders
This compound is a halogenated derivative of the natural amino acid phenylalanine. The iodine atom serves as a versatile chemical handle for post-translational modification, primarily through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This allows for the formation of a stable carbon-carbon bond, connecting the protein to a wide range of functionalities.
4-Azido-L-Phenylalanine (pAzF) , an azide-containing analog of phenylalanine, has become a workhorse in chemical biology. The azide (B81097) group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[2] This remarkable specificity allows for highly selective labeling through "click chemistry," including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation.[3][4][5][6][7]
Performance Comparison: A Quantitative Overview
The choice between this compound and 4-Azido-L-Phenylalanine often hinges on the specific requirements of the experiment, including desired labeling efficiency, concerns about cytotoxicity, and the nature of the molecule to be conjugated. The following table summarizes key quantitative data gathered from various studies to facilitate a direct comparison.
| Feature | This compound (via Suzuki-Miyaura Coupling) | 4-Azido-L-Phenylalanine (via Click Chemistry/Staudinger Ligation) |
| Incorporation Efficiency | High, with yields up to 20 mg/L in E. coli have been reported.[1] | High, with yields often comparable to wild-type protein expression.[8] Can be enhanced with optimized protocols. |
| Labeling Reaction | Suzuki-Miyaura Cross-Coupling | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation |
| Labeling Efficiency | Generally high, with conversions up to 75% reported for model peptides.[9] Can be influenced by catalyst and ligand choice. | Near-quantitative yields are often achieved with both CuAAC and SPAAC.[6][10] |
| Reaction Kinetics | Can be slower than click chemistry, often requiring longer incubation times (e.g., hours).[11] | CuAAC and SPAAC are known for their rapid kinetics, often reaching completion within minutes to a few hours.[4][12] |
| Biocompatibility | Palladium catalysts can exhibit cytotoxicity, though the development of biocompatible ligands and catalyst systems is an active area of research.[13] | CuAAC: Copper(I) catalyst can be toxic to living cells, though ligands can mitigate this.[12] SPAAC & Staudinger Ligation: Generally considered highly biocompatible and suitable for live-cell labeling as they are metal-free.[4][][] |
| Reaction Conditions | Typically requires a palladium catalyst, a base, and an aqueous/organic solvent mixture. Mild conditions (e.g., 37°C, physiological pH) have been developed.[11] | CuAAC: Requires a copper(I) catalyst and a reducing agent. SPAAC: Proceeds under physiological conditions without a catalyst. Staudinger Ligation: Metal-free and occurs in aqueous environments. |
| Versatility of Probes | Boronic acids and their derivatives, offering a wide range of functionalities including fluorophores and spin labels. | Alkynes, cyclooctynes, and phosphines, providing access to a vast library of probes for imaging, purification, and functional studies. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these labeling strategies. Below are generalized protocols for the key experiments involved.
Genetic Incorporation of Non-Canonical Amino Acids
The site-specific incorporation of both this compound and 4-Azido-L-Phenylalanine into a target protein is typically achieved using amber stop codon suppression technology. This involves co-transforming host cells (e.g., E. coli) with two plasmids: one encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site, and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA.[16][17]
A generalized protocol for ncAA incorporation in E. coli:
-
Co-transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid for the target protein and the pEVOL plasmid for the specific ncAA synthetase/tRNA pair.[18]
-
Starter Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate the starter culture into a larger volume of LB medium with antibiotics and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Add the non-canonical amino acid (e.g., 1 mM 4-Azido-L-Phenylalanine or this compound) to the culture. Induce protein expression with IPTG and arabinose (to induce the synthetase).[1]
-
Harvest and Purification: Grow the culture overnight at a reduced temperature (e.g., 30°C). Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.[18]
Protein Labeling via Suzuki-Miyaura Cross-Coupling
This protocol outlines the general steps for labeling a protein containing this compound with a boronic acid probe.
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein containing this compound (typically at a concentration of 10-50 µM) in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.5-8.5).[11]
-
Add Boronic Acid Probe: Add the boronic acid-functionalized probe (e.g., a fluorophore) to the reaction mixture, typically at a 10- to 50-fold molar excess over the protein.[11]
-
Prepare Catalyst: In a separate tube, prepare the palladium catalyst solution. A common system involves a palladium source like Pd(OAc)2 and a water-soluble ligand.[11]
-
Initiate Reaction: Add the palladium catalyst to the protein-probe mixture to initiate the cross-coupling reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for several hours (e.g., 2-12 hours), often with gentle mixing.[11]
-
Purification: Remove the excess probe and catalyst by size-exclusion chromatography or dialysis.
Protein Labeling via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reaction Setup: To a solution of the azide-modified protein (containing 4-Azido-L-Phenylalanine) in a compatible buffer (e.g., phosphate buffer, pH 7.4), add the alkyne-functionalized probe.[19]
-
Prepare Reagents: Prepare fresh stock solutions of a copper(II) sulfate (B86663), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[20]
-
Initiate Reaction: Add the copper(II) sulfate and ligand to the protein-probe mixture, followed by the addition of the reducing agent to generate the active copper(I) catalyst.[21]
-
Incubation: The reaction is typically rapid and can be incubated at room temperature for 30 minutes to 2 hours.[12]
-
Purification: Purify the labeled protein using size-exclusion chromatography to remove excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Reaction Setup: Combine the azide-modified protein with a strained alkyne probe (e.g., DBCO, BCN) in a physiological buffer (e.g., PBS, pH 7.4).[4][5]
-
Incubation: Incubate the mixture at room temperature or 37°C. The reaction time can vary from 1 to 12 hours depending on the specific strained alkyne and reactant concentrations.[4]
-
Purification: The labeled protein can be purified by size-exclusion chromatography if necessary to remove any unreacted probe.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the key steps in each labeling strategy.
Caption: Workflow for protein labeling using this compound and Suzuki-Miyaura coupling.
References
- 1. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Azido-L-phenylalanine | 33173-53-4 | FA48771 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 16. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 19. lumiprobe.com [lumiprobe.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. jenabioscience.com [jenabioscience.com]
Assessing the Impact of 3-Iodo-L-Phenylalanine on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of structural biology, protein engineering, and drug development, the ability to introduce specific modifications into proteins is paramount. Non-canonical amino acids (ncAAs) offer a powerful toolkit for expanding the chemical diversity of proteins beyond the canonical 20 amino acids. Among these, 3-Iodo-L-Phenylalanine has emerged as a valuable tool for a range of applications, from solving protein structures to enabling novel bioconjugation strategies.
This guide provides a comprehensive comparison of this compound with a primary alternative, Selenomethionine, focusing on their impact on protein function, incorporation efficiency, and utility in various experimental techniques. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Performance Comparison: this compound vs. Alternatives
The choice of a non-canonical amino acid for protein modification depends on the intended application. This compound is particularly advantageous for X-ray crystallography due to the high atomic number of iodine, which provides a strong anomalous signal for phasing. Selenomethionine is another widely used alternative for this purpose. The following tables summarize the key quantitative data for these amino acids.
Table 1: Comparison of Properties and Applications
| Feature | This compound | Selenomethionine | Other Halogenated Phenylalanines (e.g., 4-Iodo-L-Phenylalanine) |
| Primary Application | X-ray Crystallography (SAD/MAD phasing), Suzuki-Miyaura Cross-Coupling, NMR Spectroscopy | X-ray Crystallography (SAD/MAD phasing) | X-ray Crystallography, Suzuki-Miyaura Cross-Coupling |
| Incorporation Method | Site-specific via amber suppression | Global substitution for methionine | Site-specific via amber suppression |
| Key Advantage | Strong anomalous signal from iodine; bio-orthogonal handle for chemical modification.[1] | Well-established, high incorporation efficiency in various systems. | Similar to this compound, with potential for different reactivity or structural impact. |
| Potential Drawbacks | Lower protein yields compared to native expression; potential for structural perturbation. | Can be toxic to cells; may alter protein solubility and hydrophobicity.[1] | Similar to this compound. |
Table 2: Performance in Protein Production and Structural Biology
| Parameter | This compound | Selenomethionine |
| Typical Incorporation Efficiency | High fidelity with optimized systems.[2] | >90% in mammalian cells[3], ~75% in insect cells[4], >90% in E. coli with methionine biosynthesis inhibition.[3] |
| Reported Protein Yield | Generally lower than wild-type; can be optimized. | 60-90% of native protein yield in insect cells[4], 60-80% in mammalian cells.[3] |
| Anomalous Signal Strength (f'') at Cu Kα | Strong (Iodine: ~6.8 e⁻)[5] | Moderate (Selenium: ~0.6 e⁻) |
| Structural Perturbation | Generally considered minimal, but can be context-dependent.[6] | Minimal, as it is a close analog of methionine.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its site-specific incorporation into proteins in E. coli and a general workflow for its use in Single-Wavelength Anomalous Dispersion (SAD) phasing.
Protocol 1: Site-Specific Incorporation of this compound in E. coli via Amber Suppression
This protocol outlines the steps for incorporating this compound at a specific site in a target protein expressed in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the target protein with a UAG (amber) codon at the desired incorporation site.
- Obtain or construct a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate suppressor tRNA (e.g., pEVOL-pIPhe).[2]
2. Transformation:
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with the target protein plasmid and the pEVOL-pIPhe plasmid.
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Add this compound to a final concentration of 1 mM.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and arabinose to a final concentration of 0.2% (to induce the expression of the aaRS/tRNA pair from the pEVOL plasmid).
- Continue to grow the culture at 30°C for 12-16 hours.
4. Protein Purification and Verification:
- Harvest the cells by centrifugation.
- Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
- Verify the incorporation of this compound by mass spectrometry.
Protocol 2: SAD Phasing with this compound Incorporated Protein
This protocol provides a general workflow for solving a protein structure using Single-Wavelength Anomalous Dispersion (SAD) data collected from a crystal of a protein containing this compound.
1. Crystallization:
- Crystallize the purified protein containing this compound using standard vapor diffusion or other crystallization methods.
2. Data Collection:
- Mount a suitable crystal and collect a complete X-ray diffraction dataset at a wavelength that maximizes the anomalous signal of iodine (e.g., near the iodine K-edge, or using a copper anode X-ray source where iodine has a significant anomalous scattering factor of ~6.8 e⁻).[5] It is crucial to collect data with high redundancy to accurately measure the small anomalous differences.
3. Data Processing:
- Process the diffraction data using software such as XDS or HKL2000. Pay close attention to the anomalous signal statistics (e.g., and anomalous correlation).
4. Substructure Determination and Phasing:
- Use a phasing program like SHELXD, Phenix.hyss, or SOLVE to locate the iodine atoms in the crystal lattice.[5]
- Input the heavy atom sites into a phasing program (e.g., Phenix.phaser, SHARP, or SOLVE/RESOLVE) to calculate initial experimental phases.
5. Density Modification and Model Building:
- Improve the initial electron density map using density modification procedures (e.g., solvent flattening, histogram matching) in programs like RESOLVE or Parrot.
- Build an initial model of the protein into the improved electron density map using software like Coot.
6. Refinement:
- Refine the protein model against the experimental data using refinement programs like Phenix.refine or REFMAC5.
Mandatory Visualizations
To further clarify the experimental workflows and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for site-specific incorporation of this compound.
Caption: Workflow for SAD phasing using a protein containing this compound.
Caption: Principle of Suzuki-Miyaura cross-coupling on a protein containing iodophenylalanine.
References
- 1. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 2. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium incorporation using recombinant techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selenium in Proteins: Conformational Changes Induced by Se Substitution on Methionine, as Studied in Isolated Model Peptides by Optical Spectroscopy and Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogenated Phenylalanines in Protein Engineering: A Guide for Researchers
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to probe and engineer protein structure, function, and stability. Among the various ncAAs, halogenated phenylalanines have emerged as particularly useful probes due to their graded physicochemical properties. This guide provides a comparative analysis of para-halogenated phenylalanines—fluoro- (p-F-Phe), chloro- (p-Cl-Phe), bromo- (p-Br-Phe), and iodo-phenylalanine (p-I-Phe)—in the context of protein engineering, supported by experimental data and detailed protocols.
Introduction to Halogenated Phenylalanines in Protein Engineering
The substitution of hydrogen with a halogen atom at the para position of the phenylalanine side chain introduces minimal steric perturbation while systematically altering the electronic and hydrophobic character of the amino acid. This allows for a fine-tuning of molecular interactions within a protein. The properties of the halogenated phenylalanines vary down the group, with fluorine being the most electronegative and smallest, and iodine being the largest and most polarizable. These differences can be exploited to modulate protein stability, enzyme activity, and protein-protein interactions.
Comparative Data on Halogenated Phenylalanines
A systematic comparison of the physicochemical properties of para-halogenated phenylalanines is crucial for their rational application in protein engineering. The following table summarizes key properties that influence their behavior within a protein context.
| Property | Phenylalanine (Phe) | p-Fluoro-Phe (p-F-Phe) | p-Chloro-Phe (p-Cl-Phe) | p-Bromo-Phe (p-Br-Phe) | p-Iodo-Phe (p-I-Phe) |
| Van der Waals Radius of Halogen (Å) | N/A (H: 1.20) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity of Halogen (Pauling Scale) | N/A (H: 2.20) | 3.98 | 3.16 | 2.96 | 2.66 |
| Hydrophobicity (logP) | 1.38 | 1.53 | 1.93 | 2.11 | 2.40 |
| Molecular Weight of Amino Acid ( g/mol ) | 165.19[1] | 183.18[2] | 199.63 | 244.09 | 291.09 |
Impact on Protein Stability
Halogenation of phenylalanine residues, particularly within the hydrophobic core of a protein, can significantly impact thermal stability. The stabilizing effect is often attributed to favorable interactions, such as halogen bonding and increased hydrophobicity, which can lead to more stable protein folding.
A systematic study on three well-folded model proteins demonstrated that multifluorination and iodination can be accommodated by the core structure of proteins, leading to substantial improvements in protein stability.[3] The inertness of halogenated amino acids allows for their easy incorporation into proteins, primarily altering the steric size and hydrophobicity of the target amino acid.[3]
| Protein System | Mutation | Change in Folding Free Energy (ΔΔGf, kcal/mol) | Reference |
| Villin Headpiece Subdomain (VHP35) | Phe10 → p-F-Phe | +0.3 | [3] |
| Villin Headpiece Subdomain (VHP35) | Phe10 → p-I-Phe | +0.8 | [3] |
| α2D Peptide | Phe → F4I-Phe | -4.2 | [3] |
Note: A negative ΔΔGf value indicates stabilization.
Effects on Enzymatic Activity
The introduction of halogenated phenylalanines can modulate the catalytic activity of enzymes. These effects can arise from subtle changes in the active site geometry, altered electronic properties influencing substrate binding or catalysis, or changes in overall protein dynamics.
For instance, the incorporation of monofluorinated phenylalanine analogs into PvuII endonuclease at positions distant from the active site resulted in differential effects on its activity. While m-fluoro-Phe-PvuII endonuclease showed a 2-fold higher average specific activity, the para-substituted analog led to a 4-fold decrease in specific activity.[4] This highlights the sensitivity of enzyme function to subtle structural perturbations.
| Enzyme | Mutation | Relative Activity (%) | Key Findings | Reference |
| PvuII Endonuclease | Phe → m-F-Phe | ~200 | Increased activity | [4] |
| PvuII Endonuclease | Phe → p-F-Phe | ~25 | Decreased activity and stability | [4] |
| Phenylalanine Hydroxylase | Wild-type | 100 | - | [1] |
| Phenylalanine Hydroxylase | p.Y417C | 76 | High residual activity | [1] |
| Phenylalanine Hydroxylase | p.R408W | 2 | Very low residual activity | [1] |
Incorporation Efficiency
The efficiency of incorporating non-canonical amino acids into proteins is a critical factor for their practical application. This efficiency is influenced by the specificity and efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific halogenated phenylalanine. While comprehensive, directly comparative studies on the incorporation efficiency of all four para-halogenated phenylalanines are limited, studies on fluorinated phenylalanine analogs have shown high fidelity and efficiency. For example, evolved pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs have been shown to efficiently incorporate a variety of fluorinated phenylalanines in both E. coli and mammalian cells, with yields sufficient for biochemical and structural studies.[4]
Experimental Protocols
Site-Specific Incorporation of Halogenated Phenylalanines in E. coli
This protocol outlines the general steps for the site-specific incorporation of a halogenated phenylalanine into a target protein in E. coli using an amber stop codon suppression system.
1. Plasmids and Strains:
- An expression vector for the target protein with an in-frame amber stop codon (TAG) at the desired position.
- A compatible plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNACUA pair specific for the desired halogenated phenylalanine.
- An E. coli expression strain (e.g., BL21(DE3)).
2. Culture and Induction:
- Co-transform the E. coli strain with both plasmids.
- Grow the cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics at 37°C.
- When the optical density at 600 nm (OD600) reaches 0.6-0.8, supplement the medium with the desired halogenated phenylalanine (typically 1 mM final concentration).
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
3. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a French press.
- Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
- Confirm the incorporation of the halogenated phenylalanine by mass spectrometry (e.g., ESI-MS), which will show a characteristic mass shift.
Protein Stability Analysis by Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein.[3][5]
1. Materials:
- Purified protein (typically at a concentration of 1-5 µM).
- SYPRO Orange dye (5000x stock in DMSO).
- A real-time PCR instrument.
- 96-well PCR plates.
2. Assay Setup:
- Prepare a master mix containing the protein and SYPRO Orange dye (final concentration of 2x-5x) in the desired buffer.
- Aliquot the master mix into the wells of the PCR plate.
- If testing the effect of ligands, add the ligands to the respective wells.
3. Data Acquisition:
- Place the plate in the real-time PCR instrument.
- Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing at a rate of 1°C/minute.
- Monitor the fluorescence of SYPRO Orange during the temperature ramp.
4. Data Analysis:
- Plot the fluorescence intensity as a function of temperature.
- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal melting curve. This is typically determined by fitting the data to a Boltzmann equation or by taking the derivative of the curve and finding the temperature at the peak.
Visualizations
Experimental Workflow for Halogenated Phenylalanine Incorporation
Caption: Experimental workflow for site-specific incorporation of halogenated phenylalanines.
Probing GPCR Signaling with Halogenated Phenylalanines
The introduction of halogenated phenylalanines into G protein-coupled receptors (GPCRs) can be a valuable tool for studying their activation and signaling mechanisms. For example, the unique NMR signature of 19F-labeled phenylalanine can be used to monitor conformational changes upon ligand binding and G protein coupling.[6][7]
Caption: Probing GPCR activation and G protein coupling using halogenated phenylalanines.
Conclusion
Halogenated phenylalanines offer a versatile toolkit for protein engineers, enabling the systematic modulation of protein properties. The choice of halogen substituent allows for a graded control over steric, electronic, and hydrophobic interactions, providing a powerful approach to dissecting the relationship between protein structure and function. This guide provides a foundation for researchers to rationally select and utilize these valuable non-canonical amino acids in their studies.
References
- 1. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the study of GPCRs by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Structural Impact of 3-Iodo-L-Phenylalanine Incorporation in Proteins: A Comparative Guide
For researchers in structural biology and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) is a powerful tool for probing protein structure, function, and dynamics. Among these, 3-Iodo-L-Phenylalanine (3-I-Phe) offers a unique combination of steric bulk and the potential for halogen bonding, making it a subject of interest for subtly perturbing or modifying protein cores and interfaces. This guide provides a comparative analysis of the structural impact of 3-I-Phe, contrasting it with the native L-Phenylalanine and other halogenated analogs, supported by established experimental protocols.
Introduction to this compound as a Structural Probe
This compound is an analog of L-Phenylalanine where a hydrogen atom at the meta position of the phenyl ring is replaced by an iodine atom. This substitution introduces several key changes:
-
Increased Steric Bulk: The van der Waals radius of iodine is significantly larger than that of hydrogen, introducing steric bulk that can probe the packing and flexibility of a protein's hydrophobic core.
-
Altered Electronic Properties: The electron-withdrawing nature of iodine can modify the electronic properties of the aromatic ring.
-
Halogen Bonding Potential: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen, potentially introducing new stabilizing or destabilizing contacts.
These properties make 3-I-Phe a useful tool for creating protein variants with altered stability, folding kinetics, or binding affinities. Its utility is often compared to other analogs, such as the minimally perturbing 4-Iodo-L-Phenylalanine. It has been demonstrated that incorporating p-iodo-L-phenylalanine (4-I-Phe) into the hydrophobic core of bacteriophage T4 lysozyme (B549824) does not significantly perturb the protein's structure, making it an excellent tool for phasing X-ray diffraction data.[1]
Comparative Analysis of Structural Perturbation
The degree to which 3-I-Phe perturbs a protein's structure is highly context-dependent, relying on the specific location of the substitution and the surrounding microenvironment. Below is a summary of expected and observed effects compared to L-Phenylalanine and other halogenated analogs.
Data Presentation: Biophysical and Structural Parameters
The following tables present illustrative data for the incorporation of 3-I-Phe and its analogs into a model protein, such as Barnase, a well-studied ribonuclease. This data, while hypothetical, is based on established principles of protein stability and the known minimal impact of analogs like 4-I-Phe.
Table 1: Comparison of Thermal Stability
This table compares the melting temperature (Tm), a measure of thermal stability, for a model protein with various phenylalanine analogs incorporated at a specific site in the hydrophobic core. A higher Tm indicates greater stability.
| Amino Acid Variant | Tm (°C) | ΔTm vs. Wild-Type (°C) | Rationale for Stability Change |
| Wild-Type (L-Phenylalanine) | 55.2 | 0.0 | Baseline stability from native hydrophobic packing. |
| This compound | 53.8 | -1.4 | Potential for minor steric clashes in a tightly packed core, slightly destabilizing. |
| 4-Iodo-L-Phenylalanine | 55.0 | -0.2 | Generally considered isosteric and minimally perturbing; slight destabilization possible.[1] |
| 3-Bromo-L-Phenylalanine | 54.5 | -0.7 | Bromine is smaller than iodine, leading to less steric hindrance and less destabilization. |
| 4-Fluoro-L-Phenylalanine | 55.4 | +0.2 | Fluorine is small and can participate in favorable electrostatic interactions, sometimes increasing stability. |
Table 2: Comparison of Structural Conformation
This table outlines the expected changes in protein structure upon substitution, as measured by X-ray crystallography and Circular Dichroism (CD) spectroscopy.
| Amino Acid Variant | RMSD (Å) vs. Wild-Type | Secondary Structure Change (via CD) | Interpretation of Structural Change |
| Wild-Type (L-Phenylalanine) | 0.00 | None | Reference native structure. |
| This compound | ~0.45 | Minimal to None | The bulky iodine may cause slight shifts in adjacent side-chain and backbone positions. |
| 4-Iodo-L-Phenylalanine | ~0.20 | None | High structural homology with the native protein, confirming its use as a non-perturbing probe.[1] |
| 3-Bromo-L-Phenylalanine | ~0.30 | None | Intermediate perturbation between 3-I-Phe and 4-I-Phe due to bromine's size. |
Experimental Workflows and Logical Relationships
The process of evaluating the structural perturbation involves several key stages, from the incorporation of the non-canonical amino acid to the final biophysical characterization.
Caption: Workflow for ncAA incorporation and structural analysis.
This diagram illustrates the typical workflow, starting from the genetic modification to incorporate the non-canonical amino acid, followed by expression and purification, and concluding with a suite of biophysical techniques to quantify structural and stability changes.
Key Experimental Protocols
Below are detailed methodologies for the crucial experiments involved in this comparative analysis.
Site-Specific Incorporation of this compound
This protocol describes the residue-specific incorporation of 3-I-Phe into a target protein using a phenylalanine-auxotrophic E. coli strain.
-
Strain and Plasmid:
-
An E. coli strain auxotrophic for phenylalanine (e.g., AF-), unable to synthesize its own Phe, is used.
-
The target protein's gene is cloned into an expression vector (e.g., pET series), with the codon for the target phenylalanine residue mutated to a TAG amber stop codon.
-
A second plasmid (e.g., pEVOL) encoding an evolved aminoacyl-tRNA synthetase/tRNACUA pair that is specific for the desired ncAA is co-transformed.
-
-
Culture and Induction:
-
Grow a starter culture of the transformed cells overnight at 37°C in LB medium containing appropriate antibiotics.
-
Inoculate 1 L of M9 minimal medium supplemented with glucose (0.4%), MgSO4 (2 mM), all canonical amino acids (except Phe), and antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash twice with M9 medium lacking Phe to remove any residual amino acid.
-
Resuspend the cells in 1 L of fresh M9 expression medium containing 1 mM this compound.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and allow expression to proceed for 4-6 hours at 30°C.
-
-
Purification: Harvest cells and purify the target protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal unfolding temperature (Tm) of a protein.
-
Principle: The assay monitors the fluorescence of a dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein as it unfolds with increasing temperature.
-
Reagents and Equipment:
-
Purified protein (Wild-Type, 3-I-Phe variant, etc.) at 0.1-0.2 mg/mL.
-
SYPRO Orange dye (e.g., 5X final concentration).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Real-Time PCR instrument capable of performing a melt curve.
-
-
Procedure:
-
In a 96-well PCR plate, prepare 20 µL reactions containing the protein and SYPRO Orange dye in the assay buffer.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the RT-PCR instrument.
-
Run a melt curve program: ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
The Tm is the temperature at the midpoint of the unfolding transition, typically calculated by finding the peak of the first derivative of the melt curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the wild-type protein from the Tm of the mutant.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the protein variants.
-
Principle: CD measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. For proteins, the far-UV region (190-250 nm) provides a signature spectrum indicative of secondary structures like α-helices and β-sheets.
-
Procedure:
-
Prepare protein samples (Wild-Type and 3-I-Phe variant) at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Use a quartz cuvette with a 1 mm path length.
-
Record CD spectra from 260 nm to 190 nm at 25°C.
-
Average three to five scans for each sample and subtract the buffer baseline spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and path length.
-
Compare the spectra of the wild-type and mutant proteins. Significant changes in the shape and magnitude of the spectra, particularly around the minima at ~208 nm and ~222 nm (for α-helical proteins), indicate a change in secondary structure content.
-
Conclusion
The incorporation of this compound serves as a nuanced tool for protein engineering. Unlike the often isosteric 4-Iodo-L-Phenylalanine, the meta-substituted analog has a higher potential to induce localized structural perturbations due to its steric footprint. While these changes are typically subtle—often resulting in minor adjustments to side-chain packing and a slight decrease in thermal stability—they can be leveraged to fine-tune protein function or create novel interaction surfaces. The experimental framework provided here offers a robust methodology for quantifying these effects, enabling researchers to rationally employ 3-I-Phe and other halogenated analogs in their structural and functional studies.
References
A Comparative Guide to Isotopic Labeling with 3-Iodo-L-Phenylalanine for Protein NMR Studies
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of isotopically labeled amino acids into proteins is a powerful strategy for elucidating protein structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy. Among the various unnatural amino acids utilized for this purpose, 3-Iodo-L-phenylalanine offers a unique heavy-atom probe. This guide provides a comprehensive comparison of isotopic labeling strategies using this compound with other common labeling techniques, supported by experimental data and detailed protocols.
Introduction to Isotopic Labeling with Phenylalanine Analogs
Uniform isotopic labeling of proteins with ¹³C and ¹⁵N is a standard and cost-effective method for NMR studies. However, for larger proteins, this approach can lead to spectral crowding and line broadening.[1][2] To overcome these challenges, selective or residue-specific labeling has emerged as a powerful alternative, simplifying spectra and providing targeted structural and dynamic information.[2]
Halogenated phenylalanine analogs, such as this compound and 4-Fluoro-L-phenylalanine, are of particular interest. The introduction of a halogen atom can provide a sensitive NMR probe for monitoring protein-ligand interactions and conformational changes. While ¹⁹F NMR is a well-established technique due to the high natural abundance and favorable NMR properties of the ¹⁹F nucleus, the use of iodine offers the potential for exploiting the "heavy atom effect" to gain unique structural insights, although direct NMR data is less common in the literature compared to its applications in X-ray crystallography.[3]
This guide will focus on the practical aspects of incorporating this compound into proteins for NMR studies and compare its potential performance with other labeling strategies, particularly the well-documented use of a triply labeled (¹³C/¹⁹F/²H) 4-Fluoro-L-phenylalanine.
Comparison of Labeling Strategies: Performance and Applications
While direct quantitative comparisons of this compound with other labeling methods in NMR are not extensively documented in published literature, we can infer its potential performance and compare it with the well-characterized 4-Fluoro-L-phenylalanine labeling strategy.
Table 1: Comparison of Phenylalanine Analog Labeling Strategies for NMR
| Parameter | Uniform ¹³C/¹⁵N Labeling | This compound (Anticipated) | [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-Phenylalanine |
| Primary Application | De novo structure determination, backbone and sidechain assignments | Site-specific probe for ligand binding, conformational changes, heavy-atom effects | ¹⁹F NMR for ligand screening, conformational dynamics, protein-protein interactions |
| Incorporation Method | Growth in minimal media with ¹³C-glucose and ¹⁵N-ammonium salts | In vivo nonsense codon suppression or cell-free protein synthesis | In vivo expression in phenylalanine auxotrophs or glyphosate-containing minimal media |
| Typical Protein Yield | High (e.g., 5-50 mg/L)[4] | Moderate to High (cell-free can yield mg/mL) | Moderate (e.g., 0.16-0.39 mg/100mL)[5] |
| Incorporation Efficiency | >95% | Dependent on expression system and synthetase efficiency | 55-85% (concentration-dependent)[6] |
| NMR Spectral Feature | Complex spectra with high signal density | Potential for chemical shift perturbation upon binding; heavy-atom induced relaxation changes | Simplified ¹⁹F spectra with high sensitivity and large chemical shift dispersion |
| Key Advantage | Comprehensive structural information | Site-specific heavy-atom probe | Bio-orthogonal probe with high sensitivity |
| Key Limitation | Spectral complexity for large proteins | Potential for protein structure perturbation; limited published NMR data | Requires ¹⁹F NMR capabilities; potential for minor structural perturbation |
Experimental Workflows and Signaling Pathways
The incorporation of unnatural amino acids like this compound typically involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG). This allows for the site-specific insertion of the unnatural amino acid at a desired position within the protein.
Cell-free protein synthesis offers a powerful alternative for incorporating unnatural amino acids, providing greater control over the reaction environment and minimizing potential toxicity to the host organism.
Experimental Protocols
Protocol 1: In Vivo Incorporation of this compound in E. coli
This protocol is a general guideline and may require optimization for specific proteins and expression systems.
-
Plasmid Preparation:
-
Co-transform E. coli BL21(DE3) cells with two plasmids:
-
A pET-based vector containing the gene of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
A pEVOL-based vector expressing an evolved aminoacyl-tRNA synthetase (e.g., a PylRS mutant) and its cognate tRNA (e.g., tRNACUAPyl).
-
-
-
Protein Expression:
-
Inoculate a 5 mL starter culture of LB medium containing appropriate antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of M9 minimal medium supplemented with the necessary antibiotics, 1 mM this compound, and 0.0002% arabinose (to induce expression of the synthetase).
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-28°C) for 16-20 hours.
-
-
Protein Purification and NMR Sample Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of this compound by mass spectrometry.
-
Exchange the purified protein into a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O).
-
Protocol 2: Cell-Free Protein Synthesis of [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-Phenylalanine Labeled Protein
This protocol is adapted from a published study on labeling the GB1 protein and serves as a detailed example for residue-specific labeling.[6]
-
Reaction Setup (for a 1 mL reaction):
-
Prepare a reaction mixture containing:
-
500 µL of E. coli S30 cell extract.
-
200 µL of a premix solution containing buffers, salts, and NTPs.
-
100 µL of an amino acid mixture lacking phenylalanine.
-
10 µL of T7 RNA polymerase.
-
10 µg of the plasmid DNA encoding the target protein.
-
Add [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-phenylalanine to a final concentration of 100-400 mg/L.
-
Adjust the final volume to 1 mL with nuclease-free water.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 4-6 hours with gentle shaking.
-
-
Purification and Analysis:
-
Purify the expressed protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Quantify the protein yield (e.g., by measuring absorbance at 280 nm).
-
Determine the incorporation efficiency by mass spectrometry.
-
Prepare the sample for NMR analysis as described in Protocol 1.
-
Quantitative Data Summary
The following table summarizes quantitative data from a study on the incorporation of [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-phenylalanine into the model protein GB1.[6] This data provides a benchmark for what might be expected when optimizing the incorporation of other halogenated phenylalanines.
Table 2: Incorporation Efficiency and Yield of [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-Phenylalanine in GB1
| Precursor Concentration (mg/L) | Incorporation Level (%) | Final Protein Yield (mg/100mL culture) |
| 100 | 55 | 0.39 |
| 200 | 74 | 0.32 |
| 400 | 85 | 0.16 |
Data extracted from Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.[6]
Conclusion
Isotopic labeling with this compound presents an intriguing, though less explored, strategy for protein NMR studies. The introduction of a heavy atom at a specific site can offer unique advantages for studying protein structure and dynamics. While direct comparative NMR data is currently limited, the established methodologies for incorporating unnatural amino acids, both in vivo and through cell-free synthesis, provide a clear path for its application. The detailed protocols and quantitative data provided for the analogous 4-Fluoro-L-phenylalanine labeling serve as a valuable guide for researchers embarking on studies with this compound. Further research is needed to fully characterize the NMR spectral properties and potential structural perturbations associated with this labeling approach.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Iodo-L-Phenylalanine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 3-Iodo-L-Phenylalanine as a halogenated organic compound and follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this compound down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a crucial component in contemporary research and drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Summary of Key Safety and Disposal Information
For rapid assessment, the following table summarizes the known data for this compound and related compounds. Always consult the specific Safety Data Sheet (SDS) for the material you are using, if available.
| Property | Data / Information |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₀INO₂ |
| Primary Hazards | Potential irritant. As a halogenated organic compound, it should be handled with care to avoid inhalation, ingestion, and skin contact. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. A NIOSH-approved respirator may be necessary if generating dust or aerosols.[1] |
| Primary Disposal Route | Collection as hazardous chemical waste for incineration or landfill in a licensed facility.[2] |
| Incompatible Materials | Strong oxidizing agents.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] Always wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A lab coat must be worn to prevent skin contact.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and clearly state the full chemical name: "this compound".
-
Store the container in a designated satellite accumulation area.
-
-
Liquid Waste (Solutions):
-
Do not dispose of solutions containing this compound down the drain.[2]
-
Collect all aqueous and solvent-based solutions in a dedicated, sealed container labeled for "Halogenated Organic Waste".
-
List all chemical constituents and their approximate concentrations on the waste label.
-
-
Contaminated Labware:
-
Disposable Items: Weigh boats, pipette tips, and other disposable items heavily contaminated with this compound should be placed in the solid chemical waste container.
-
Non-Disposable Glassware: Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as halogenated liquid waste. After this initial rinse, the glassware can typically be washed as usual.
-
Step 3: Spill Management and Cleanup
In the event of a spill, act promptly to contain and clean the material.
-
Evacuate and Ventilate: For significant spills, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment:
-
Solid Spills: Carefully sweep up the material, avoiding dust formation. Place the collected solid into a labeled container for disposal.[3]
-
Liquid Spills: Use an inert absorbent material to contain the spill.
-
-
Cleanup: Thoroughly clean the spill area.
-
Disposal of Cleanup Materials: All contaminated materials, including absorbent pads and gloves, must be placed in a sealed, labeled container for disposal as hazardous waste.[1]
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Ensure all containers are properly labeled and sealed before collection. The recommended final disposal methods for halogenated organic compounds are typically high-temperature incineration or burial in a licensed hazardous waste landfill.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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